molecular formula C7H16Cl2N2 B190022 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride CAS No. 126055-32-1

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

Cat. No.: B190022
CAS No.: 126055-32-1
M. Wt: 199.12 g/mol
InChI Key: NVYZDOQALWYSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 199.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-chloroethyl)-4-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClN2.ClH/c1-9-4-6-10(3-2-8)7-5-9;/h2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYZDOQALWYSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973065
Record name 1-(2-Chloroethyl)-4-methylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5753-26-4
Record name NSC53647
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52033
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52033
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Chloroethyl)-4-methylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical structure, physical properties, reactivity, and provides standardized experimental protocols for its synthesis and characterization.

Core Chemical Properties

This compound is a piperazine derivative featuring a reactive chloroethyl group, making it a valuable building block in organic synthesis, particularly for introducing the 4-methylpiperazine moiety into a target molecule. It is typically available as a hydrochloride salt to improve its stability and handling.

Table 1: General and Physical Properties of 1-(2-Chloroethyl)-4-methylpiperazine Salts

PropertyValueSource(s)
IUPAC Name 1-(2-chloroethyl)-4-methylpiperazine;hydrochloride[1]
Molecular Formula C₇H₁₆Cl₂N₂[1]
Molecular Weight 199.12 g/mol [1]
CAS Number 126055-32-1 (hydrochloride)[2], 5753-26-4 (dihydrochloride)[3]
Appearance White to off-white or pale-yellow to brown solid[3][4]
Melting Point 227-230 °C (for the dihydrochloride)[3]
Solubility Soluble in alcohols (e.g., ethanol, methanol, isopropyl alcohol), sparingly soluble to insoluble in cold acetone.[5]

Spectroscopic Data (Predicted and Comparative)

Direct experimental spectra for this compound are not widely published. The following data is based on predictions and comparisons with structurally similar piperazine derivatives.[6]

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Chemical Shifts / Bands Notes
¹H NMR Piperazine ring protons: ~3.0 - 3.5 ppm (multiplets)-N-CH₂-CH₂-Cl: ~2.9 ppm (triplet)-N-CH₂-CH₂-Cl: ~3.8 ppm (triplet)-CH₃: ~2.3 ppm (singlet)The protonation of the piperazine nitrogens leads to a downfield shift. The two sets of multiplets for the piperazine ring are due to the asymmetric substitution.[6]
¹³C NMR Piperazine ring carbons: ~45 - 55 ppm-N-CH₂-CH₂-Cl: ~58 ppm-N-CH₂-CH₂-Cl: ~42 ppm-CH₃: ~46 ppmTwo distinct signals are expected for the carbons of the piperazine ring due to the different chemical environments.[6]
IR Spectroscopy C-H stretching: 2800-3000 cm⁻¹N-H stretching (from HCl): ~2400-2700 cm⁻¹ (broad)C-N stretching: 1000-1200 cm⁻¹C-Cl stretching: 600-800 cm⁻¹The broad N-H stretch is characteristic of amine hydrochlorides.

Reactivity and Synthesis

The primary reactivity of this compound is centered around the chloroethyl group, which acts as an electrophile in nucleophilic substitution reactions. This allows for the N-alkylation of various nucleophiles, such as amines and alkoxides.

A common method for the synthesis involves the reaction of N-methylpiperazine with 1-bromo-2-chloroethane.[3]

G Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products NMP N-Methylpiperazine Reaction NMP->Reaction BCE 1-Bromo-2-chloroethane BCE->Reaction NaOH NaOH (25% aq.) Heat 50 °C, 6h Product_free 1-(2-Chloroethyl)-4-methylpiperazine (Free Base) Product_HCl 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride Product_free->Product_HCl HCl HCl Ethereal HCl Reaction->Product_free NaOH, 50 °C

Caption: Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride.

This compound is a versatile alkylating agent for introducing the 4-methylpiperazin-1-ylethyl group.

G General N-Alkylation Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product Reagent 1-(2-Chloroethyl)-4-methylpiperazine HCl Reaction Reagent->Reaction Nucleophile Nucleophile (R-NH₂, R-OH, etc.) Nucleophile->Reaction Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Acetonitrile) Product N-Alkylated Product Reaction->Product Base, Solvent, Heat

Caption: General workflow for N-alkylation using the title compound.

Experimental Protocols

Materials:

  • N-methylpiperazine

  • 1-Bromo-2-chloroethane

  • 25% Sodium hydroxide solution

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ethanol

  • Ethereal hydrochloric acid

Procedure:

  • To a dry reaction flask, add 10 mL of a 25% NaOH solution and 1 mL (9 mmol) of N-methylpiperazine.

  • Heat the mixture to 50 °C with stirring.

  • Slowly add 1.8 mL (18 mmol) of 1-bromo-2-chloroethane dropwise.

  • Maintain the reaction mixture at 50 °C for 6 hours with continuous stirring.

  • After completion, cool the mixture to room temperature.

  • Extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic phases, wash with saturated NaCl solution (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter to remove the desiccant and concentrate the filtrate under reduced pressure.

  • Dissolve the resulting oil in ether and precipitate the dihydrochloride salt by adding ethereal hydrochloric acid.

  • Collect the resulting colorless crystals by filtration.

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (3.0 eq)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the secondary amine in acetonitrile in a reaction flask.

  • Add potassium carbonate to the solution.

  • Add this compound to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt or Mel-Temp)

  • Capillary tubes

Procedure:

  • Place a small amount of the dry, powdered sample into a capillary tube to a height of 2-3 mm.

  • Compact the sample by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • If the approximate melting point is unknown, perform a rapid heating to determine a rough estimate.

  • For an accurate measurement, heat at a rate of approximately 10-20 °C/minute to about 20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C/minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point.

Materials:

  • This compound

  • Aqueous buffer of desired pH

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed flask.

  • Place the flask on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Carefully remove an aliquot of the clear supernatant.

  • Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV, against a calibration curve of known concentrations.

Biological Significance of Piperazine Derivatives

Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[7][8] These activities are highly dependent on the substituents on the piperazine ring.

G Diverse Biological Activities of Piperazine Derivatives Piperazine Piperazine Core Structure Antipsychotic Antipsychotic Piperazine->Antipsychotic Antihistamine Antihistamine Piperazine->Antihistamine Anticancer Anticancer Piperazine->Anticancer Antimicrobial Antimicrobial Piperazine->Antimicrobial Antifungal Antifungal Piperazine->Antifungal Antiinflammatory Anti-inflammatory Piperazine->Antiinflammatory

Caption: Overview of the broad spectrum of biological activities associated with piperazine-containing compounds.

The diverse therapeutic applications of piperazine derivatives include treatments for psychosis, allergies, cancer, and microbial infections.[7][8] The specific biological activity of this compound itself is not extensively documented, as it is primarily utilized as a synthetic intermediate. However, the compounds synthesized from it may exhibit significant pharmacological properties.

References

An In-depth Technical Guide to 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride (CAS Number: 5753-26-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a versatile chemical intermediate of significant interest in medicinal chemistry and pharmaceutical development. As a substituted piperazine, this compound serves as a crucial building block for the synthesis of a wide array of complex molecules, most notably active pharmaceutical ingredients (APIs). The piperazine moiety is a well-established pharmacophore present in numerous drugs, particularly those targeting the central nervous system (CNS).[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the synthesis of CNS-active agents.

Chemical and Physical Properties

This compound is commercially available as a hydrochloride salt, which enhances its stability and solubility in aqueous media.[1] It is important to distinguish between the monohydrochloride (CAS: 126055-32-1) and the dihydrochloride (CAS: 5753-26-4) forms, as their molecular weights and properties differ. This guide focuses on the compound associated with CAS number 5753-26-4, which is the dihydrochloride.

Table 1: Physicochemical Properties of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride

PropertyValueSource(s)
CAS Number 5753-26-4
Molecular Formula C₇H₁₆Cl₂N₂ · 2HCl
Molecular Weight 235.58 g/mol
Appearance Pale-yellow to brown solid
Purity ≥97%
Storage Temperature Refrigerator
InChI Key KQZFOKHEYIMXID-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CCCl.Cl.Cl[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-alkylation of N-methylpiperazine. The following is a representative experimental protocol based on general principles of piperazine alkylation.

Synthesis of this compound

This protocol describes the synthesis via the reaction of N-methylpiperazine with 1-bromo-2-chloroethane.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-methylpiperazine (1.0 equivalent) in a suitable solvent such as acetonitrile.

  • Addition of Alkylating Agent: To the stirred solution, add 1-bromo-2-chloroethane (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter any precipitated solids.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and wash with an organic solvent like ethyl acetate to remove unreacted starting materials.

  • Purification and Salt Formation: Acidify the aqueous layer with hydrochloric acid. Concentrate the solution under reduced pressure to yield the crude hydrochloride salt. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Table 2: Representative Reaction Parameters for the Synthesis of this compound

ParameterValue
N-methylpiperazine 1.0 eq
1-bromo-2-chloroethane 1.1 eq
Solvent Acetonitrile
Reaction Temperature Reflux
Reaction Time 12-24 hours
Purification Recrystallization
Analytical Methods for Purity Determination

Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis.[3] High-performance liquid chromatography (HPLC) is a standard method for assessing purity.[4]

Table 3: HPLC Method Parameters for Purity Analysis

ParameterDescription
Column C18 reverse-phase
Mobile Phase Acetonitrile and phosphate buffer (pH 3.0) gradient
Detector UV at 210 nm
Injection Volume 10 µL
Flow Rate 1.0 mL/min

Applications in Drug Development

This compound is a key intermediate in the synthesis of numerous CNS-active drugs, particularly atypical antipsychotics. Its reactive chloroethyl group allows for the facile N-alkylation of various nucleophiles, thereby introducing the 4-methylpiperazine moiety into the target molecule.[5]

Synthesis of Aripiprazole Intermediate

While not a direct precursor, derivatives of 1-(2-chloroethyl)piperazine are crucial in the synthesis of the atypical antipsychotic, aripiprazole. The synthesis involves the N-alkylation of a substituted piperazine with a quinolinone derivative.[6]

Experimental Protocol: N-Alkylation for Aripiprazole Synthesis

  • Reaction Setup: In a reaction vessel, suspend 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (1.0 equivalent) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (1.0 equivalent) in ethanol.[4]

  • Addition of Base: Add anhydrous sodium carbonate (2.0 equivalents) to the suspension.

  • Reaction Conditions: Reflux the mixture for 12 hours.

  • Work-up and Purification: Cool the reaction mixture and filter the solid. The crude product is then purified by recrystallization from ethanol to yield aripiprazole.[6]

Table 4: Quantitative Data for Aripiprazole Synthesis Step

ParameterValue
7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one 1.0 eq
1-(2,3-dichlorophenyl)piperazine HCl 1.0 eq
Base Sodium Carbonate (2.0 eq)
Solvent Ethanol
Reaction Time 12 hours
Yield >85%

Biological Significance and Signaling Pathways

The piperazine moiety, and by extension this compound as a synthetic precursor, is of great interest in neuropharmacology. Piperazine derivatives often exhibit activity at dopamine and serotonin receptors, which are key targets in the treatment of psychiatric disorders.[7]

Aripiprazole, a downstream product of syntheses involving piperazine intermediates, exhibits a unique pharmacological profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[8] This modulation of dopaminergic and serotonergic signaling pathways is believed to be the basis for its antipsychotic effects.

G Aripiprazole Aripiprazole D2R Dopamine D2 Receptor Aripiprazole->D2R Partial Agonist HT1A Serotonin 5-HT1A Receptor Aripiprazole->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor Aripiprazole->HT2A Antagonist AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibition HT1A->AdenylylCyclase Inhibition PLC Phospholipase C HT2A->PLC Activation cAMP ↓ cAMP AdenylylCyclase->cAMP Therapeutic_Effect Antipsychotic Effect cAMP->Therapeutic_Effect IP3_DAG ↑ IP3/DAG PLC->IP3_DAG IP3_DAG->Therapeutic_Effect

Caption: Simplified signaling pathway of Aripiprazole.[8]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Refer to the Safety Data Sheet (SDS) for complete handling and safety information.

Table 5: GHS Hazard Statements

CodeStatement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of CNS-active drugs. Its utility is derived from the reactive chloroethyl group, which allows for the efficient incorporation of the 4-methylpiperazine pharmacophore into target molecules. A thorough understanding of its chemical properties, synthetic routes, and applications is essential for researchers and drug development professionals working in this area. The detailed experimental protocols and data presented in this guide provide a solid foundation for the successful use of this compound in the laboratory and beyond.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic methodologies, presents detailed experimental protocols, summarizes quantitative data, and illustrates the reaction pathway and workflow.

Introduction

This compound is a valuable building block in organic synthesis, particularly in medicinal chemistry. Its structure incorporates a reactive chloroethyl group, making it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of the 4-methylpiperazine moiety into a wide range of molecular scaffolds, a common feature in many centrally active agents. The hydrochloride salt form enhances the compound's stability and handling properties.

Synthetic Pathways

The most common and industrially relevant synthesis of 1-(2-Chloroethyl)-4-methylpiperazine involves the N-alkylation of N-methylpiperazine with a suitable 2-haloethane derivative. The primary route utilizes 1-bromo-2-chloroethane, which offers a good balance of reactivity and selectivity. The subsequent conversion of the resulting free base to its hydrochloride salt is a standard acid-base reaction.

G cluster_0 Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine cluster_1 Formation of Hydrochloride Salt NMP N-Methylpiperazine Reaction + NMP->Reaction BCE 1-Bromo-2-chloroethane BCE->Reaction Base Aqueous NaOH Base->Reaction Solvent Acetone Solvent->Reaction Intermediate 1-(2-Chloroethyl)-4-methylpiperazine (Free Base) FreeBase 1-(2-Chloroethyl)-4-methylpiperazine Intermediate->FreeBase Reaction->Intermediate Alkylation Reaction2 + FreeBase->Reaction2 HCl Hydrochloric Acid HCl->Reaction2 Product 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride Reaction2->Product Salt Formation

Figure 1: Synthetic Pathway for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various reported synthetic methods for 1-(2-Chloroethyl)-4-methylpiperazine and its hydrochloride salt.

Table 1: Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine (Free Base)

ParameterMethod 1Method 2
Starting Materials
N-Methylpiperazine0.72 mol2.48 mol
1-Bromo-2-chloroethane1.80 mol9.92 mol
Sodium Hydroxide36.3 g250 g
Acetone300 mL1000 mL
Water770 mL4760 mL
Reaction Conditions
Temperature20-25 °C20-25 °C
Reaction Time9-10 hours10 hours
Results
Yield63.5%67.2%

Table 2: Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride

ParameterMethod 3
Starting Materials
N-Methylpiperazine9 mmol
1-Bromo-2-chloroethane18 mmol
25% NaOH Solution10 mL
Reaction Conditions
Temperature50 °C
Reaction Time6 hours
Results
Yield23%
Melting Point227-230 °C

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine (Yield: 67.2%)

Materials:

  • 1-Bromo-2-chloroethane (826 mL, 9.92 mol)

  • N-methylpiperazine (275 mL, 2.48 mol)

  • Acetone (1000 mL)

  • Sodium hydroxide (250 g)

  • Water (4760 mL)

  • Absolute ethanol (800 mL)

Procedure:

  • To a reaction vessel, add 1-bromo-2-chloroethane (826 mL), N-methylpiperazine (275 mL), and acetone (1000 mL).

  • Stir the mixture and add a solution of sodium hydroxide (250 g) in water (4760 mL).

  • Maintain the reaction temperature at 20-25 °C and continue stirring for 10 hours. Monitor the reaction by Gas Chromatography (GC) until the N-methylpiperazine is completely consumed.

  • Once the reaction is complete, subject the reaction solution to underpressure distillation until only a solid residue remains.

  • Dissolve the residual solid in acetone (600 mL) and filter.

  • Reduce the volume of the filtrate by distilling off 360 mL of acetone under reduced pressure.

  • Pour the remaining liquid into absolute ethanol (800 mL) and allow it to stand for crystallization.

  • Collect the resulting crystals by suction filtration and dry them to a constant weight to obtain 1-(2-Chloroethyl)-4-methylpiperazine.

Protocol 2: Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride (Yield: 23%)

Materials:

  • N-methylpiperazine (1 mL, 9 mmol)

  • 1-Bromo-2-chloroethane (1.8 mL, 18 mmol)

  • 25% Sodium hydroxide solution (10 mL)

  • Ethyl acetate

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Ethanol

Procedure:

  • In a dry reaction flask, add 10 mL of a 25% NaOH solution and 1 mL of N-methylpiperazine.

  • Heat the mixture to 50 °C.

  • Slowly add 1.8 mL of 1-bromo-2-chloroethane dropwise with stirring.

  • Maintain the reaction mixture at 50 °C for 6 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic phases, wash with saturated NaCl solution (20 mL), and dry over anhydrous Na2SO4.

  • Filter to remove the desiccant and concentrate the filtrate to dryness under reduced pressure.

  • To the residue, add a small amount of an ethanolic HCl solution dropwise, shake the mixture, and place it in a refrigerator overnight to induce crystallization.

  • Concentrate the mixture to dryness under reduced pressure to yield the white solid product.

Experimental Workflow and Logic

The synthesis of this compound follows a logical progression from starting materials to the final purified product. The workflow involves the primary alkylation reaction, followed by workup and purification steps, and concluding with the formation and isolation of the hydrochloride salt.

G start Start reactants Charge Reactor with: - N-Methylpiperazine - 1-Bromo-2-chloroethane - Acetone start->reactants add_base Add Aqueous NaOH (Control Temperature 20-25°C) reactants->add_base reaction Stir for 9-10 hours (Monitor by GC) add_base->reaction distill Underpressure Distillation to Remove Solvents reaction->distill dissolve_filter Dissolve Residue in Acetone and Filter distill->dissolve_filter concentrate Concentrate Filtrate dissolve_filter->concentrate crystallize Crystallize from Ethanol concentrate->crystallize isolate_free_base Isolate 1-(2-Chloroethyl)-4-methylpiperazine (Free Base) by Filtration crystallize->isolate_free_base form_salt Dissolve Free Base in Suitable Solvent and Add Ethanolic HCl isolate_free_base->form_salt isolate_hcl Isolate 1-(2-Chloroethyl)-4-methylpiperazine HCl by Filtration and Drying form_salt->isolate_hcl end End isolate_hcl->end

Figure 2: General Experimental Workflow for Synthesis and Salt Formation.

An In-depth Technical Guide to 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride, a key building block in pharmaceutical synthesis. The document details its chemical and physical properties, synthesis, applications, and safety information, presented for practical use in a research and development setting.

Chemical and Physical Properties

This compound is a piperazine derivative widely used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from the reactive chloroethyl group, which allows for the facile introduction of the 4-methylpiperazine moiety into target molecules.

Table 1: Quantitative Data for 1-(2-Chloroethyl)-4-methylpiperazine and its Salts

PropertyThis compound1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride1-(2-Chloroethyl)-4-methylpiperazine (Free Base)
Molecular Formula C7H16Cl2N2[1]C7H17Cl3N2C7H15ClN2[2]
Molecular Weight 199.12 g/mol [1][3][4]235.58 g/mol [5]162.66 g/mol [2]
CAS Number 126055-32-1[1][3]5753-26-4[5]5753-26-4 (often refers to the dihydrochloride)[2]
Appearance -Pale-yellow to Brown Solid[5]White to off-white Solid[2]
Melting Point -227-230 °C[2]300 °C (decomposition)[2]
Storage Temperature -Refrigerator[5]2-8°C under inert gas[2]
IUPAC Name 1-(2-chloroethyl)-4-methylpiperazine;hydrochloride[1]1-(2-chloroethyl)-4-methylpiperazine;dihydrochloride1-(2-Chloroethyl)-4-methylpiperazine
InChI InChI=1S/C7H15ClN2.ClH/c1-9-4-6-10(3-2-8)7-5-9;/h2-7H2,1H3;1H[1]1S/C7H15ClN2.2ClH/c1-9-4-6-10(3-2-8)7-5-9;;/h2-7H2,1H3;2*1H[5]InChI=1S/C7H15ClN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3
SMILES CN1CCN(CC1)CCCl.Cl[1]CN1CCN(CC1)CCCl.Cl.ClCN1CCN(CC1)CCCl

Synthesis

The synthesis of 1-(2-Chloroethyl)-4-methylpiperazine salts typically involves the N-alkylation of 1-methylpiperazine. A common challenge in this process is controlling the degree of substitution on the piperazine ring to favor the desired mono-substituted product.[6]

Experimental Protocol for 1-(2-Chloroethyl)-4-methylpiperazine Dihydrochloride Synthesis

A general procedure for the synthesis of 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride involves the reaction of N-methylpiperazine with 1-bromo-2-chloroethane.[2]

Materials:

  • N-methylpiperazine

  • 1-Bromo-2-chloroethane

  • 25% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ethanol

Procedure:

  • To a dry reaction flask, add 10 mL of a 25% NaOH solution and 1 mL (9 mmol) of N-methylpiperazine.[2]

  • Heat the mixture to 50 °C.[2]

  • Slowly add 1.8 mL (18 mmol) of 1-bromo-2-chloroethane dropwise with stirring.[2]

  • Maintain the reaction mixture at 50 °C for 6 hours with continuous stirring.[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Extract the product with ethyl acetate (3 x 20 mL).[2]

  • Combine the organic phases and wash with a saturated NaCl solution (20 mL).[2]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[2]

  • To the residue, add a small amount of an ethanol/NaOH solution, shake, and store in a refrigerator overnight.[2]

  • Concentrate the mixture to dryness under reduced pressure to yield the final product.[2]

Synthesis_Workflow reagents N-methylpiperazine + 1-Bromo-2-chloroethane + NaOH solution reaction Reaction at 50°C for 6h reagents->reaction Heating & Stirring extraction Work-up: Ethyl Acetate Extraction reaction->extraction Cooling purification Purification: Washing & Drying extraction->purification product 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride purification->product Concentration

Synthesis workflow for 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride.

Applications in Drug Development

This compound and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, particularly those targeting the central nervous system.[7][8] The piperazine moiety is a common pharmacophore in many biologically active molecules.[8][9]

A prominent application is in the synthesis of atypical antipsychotics.[9] For example, while not directly used in the final step, a key intermediate for the synthesis of Aripiprazole, 1-(2,3-dichlorophenyl)piperazine, is synthesized using related piperazine chemistry.[8] The subsequent N-alkylation of this intermediate is a critical step in the total synthesis of Aripiprazole.[8][9] Similarly, it serves as a precursor for the synthesis of other antipsychotic drugs like Quetiapine and Olanzapine.[8]

Drug_Synthesis_Application cluster_drugs Examples of Synthesized APIs start 1-(2-Chloroethyl)-4-methylpiperazine (or related derivatives) intermediate Key Piperazine Intermediate start->intermediate N-Alkylation Precursor api Active Pharmaceutical Ingredient (API) intermediate->api aripiprazole Aripiprazole api->aripiprazole quetiapine Quetiapine api->quetiapine olanzapine Olanzapine api->olanzapine

Role in the synthesis of Active Pharmaceutical Ingredients (APIs).

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

Hazard Statements: [1]

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Use in a well-ventilated area or under a chemical fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

  • Avoid breathing dust, vapors, mist, or gas.[3]

  • Do not get in eyes, on skin, or on clothing.[10]

  • Wash hands thoroughly after handling.

First Aid:

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[3]

  • In case of skin contact: Wash off with soap and plenty of water.[3]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] In all cases of exposure, consult a physician.[3]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] For the dihydrochloride salt, refrigeration is recommended.[5]

This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets (SDS) or institutional safety protocols. Always refer to the specific SDS for the material being used.

References

An In-depth Technical Guide to the Solubility of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride in organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly available literature, this guide focuses on summarizing qualitative solubility information inferred from synthesis and purification procedures, outlining a general experimental protocol for solubility determination, and illustrating a common synthetic pathway for this important pharmaceutical intermediate.[1]

Introduction

This compound is a crucial intermediate in the synthesis of numerous pharmaceutical compounds, particularly active pharmaceutical ingredients (APIs) targeting the central nervous system.[2][3][4] Its solubility in various organic solvents is a critical parameter that influences reaction conditions, purification strategies, and the overall efficiency of synthetic processes. Understanding its solubility profile is paramount for process optimization and the development of robust and scalable manufacturing methods.

Qualitative Solubility Data

Organic SolventSolubilityRationale/Context of UseSource
Isopropyl AlcoholSolubleEmployed as a recrystallization solvent.[1][1]
AcetoneSparingly Soluble / Insoluble (cold)Used as a washing solvent for the purified product, implying low solubility, particularly at colder temperatures.[1][1]
EtherSoluble (for the free base)The free base is dissolved in ether before precipitation as the hydrochloride salt.[6]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol, based on the isothermal shake-flask method, is recommended.[1][7] This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of appropriate purity

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis[8][9]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached.[7] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[7]

  • Sample Collection and Preparation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Data Presentation: All quantitative data should be summarized in clearly structured tables for easy comparison of solubility in different solvents and at various temperatures.

Visualizations

The following diagrams illustrate the synthetic pathway, experimental workflow, and logical relationships relevant to this compound.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_salt_formation Salt Formation cluster_final_product Final Product N-methylpiperazine N-methylpiperazine Alkylation Alkylation N-methylpiperazine->Alkylation 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane->Alkylation 1-(2-Chloroethyl)-4-methylpiperazine 1-(2-Chloroethyl)-4-methylpiperazine Alkylation->1-(2-Chloroethyl)-4-methylpiperazine HCl Addition HCl Addition 1-(2-Chloroethyl)-4-methylpiperazine->HCl Addition This compound This compound HCl Addition->this compound

Caption: A generalized synthetic pathway for this compound.

G A Add excess solute to solvent in vial B Equilibrate at constant temperature with agitation (e.g., 24-72h) A->B C Allow solids to settle B->C D Withdraw and filter supernatant C->D E Dilute sample accurately D->E F Analyze concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Caption: Experimental workflow for solubility determination using the isothermal shake-flask method.

G A 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride (Building Block) B Nucleophilic Substitution (N-Alkylation) A->B C Introduction of Piperazine Moiety B->C D Synthesis of Active Pharmaceutical Ingredients (APIs) C->D E CNS-Targeting Therapeutics (e.g., Antipsychotics) D->E

Caption: Role of this compound in pharmaceutical synthesis.

References

An In-depth Technical Guide to the Stability and Storage of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride. A thorough understanding of the stability profile of this compound is critical for ensuring its quality, integrity, and reliability in research and pharmaceutical development. This document outlines key storage parameters, potential degradation pathways, and detailed experimental protocols for stability assessment.

Introduction

This compound is a piperazine derivative that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The inherent reactivity of the chloroethyl group and the piperazine ring system necessitates careful consideration of its storage and handling to prevent degradation and the formation of impurities. This guide aims to provide the necessary technical information to maintain the stability and purity of this compound.

Recommended Storage and Handling

To ensure the long-term stability of this compound, it is essential to adhere to the following storage and handling guidelines, which are based on general recommendations for piperazine derivatives and chemically reactive intermediates.[1]

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Some suppliers recommend storage at temperatures below 15°C.[1]Minimizes the rate of potential degradation reactions.
Light Store in a light-resistant container.[1]Protects the compound from photodegradation.
Moisture Keep the container tightly sealed. The compound is hygroscopic.[1]Prevents hydrolysis of the chloroethyl group.[1]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).Minimizes the risk of oxidative degradation.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.[1]Prevents chemical reactions that could lead to degradation.[1]

Stability Profile and Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. While specific quantitative stability data for this compound is not extensively published, its degradation pathways can be predicted based on its chemical structure.

The primary degradation pathways are believed to be the hydrolysis of the chloroethyl side chain and intramolecular cyclization. The presence of the nitrogen atom in the piperazine ring can facilitate the formation of a reactive aziridinium ion intermediate, which can then undergo further reactions.[1]

Below is a diagram illustrating the potential degradation pathways of this compound.

G cluster_main This compound cluster_degradation Degradation Pathways cluster_conditions Stress Conditions main 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride hydrolysis Hydrolysis (1-Hydroxyethyl-4-methylpiperazine) main->hydrolysis Moisture / H₂O cyclization Intramolecular Cyclization (Aziridinium ion intermediate) main->cyclization Heat / Basic conditions oxidation Oxidation (N-oxides, ring-opened products) main->oxidation Oxidizing agents moisture Humidity moisture->hydrolysis heat High Temperature heat->cyclization base Basic pH base->cyclization oxidants Oxidants oxidants->oxidation light UV/Visible Light light->main Photodegradation G cluster_start Start cluster_protocol Experimental Protocol cluster_analysis Data Analysis cluster_conclusion Conclusion start Obtain 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride Sample forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation hplc_development Develop Stability-Indicating HPLC Method forced_degradation->hplc_development hplc_validation Validate HPLC Method (ICH Guidelines) hplc_development->hplc_validation analyze_samples Analyze Stressed Samples using Validated HPLC Method hplc_validation->analyze_samples identify_degradants Identify and Characterize Degradation Products (e.g., LC-MS) analyze_samples->identify_degradants quantify_degradation Quantify Degradation Products and Parent Compound identify_degradants->quantify_degradation establish_stability Establish Stability Profile and Degradation Pathways quantify_degradation->establish_stability define_storage Define Recommended Storage Conditions and Shelf-life establish_stability->define_storage

References

An In-depth Technical Guide on the Putative Mechanism of Action of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a chemical intermediate and not an extensively studied therapeutic agent. The following guide is based on its chemical structure and the well-established mechanism of the nitrogen mustard class of compounds, to which it belongs. There is a lack of specific experimental data for this particular compound in publicly accessible literature.

Introduction

This compound is a piperazine derivative containing a bifunctional alkylating group, specifically a nitrogen mustard moiety. Structurally, it is analogous to other nitrogen mustards used in chemotherapy.[1][2] These agents are highly reactive molecules that form covalent bonds with nucleophilic macromolecules, with their primary cytotoxic effects attributed to interactions with DNA.[3] The presence of the 2-chloroethyl group suggests a mechanism of action consistent with that of classic DNA alkylating agents, which are pivotal in various cancer therapies.[4][5][6] This document outlines the putative mechanism of action, the anticipated cellular response, and standard protocols for evaluating compounds of this class.

Putative Mechanism of Action: DNA Alkylation

The mechanism of action for nitrogen mustards is a well-documented, multi-step process that culminates in DNA damage, cell cycle arrest, and apoptosis.[7]

2.1 Formation of the Aziridinium Ion The process begins with a spontaneous intramolecular cyclization. The nitrogen atom of the piperazine ring attacks the ethyl carbon bearing the chlorine atom, displacing the chloride ion. This reaction forms a highly strained and electrophilic three-membered ring known as an aziridinium ion. This reactive intermediate is the key alkylating species.

2.2 DNA Alkylation and Cross-linking The aziridinium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. The primary target for alkylation is the N7 position of guanine residues.[3][7] Following this initial "monoalkylation," the second chloroethyl arm of the molecule can undergo the same cyclization and reaction process. If this second reaction occurs with a guanine on the opposite DNA strand, it results in a DNA interstrand cross-link (ICL).[1][8] ICLs are particularly cytotoxic lesions as they prevent the separation of DNA strands, thereby physically blocking DNA replication and transcription.[9][10] Intrastrand cross-links (between two guanines on the same strand) and monofunctional adducts also occur and contribute to overall cytotoxicity.[1]

Cellular Response to DNA Damage

The formation of DNA adducts, especially ICLs, triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).

3.1 Cell Cycle Arrest The presence of DNA lesions, particularly during S-phase when the DNA is unwound for replication, leads to the activation of sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn leads to the stabilization of the tumor suppressor protein p53.[2][11] This cascade enforces cell cycle checkpoints (typically at G2/M), halting cell division to allow time for DNA repair.[2]

3.2 DNA Repair Pathways Cells possess multiple pathways to repair DNA damage. The repair of ICLs is complex and involves proteins from several pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ).[8][11] The Fanconi anemia (FA) pathway is also critically involved in the recognition and unhooking of the cross-link. Failure to accurately repair these lesions can lead to the induction of apoptosis.

3.3 Apoptosis If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. The sustained activation of the p53 pathway can induce the expression of pro-apoptotic proteins like Bax and Puma, leading to mitochondrial outer membrane permeabilization and the activation of caspases, the executioners of apoptosis.

Quantitative Data

As of this writing, there is no specific, publicly available quantitative data (e.g., IC50, Ki, Kd values) for this compound from peer-reviewed studies. To characterize this compound, researchers would typically perform a battery of assays to generate such data. A summary table for hypothetical data is presented below to illustrate how such information would be structured.

Assay TypeCell Line / TargetParameterValue
Cell ViabilityA549 (Lung Carcinoma)IC50 (72h)Data not available
Cell ViabilityMCF-7 (Breast Carcinoma)IC50 (72h)Data not available
DNA Cross-linkingK562 (Leukemia)ICL FrequencyData not available
Apoptosis InductionJurkat (T-lymphocyte)EC50 (48h)Data not available

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of DNA alkylating agents.

5.1 Cell Viability (MTT Assay) This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12][13]

  • Materials: 96-well plates, cell culture medium, this compound, MTT solution (5 mg/mL in PBS), Solubilization Solution (e.g., DMSO or 10% SDS in 0.01M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include vehicle-only controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

    • Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

    • Measure the absorbance at 570 nm using a microplate reader.[12]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

5.2 DNA Interstrand Cross-linking (Modified Alkaline Comet Assay) This assay quantifies ICLs by measuring the reduction in DNA migration during single-cell gel electrophoresis. DNA with ICLs is less able to unwind and migrate in the electric field.[10][14]

  • Materials: Frosted microscope slides, low melting point agarose (LMPA), lysis buffer, electrophoresis buffer (alkaline), DNA-damaging agent (e.g., X-rays or H2O2) to introduce random breaks, DNA stain (e.g., SYBR Green).

  • Procedure:

    • Treat cells with the test compound for a specified duration.

    • Harvest cells and mix them with molten LMPA. Pipette the cell suspension onto a microscope slide and allow it to solidify.

    • Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nucleoid.

    • To measure ICLs, irradiate the slides with a fixed dose of X-rays (e.g., 5-10 Gy) on ice to introduce a known frequency of single-strand breaks.[10]

    • Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA.

    • Apply an electric field. DNA fragments migrate from the nucleus, forming a "comet tail."

    • Stain the DNA and visualize using a fluorescence microscope.

    • Quantify the comet tail moment using imaging software. A decrease in the tail moment compared to the irradiated control indicates the presence of ICLs that are holding the DNA strands together.

Visualizations

6.1 Signaling Pathways and Experimental Workflows

Putative_Mechanism_of_Action cluster_cell Cellular Environment cluster_response DNA Damage Response (DDR) Compound 1-(2-Chloroethyl)-4- methylpiperazine Aziridinium Reactive Aziridinium Ion Compound->Aziridinium Intramolecular Cyclization DNA Nuclear DNA Aziridinium->DNA Alkylation Mono_Adduct Monofunctional Adduct (Guanine-N7) DNA->Mono_Adduct ICL Interstrand Cross-Link (ICL) Mono_Adduct->ICL Second Alkylation DDR_Sensors DDR Sensors (ATM, ATR) ICL->DDR_Sensors Checkpoints Checkpoint Kinases (Chk1, Chk2, p53) DDR_Sensors->Checkpoints Arrest Cell Cycle Arrest (G2/M) Checkpoints->Arrest Repair DNA Repair (HR, NHEJ) Checkpoints->Repair Apoptosis Apoptosis Checkpoints->Apoptosis Severe Damage Repair->DNA Damage Resolved

Caption: Putative mechanism of 1-(2-Chloroethyl)-4-methylpiperazine leading to DNA damage and apoptosis.

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Compound Serial Dilutions B->C D Incubate (e.g., 72 hours) C->D E Add MTT Reagent D->E F Incubate (3-4 hours) E->F G Add Solubilizer (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate Viability & Determine IC50 H->I

References

An In-depth Technical Guide to the Safety and Handling of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride (CAS No: 126055-32-1), a piperazine derivative belonging to the class of nitrogen mustards. Due to its nature as an alkylating agent, this compound must be handled with extreme caution. This document outlines its toxicological properties, safe handling procedures, emergency protocols, and the biochemical basis for its reactivity.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 126055-32-1
Molecular Formula C₇H₁₆Cl₂N₂
Molecular Weight 199.12 g/mol
Physical Form Pale-yellow to Brown Solid[2]
Melting Point 300°C (decomposition) (for dihydrochloride)
pKa Data not available
Solubility Soluble in isopropyl alcohol; sparingly soluble/insoluble in cold acetone.[1][1]

Toxicological Information and Hazard Classification

This compound is classified as a hazardous chemical. As a nitrogen mustard analogue, its toxicity is primarily driven by its ability to act as an alkylating agent, which can lead to cytotoxic, mutagenic, and potentially carcinogenic effects.[3]

Table 2: GHS Hazard Classification

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.
Skin Irritation (Category 2) H315: Causes skin irritation.
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Category 3), Respiratory system H335: May cause respiratory irritation.

Note: Specific LD50 data for this compound were not found in the reviewed literature. For a structurally similar compound, 1-(2-Chloroethyl)piperidinium chloride, the oral LD50 in rats is reported as 17 mg/kg, indicating high acute toxicity.[4] This suggests that this compound should also be treated as a highly toxic substance.

Mechanism of Action: DNA Alkylation

The toxicity of this compound stems from its function as an electrophilic alkylating agent. The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion. This strained, three-membered ring is a potent electrophile that readily reacts with nucleophiles.[3][5][6] In a biological context, the primary target is DNA, specifically the N7 position of guanine bases.[3][7][8] This alkylation can lead to DNA damage, including the formation of monoadducts and, potentially, interstrand cross-links, which can inhibit DNA replication and transcription, ultimately leading to cell death (apoptosis).[8][9]

DNA_Alkylation_Pathway cluster_activation Step 1: Aziridinium Ion Formation cluster_alkylation Step 2: DNA Alkylation cluster_consequence Biological Consequences Compound 1-(2-Chloroethyl)-4- methylpiperazine Aziridinium Aziridinium Ion (Reactive Intermediate) Compound->Aziridinium Intramolecular Cyclization (-Cl⁻) DNA DNA (Guanine-N7) Adduct Guanine-N7 Adduct (DNA Damage) Aziridinium->Adduct Nucleophilic Attack by Guanine Inhibition of Replication Inhibition of DNA Replication & Transcription Adduct->Inhibition of Replication Apoptosis Cell Death (Apoptosis) Inhibition of Replication->Apoptosis

Mechanism of DNA Alkylation by 1-(2-Chloroethyl)-4-methylpiperazine.

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with this compound. All operations should be conducted within a certified chemical fume hood to prevent inhalation exposure.

Standard Handling Protocol

This workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS and SOPs B Don appropriate PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat A->B C Prepare work area in Chemical Fume Hood B->C D Weigh compound in fume hood C->D E Dissolve/react compound D->E F Keep container tightly closed E->F G Decontaminate glassware and surfaces F->G H Dispose of waste in designated hazardous waste container G->H I Remove PPE and wash hands H->I

Standard workflow for handling 1-(2-Chloroethyl)-4-methylpiperazine HCl.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear chemically resistant gloves, such as double-layered nitrile or neoprene gloves.

  • Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron and arm sleeves are recommended.

  • Respiratory Protection: All handling of the solid or its solutions should be performed in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.

Spill and Decontamination Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill Cleanup Procedure:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Don appropriate PPE, including respiratory protection, double gloves, lab coat, and safety goggles.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[10][11][12]

  • Decontamination/Neutralization:

    • For the compound itself: Due to its reactivity, a quenching/decontamination step is recommended. Cautiously apply a decontamination solution. Solutions of sodium thiosulfate can be effective in neutralizing alkylating agents.[13] Alternatively, solutions of sodium hydroxide or sodium hypochlorite have been used for the decontamination of some nitrogen mustards, but these can produce toxic byproducts and should be used with caution and knowledge of the specific reactions.[9][13] Ferrate(VI) has also been shown to be a highly effective and environmentally friendly decontamination agent for nitrogen mustards.[14]

    • Solid Spills: Carefully cover the spill with an absorbent material to avoid generating dust.[11] Moisten the absorbent material with a suitable solvent (e.g., isopropanol) to prevent airborne dust, then proceed with the decontamination step.

  • Collection: Carefully scoop the absorbed and decontaminated material into a designated hazardous waste container.

  • Final Cleaning: Clean the spill area thoroughly with soap and water. Collect the cleaning materials for hazardous waste disposal.

  • Waste Disposal: Seal and label the hazardous waste container according to institutional and local regulations.

Emergency Response for Accidental Exposure

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Start Exposure Event A1 Immediately flush with plenty of water for 15 min Start->A1 Skin B1 Immediately flush with water for 15 min Start->B1 Eye C1 Move to fresh air Start->C1 Inhalation A2 Remove contaminated clothing A1->A2 A3 Seek medical attention A2->A3 B2 Hold eyelids open B1->B2 B3 Seek immediate medical attention B2->B3 C2 If not breathing, give artificial respiration C1->C2 C3 Seek medical attention C2->C3

First aid procedures for exposure to 1-(2-Chloroethyl)-4-methylpiperazine HCl.

First Aid Measures:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[15]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases.[4] Store in a designated area for toxic and corrosive chemicals.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material and its container must be disposed of as hazardous waste.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the material's properties and a comprehensive risk assessment for its specific use in the laboratory. Always consult the Safety Data Sheet (SDS) and relevant institutional and regulatory guidelines before handling this compound.

References

An In-depth Technical Guide to the Degradation Pathways of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted degradation pathways of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride, a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Due to the limited availability of specific degradation data for this compound, this guide extrapolates information from closely related analogs, such as 1-(2-chloroethyl)piperazine dihydrochloride, and fundamental chemical principles of nitrogen mustards. It outlines potential degradation mechanisms under various stress conditions, including hydrolysis, oxidation, and photolysis. Detailed experimental protocols for conducting forced degradation studies and for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method are provided. Furthermore, this guide presents illustrative quantitative data in structured tables and includes diagrams generated using Graphviz to visualize the degradation pathways and experimental workflows, offering a foundational resource for stability studies in drug development.

Introduction

This compound is a key building block in medicinal chemistry. Its stability is a critical parameter that can influence the purity, safety, and efficacy of the final drug product. Understanding its degradation profile is essential for developing stable formulations, establishing appropriate storage conditions, and meeting regulatory requirements. Forced degradation studies are instrumental in identifying potential degradants and elucidating degradation pathways.[1] This guide synthesizes available information to provide a robust framework for investigating the stability of this compound.

Predicted Degradation Pathways

The chemical structure of this compound, featuring a reactive chloroethyl group and a piperazine ring, makes it susceptible to several degradation pathways. The primary degradation routes are predicted to be hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for chloroethylamines. The rate and outcome of the reaction are highly dependent on the pH of the solution.

  • Acidic Conditions: Under acidic conditions, the primary degradation pathway is the hydrolysis of the chloroethyl group to yield 1-(2-hydroxyethyl)-4-methylpiperazine.[2]

  • Neutral Conditions: In neutral aqueous solutions, slow hydrolysis of the chloroethyl group is expected to occur over time.

  • Basic Conditions: In alkaline conditions, intramolecular cyclization is a probable route, leading to the formation of a bicyclic quaternary ammonium salt. Hydrolysis of the chloroethyl group to form 1-(2-hydroxyethyl)-4-methylpiperazine can also occur.

Oxidative Degradation

The piperazine ring, particularly the nitrogen atoms, is susceptible to oxidation. Common oxidizing agents like hydrogen peroxide can induce degradation. Potential oxidative degradation products include N-oxides of the piperazine ring.

Photodegradation

Exposure to light, especially UV light, can provide the energy to induce the homolytic cleavage of the carbon-chlorine bond. This generates radical intermediates that can undergo a variety of subsequent reactions, leading to a complex mixture of degradation products.

Diagram of Predicted Degradation Pathways

Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis 1-(2-Chloroethyl)-4-methylpiperazine 1-(2-Chloroethyl)-4-methylpiperazine 1-(2-hydroxyethyl)-4-methylpiperazine 1-(2-hydroxyethyl)-4-methylpiperazine 1-(2-Chloroethyl)-4-methylpiperazine->1-(2-hydroxyethyl)-4-methylpiperazine Acidic/Basic/Neutral Bicyclic Quaternary Ammonium Salt Bicyclic Quaternary Ammonium Salt 1-(2-Chloroethyl)-4-methylpiperazine->Bicyclic Quaternary Ammonium Salt Basic N-Oxide Derivatives N-Oxide Derivatives 1-(2-Chloroethyl)-4-methylpiperazine->N-Oxide Derivatives Oxidizing Agent (e.g., H₂O₂) Radical Intermediates Radical Intermediates 1-(2-Chloroethyl)-4-methylpiperazine->Radical Intermediates UV Light Complex Degradation Products Complex Degradation Products Radical Intermediates->Complex Degradation Products

Caption: Predicted degradation pathways of 1-(2-Chloroethyl)-4-methylpiperazine.

Quantitative Data Presentation

Table 1: Summary of Forced Degradation Studies (Illustrative Data)

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation (Illustrative)Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl24 hours6015.21-(2-hydroxyethyl)-4-methylpiperazine
Base Hydrolysis 0.1 M NaOH24 hours6025.81-(2-hydroxyethyl)-4-methylpiperazine, Bicyclic Quaternary Ammonium Salt
Oxidation 3% H₂O₂24 hours25 (Room Temp)18.5N-Oxide Derivatives
Thermal Solid State48 hours1055.1Not Specified
Photolytic UV light (254 nm)48 hours25 (Room Temp)30.2Complex Mixture

Table 2: Properties of 1-(2-Chloroethyl)-4-methylpiperazine and its Primary Hydrolytic Degradant

Property1-(2-Chloroethyl)-4-methylpiperazine1-(2-hydroxyethyl)-4-methylpiperazine
Molecular Formula C₇H₁₅ClN₂C₇H₁₆N₂O
Molecular Weight 162.66 g/mol 144.22 g/mol [3]
CAS Number 5753-26-4[4]5464-12-0[2][3][5][6]
Appearance White to off-white solidColorless to light yellow liquid or low melting solid[3][5]
Boiling Point Not readily available54-55 °C @ 0.5 mbar[2][5]
Melting Point ~300 °C (decomposition)[4]39-41 °C[2]

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.[1]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.[1]

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.[1]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[1]

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.[1]

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products. The target degradation is typically in the range of 5-20%.

Diagram of Forced Degradation Experimental Workflow

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Thermal Thermal (105°C, Solid) Stock_Solution->Thermal Photo Photolytic (UV/Vis Light, RT) Stock_Solution->Photo Sampling Sampling & Neutralization Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis & Identification of Degradants HPLC->Data_Analysis

Caption: A general workflow for conducting forced degradation studies.

Protocol for Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).[1] The gradient program should be optimized to achieve adequate separation.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: As piperazine derivatives often lack a strong UV chromophore, detection at low UV wavelengths (e.g., 205-215 nm) may be necessary. Alternatively, pre-column derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV detection.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.

Conclusion

This technical guide provides a foundational understanding of the potential degradation pathways of this compound based on its chemical structure and data from closely related compounds. The primary routes of degradation are predicted to be hydrolysis, oxidation, and photolysis. The provided experimental protocols for forced degradation studies and a stability-indicating HPLC method offer a starting point for researchers to experimentally verify these pathways and quantify the degradation products. The illustrative data tables and diagrams serve as a template for organizing and presenting stability data. Further experimental work is necessary to definitively elucidate the degradation profile of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Structural Analysis of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure, properties, synthesis, and applications of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride. This compound is a key building block in medicinal chemistry, primarily utilized for the synthesis of a variety of pharmaceutical agents.

Chemical Identity and Properties

This compound is a piperazine derivative characterized by a 2-chloroethyl group and a methyl group attached to the nitrogen atoms of the piperazine ring. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name 1-(2-chloroethyl)-4-methylpiperazine;hydrochloride[1]
Synonyms 1-(2-Chloroethyl)-4-methylpiperazine HCl, Mechlor-ethamine[1]
CAS Number 126055-32-1[1][2]
Molecular Formula C7H16Cl2N2[1]
Molecular Weight 199.12 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in water and other protic solvents[3]

Structural Elucidation

The structural analysis of this compound relies on various spectroscopic techniques. While publicly available spectra for this specific compound are limited, data from closely related piperazine derivatives allow for a robust prediction of its spectral features.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / BandsInterpretation
¹H NMR Piperazine ring protons: ~2.5-3.0 ppm (multiplets)-CH₂-N(ring): ~2.7 ppm (triplet)-CH₂-Cl: ~3.6 ppm (triplet)-CH₃: ~2.3 ppm (singlet)The piperazine protons appear as complex multiplets. The methylene group adjacent to the chlorine is deshielded and appears as a downfield triplet. The methyl group protons appear as a singlet.
¹³C NMR Piperazine ring carbons: ~50-55 ppm-CH₂-N(ring): ~58 ppm-CH₂-Cl: ~42 ppm-CH₃: ~46 ppmThe different carbon environments of the piperazine ring and its substituents result in distinct signals. The carbon attached to chlorine is observed at a characteristic chemical shift.
IR Spectroscopy ~2950-2800 cm⁻¹ (C-H stretching)~1450 cm⁻¹ (C-H bending)~1150-1000 cm⁻¹ (C-N stretching)~750-650 cm⁻¹ (C-Cl stretching)~2700-2400 cm⁻¹ (N-H stretching from HCl salt)The spectrum is expected to show characteristic bands for alkyl C-H bonds, C-N bonds, the C-Cl bond, and the protonated amine of the hydrochloride salt.
Mass Spectrometry Molecular Ion (M⁺) of free base: m/z 162.11The mass spectrum of the free base, 1-(2-chloroethyl)-4-methylpiperazine, would show a molecular ion peak corresponding to its molecular weight.

Synthesis Protocol

The synthesis of this compound is typically achieved through the N-alkylation of 1-methylpiperazine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Methylpiperazine

  • 1-Bromo-2-chloroethane

  • Sodium hydroxide (NaOH) solution (e.g., 25%)

  • Ethyl acetate

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethereal hydrochloric acid

Procedure:

  • To a solution of 1-methylpiperazine in an appropriate solvent, add a solution of sodium hydroxide.

  • Heat the mixture to approximately 50°C.

  • Slowly add 1-bromo-2-chloroethane dropwise to the reaction mixture while stirring.

  • Maintain the reaction temperature at 50°C and continue stirring for several hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with a saturated NaCl solution and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude free base as an oil.

  • Dissolve the resulting oil in diethyl ether and precipitate the hydrochloride salt by adding ethereal hydrochloric acid.

  • Collect the resulting crystals by filtration and dry to yield this compound.

Role in Drug Development

This compound is a versatile intermediate in the synthesis of numerous pharmaceutical compounds. The reactive chloroethyl group serves as a good leaving group in nucleophilic substitution reactions, allowing for the efficient introduction of the 4-methylpiperazine moiety into a target molecule.[3]

The piperazine scaffold is a common feature in drugs targeting the central nervous system.[3] This is due to the ability of the piperazine ring to interact with various receptors and transporters.

Application in the Synthesis of Atypical Antipsychotics

A significant application of piperazine derivatives, closely related to the title compound, is in the synthesis of atypical antipsychotics such as Aripiprazole and Quetiapine. The core mechanism involves the N-alkylation of a substituted piperazine with a suitable aromatic or heterocyclic moiety. While not a direct precursor, the synthetic strategies for these drugs often involve the formation of a substituted piperazine ring, highlighting the importance of building blocks like 1-(2-chloroethyl)-4-methylpiperazine.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

General Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product 1-Methylpiperazine 1-Methylpiperazine N-Alkylation N-Alkylation 1-Methylpiperazine->N-Alkylation 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane 1-Bromo-2-chloroethane->N-Alkylation 1-(2-Chloroethyl)-4-methylpiperazine (Free Base) 1-(2-Chloroethyl)-4-methylpiperazine (Free Base) N-Alkylation->1-(2-Chloroethyl)-4-methylpiperazine (Free Base) This compound This compound 1-(2-Chloroethyl)-4-methylpiperazine (Free Base)->this compound  + HCl G A 1-(2-Chloroethyl)- 4-methylpiperazine hydrochloride C Nucleophilic Substitution (N-Alkylation) A->C B Nucleophilic Moiety (e.g., Aryl or Heterocyclic amine) B->C D Pharmacologically Active Compound (e.g., Antipsychotic Precursor) C->D

References

An In-depth Technical Guide to 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride, a key intermediate in synthetic organic chemistry and pharmaceutical development. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and purification, and discusses its primary applications. The reactivity of the chloroethyl group, central to its utility as a synthetic building block, is explored through a mechanistic discussion. Furthermore, the role of the piperazine moiety, introduced by this reagent, in biologically active compounds is highlighted. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a piperazine derivative notable for its reactive chloroethyl group. This functional group makes it a versatile reagent for the introduction of the 4-methylpiperazine moiety into a wide range of molecular scaffolds. The compound is typically available as a hydrochloride salt, which enhances its stability and solubility in polar solvents.[1]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 1-(2-chloroethyl)-4-methylpiperazine;hydrochloride[2]
CAS Number 126055-32-1 (hydrochloride), 5753-26-4 (dihydrochloride)[2][3]
Molecular Formula C₇H₁₆Cl₂N₂[2]
Molecular Weight 199.12 g/mol [2]
Synonyms 1-(2-Chloroethyl)-4-methylpiperazine HCl, Meclorethamine analog

Table 2: Physical and Chemical Properties

PropertyValueSource
Melting Point 300°C (decomposition)[4]
Appearance White to off-white solid[4]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[4]
Purity >97%[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of N-methylpiperazine with a suitable 2-chloroethylating agent. A general procedure is provided below, based on analogous syntheses.

Experimental Protocol: Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride

This protocol describes the synthesis of the dihydrochloride salt, which is a common form of this compound.

Materials:

  • N-methylpiperazine

  • 1-Bromo-2-chloroethane

  • 25% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure: [4]

  • To a dry reaction flask, add 10 mL of a 25% NaOH solution and 1 mL (9 mmol) of N-methylpiperazine.

  • Heat the mixture to 50°C with stirring.

  • Slowly add 1.8 mL (18 mmol) of 1-bromo-2-chloroethane dropwise to the reaction mixture.

  • Maintain the reaction at 50°C for 6 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic phases and wash with a saturated NaCl solution (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • To the residue, add a small amount of an ethanol/NaOH solution, shake, and store in a refrigerator overnight to facilitate precipitation.

  • Concentrate the mixture to dryness under reduced pressure to obtain the solid product.

Yield: Approximately 23%[4]

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.[5] For challenging separations, column chromatography may be employed.[5]

Chemical Reactivity and Applications

The primary utility of this compound lies in its ability to act as an electrophilic alkylating agent. The chloroethyl group is susceptible to nucleophilic attack, allowing for the covalent attachment of the 4-methylpiperazine moiety to various nucleophiles, including amines, thiols, and alkoxides.[6] This reactivity is fundamental to its application in pharmaceutical synthesis.

The piperazine scaffold is a common structural motif in many centrally active agents, and this reagent provides a straightforward method for its incorporation.[6] Derivatives of 1-(2-chloroethyl)piperazine are key intermediates in the synthesis of numerous pharmaceuticals, particularly atypical antipsychotics like Aripiprazole and Quetiapine.[6][7]

General Nucleophilic Substitution Reaction

The core reaction involving this compound is a nucleophilic substitution, typically proceeding via an S_N2 mechanism.

G reagent 1-(2-Chloroethyl)-4- methylpiperazine product N-substituted-4- methylpiperazine reagent->product + Nu-H nucleophile Nucleophile (Nu-H) hcl HCl

Caption: General Nucleophilic Substitution Reaction.

Biological Context and Significance

While this compound itself is not typically a pharmacologically active agent, the piperazine derivatives synthesized from it have a broad range of biological activities.[8] The piperazine ring is a privileged scaffold in medicinal chemistry, known to interact with various biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system.[9]

Derivatives have been investigated for a multitude of therapeutic applications, including:

  • Antipsychotic[9]

  • Antidepressant[9]

  • Antihistamine[9]

  • Antianginal[9]

  • Anticancer[9]

  • Antimicrobial and antifungal[8][10]

The specific substitution on the piperazine nitrogen atoms significantly influences the pharmacological profile of the resulting compound.[9]

Analytical Data

Table 3: Predicted Spectroscopic Data

TechniqueData Interpretation
¹H NMR Piperazine ring protons are expected to appear as two sets of multiplets between δ 3.0 - 3.5 ppm. The methylene protons of the chloroethyl group are predicted to be triplets, with the one adjacent to the nitrogen at approximately δ 2.9 ppm and the one adjacent to the chlorine at around δ 3.8 ppm.[11]
¹³C NMR The carbons of the piperazine ring are expected to show distinct signals in the range of δ 45 - 55 ppm.[11]

A publicly available ¹H NMR spectrum can be found for further reference.[12]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Visualization of Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a derivative using this compound.

G cluster_purification Purification Options start Starting Materials: 1-(2-Chloroethyl)-4-methylpiperazine HCl + Nucleophile reaction Reaction in Suitable Solvent (e.g., DMF, Acetonitrile) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification workup->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography analysis Product Analysis (NMR, MS, HPLC) final_product Final Product analysis->final_product recrystallization->analysis chromatography->analysis

Caption: General Synthetic Workflow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Clozapine Using 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the atypical antipsychotic drug, clozapine, utilizing 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride as a key reagent. This document outlines a plausible and chemically sound synthetic protocol, supported by data from analogous reactions, and includes detailed experimental procedures and visualizations to guide researchers in the field of medicinal chemistry and drug development.

Introduction

Clozapine, with its unique pharmacological profile, remains a cornerstone in the management of treatment-resistant schizophrenia.[1] Its synthesis has been approached through various routes, often culminating in the coupling of the tricyclic dibenzodiazepine core with a substituted piperazine moiety.[2][3][4] This document focuses on a synthetic strategy involving the N-alkylation of the dibenzodiazepine core using this compound. While direct literature detailing this specific reaction is scarce, the principles of N-alkylation are well-established, allowing for the construction of a robust experimental protocol.[5]

Synthetic Pathway Overview

The synthesis of clozapine via this method involves the reaction of 8-chloro-5,10-dihydro-dibenzo[b,e][5][6]diazepin-11-one with this compound. This reaction proceeds via nucleophilic substitution, where the secondary amine of the dibenzodiazepine attacks the electrophilic chloroethyl group of the piperazine derivative. The reaction may require activation of the lactam functionality of the dibenzodiazepine core, for instance, by conversion to a thioamide or by using a coupling agent like titanium tetrachloride, to facilitate the introduction of the piperazine sidechain.[4][7]

Quantitative Data Summary

The following table summarizes representative quantitative data for N-alkylation reactions involving piperazine derivatives in the synthesis of clozapine and related compounds. It is important to note that yields and reaction conditions can vary based on the specific substrates and catalysts employed.

PrecursorReagentCatalyst/BaseSolventReaction Time (h)Yield (%)Purity (%)Reference
2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazideTrichlorophosphate / N,N-dimethyl-aniline--341>98 (by recrystallization)[2]
8-chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e][5][6]diazepineN-MethylpiperazineTitanium (IV) chlorideToluene4~85 (crude)>99 (after crystallization)[6]
DesmethylclozapineBenzyl 2-bromoacetateTriethylamine1,2-dimethoxyethane372Not specified[6]
8-chloro-10,11-dihydro-5H-dibenzo[b,e][5][6]diazepin-11-one1-(3-(p-tolyloxy)propyl)piperazineTitanium tetrachlorideAnisole453Not specified[7]

Experimental Protocols

Protocol 1: Synthesis of 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][5][6]diazepine (Clozapine)

This protocol describes a plausible method for the synthesis of clozapine by reacting the dibenzodiazepine core with this compound, adapted from similar documented procedures.[6][7]

Materials:

  • 8-chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e][5][6]diazepine

  • This compound

  • Titanium (IV) chloride (TiCl₄)

  • Toluene, anhydrous

  • Triethylamine or other suitable non-nucleophilic base

  • Hydrochloric acid (2 M)

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 8-chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e][5][6]diazepine in anhydrous toluene.

  • Activation: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of titanium (IV) chloride in toluene dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature.

  • Addition of Piperazine Derivative: In a separate flask, neutralize this compound with a suitable base (e.g., triethylamine) in toluene to generate the free base. Add this solution to the reaction mixture.

  • Reaction: Slowly warm the reaction mixture to reflux temperature and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a mixture of ice and water.

  • Extraction: Make the aqueous layer basic with a sodium hydroxide solution and extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Visualizations

Logical Workflow for Clozapine Synthesis

Clozapine_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 8-chloro-11-oxo-10,11-dihydro- 5H-dibenzo[b,e][1,4]diazepine C Activation with TiCl4 in Toluene A->C B 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride D Neutralization of Piperazine HCl B->D E N-Alkylation (Reflux) C->E D->E F Work-up and Extraction E->F G Purification (Column Chromatography) F->G H Clozapine G->H

Caption: Workflow for the synthesis of Clozapine.

Signaling Pathway of Clozapine

Clozapine_Signaling cluster_receptors Receptor Targets cluster_effects Therapeutic Effects Clozapine Clozapine D2 Dopamine D2 Clozapine->D2 Antagonist D4 Dopamine D4 Clozapine->D4 Antagonist 5HT2A Serotonin 5-HT2A Clozapine->5HT2A Antagonist alpha1 α1-Adrenergic Clozapine->alpha1 Antagonist H1 Histamine H1 Clozapine->H1 Antagonist M1 Muscarinic M1 Clozapine->M1 Antagonist SuicideRisk Reduced Suicidal Behavior Clozapine->SuicideRisk Antipsychotic Antipsychotic Effect D2->Antipsychotic D4->Antipsychotic 5HT2A->Antipsychotic

Caption: Simplified signaling pathway of Clozapine.

References

The Role of Piperazine Intermediates in the Synthesis of Aripiprazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aripiprazole, an atypical antipsychotic, is a cornerstone in the management of various psychiatric disorders. Its synthesis is a critical process for pharmaceutical production, relying on the efficient coupling of key molecular fragments. While 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is not a direct precursor in the most common synthetic routes of aripiprazole, the piperazine moiety is a central pharmacophore of the final drug. The pivotal intermediate is 1-(2,3-dichlorophenyl)piperazine. This document provides detailed application notes and protocols for the synthesis of aripiprazole, focusing on the preparation of the 1-(2,3-dichlorophenyl)piperazine intermediate and its subsequent reaction to form the active pharmaceutical ingredient.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a fundamental structural component of many centrally active pharmaceutical agents, including aripiprazole. Its presence is crucial for the desired pharmacological activity and binding affinity to target receptors. In the synthesis of aripiprazole, the key building block containing the piperazine ring is 1-(2,3-dichlorophenyl)piperazine. The efficient synthesis of this intermediate is paramount for the overall yield and purity of the final aripiprazole product. While compounds like this compound are versatile reagents for introducing a piperazine group in various chemical reactions, the established synthesis of aripiprazole's key intermediate typically starts from 2,3-dichloroaniline and a bis(2-haloethyl)amine derivative.

Synthesis of the Key Intermediate: 1-(2,3-dichlorophenyl)piperazine

The most prevalent method for synthesizing 1-(2,3-dichlorophenyl)piperazine involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine or a precursor like diethanolamine that is converted to a reactive intermediate in situ.

Experimental Protocol: Synthesis from 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride

This protocol outlines a common method for the synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride.[1][2][3]

Materials:

  • 2,3-dichloroaniline

  • bis(2-chloroethyl)amine hydrochloride

  • Protic solvent (e.g., n-butanol)

  • Refining solvent (e.g., methanol or methanol/water mixture)

Procedure:

  • In a suitable reaction vessel, charge 2,3-dichloroaniline.

  • Heat the vessel to a temperature between 90°C and 120°C.

  • Gradually add bis(2-chloroethyl)amine hydrochloride. The mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride should be between 1:0.8 and 1:2.0.[1]

  • Increase the reaction temperature to between 120°C and 220°C and maintain for several hours (e.g., 12-34 hours) until the reaction is complete.[1][2]

  • After completion, cool the reaction mixture and add an after-treatment solvent like n-butanol.

  • Induce crystallization by further cooling.

  • Filter the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as methanol or a methanol/water mixture to obtain 1-(2,3-dichlorophenyl)piperazine hydrochloride.[2]

Quantitative Data for 1-(2,3-dichlorophenyl)piperazine Synthesis
ParameterValueReference
Reactants 2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloride[1][2]
Solvent None (neat reaction) or Xylene[4]
Catalyst p-toluenesulfonic acid (optional)[4]
Reaction Temperature 120-220°C[1][2]
Reaction Time 12-48 hours[2][4]
Yield 59.5% - 88%[1][4]
Purity (HPLC) >99.5%[1][2]

Final Synthesis Step: Aripiprazole Formation

The final and critical step in the synthesis of aripiprazole is the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one. The bromo- derivative is most commonly used.

Experimental Protocol: N-alkylation of 1-(2,3-dichlorophenyl)piperazine

The following protocol is a representative method for the final synthesis of aripiprazole.[5]

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

  • 1-(2,3-dichlorophenyl)piperazine hydrochloride

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Technical ethanol

Procedure:

  • To a suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (0.1 M) in technical ethanol (300 mL), add powdered anhydrous sodium carbonate (0.2 M).[5]

  • Reflux the mixture for 12 hours.[5]

  • Filter the resulting solid.

  • Take up the solid in technical ethanol (50 mL) and reflux for 10 minutes.

  • Filter off the insoluble inorganic residue.

  • Combine the two filtrates, reflux, and then allow to crystallize at room temperature for 12 hours.

  • Filter the crystalline aripiprazole and dry the product.

Quantitative Data for Aripiprazole Synthesis
ParameterValueReference
Reactants 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, 1-(2,3-dichlorophenyl)piperazine hydrochloride[5]
Base Anhydrous Sodium Carbonate[5]
Solvent Technical Ethanol[5]
Reaction Condition Reflux[5]
Reaction Time 12 hours[5]
Yield 85%[5]
Purity (HPLC) 99.32%[5]

Visualized Workflows and Pathways

Aripiprazole Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of aripiprazole.

Aripiprazole_Synthesis cluster_intermediate Intermediate Synthesis cluster_final Final Synthesis 2_3_dichloroaniline 2,3-dichloroaniline cyclization Cyclization 2_3_dichloroaniline->cyclization bis_2_chloroethyl_amine bis(2-chloroethyl)amine hydrochloride bis_2_chloroethyl_amine->cyclization intermediate 1-(2,3-dichlorophenyl)piperazine cyclization->intermediate alkylation N-Alkylation intermediate->alkylation quinolinone_derivative 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one quinolinone_derivative->alkylation aripiprazole Aripiprazole alkylation->aripiprazole

Caption: Synthetic workflow for Aripiprazole.

Aripiprazole Signaling Pathway

Aripiprazole's unique pharmacological profile stems from its interaction with multiple neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[6][7] This "dopamine-serotonin system stabilizer" activity is believed to contribute to its efficacy and favorable side-effect profile.[7][8]

Aripiprazole_Signaling cluster_dopamine Dopaminergic Synapse cluster_serotonin_1A Serotonergic Synapse (5-HT1A) cluster_serotonin_2A Serotonergic Synapse (5-HT2A) Aripiprazole_D2 Aripiprazole D2_Receptor Dopamine D2 Receptor Aripiprazole_D2->D2_Receptor Partial Agonist G_protein_D2 Gαi/o Signaling D2_Receptor->G_protein_D2 Dopamine Dopamine Dopamine->D2_Receptor Full Agonist AC_inhibition Adenylyl Cyclase Inhibition G_protein_D2->AC_inhibition Aripiprazole_5HT1A Aripiprazole 5HT1A_Receptor Serotonin 5-HT1A Receptor Aripiprazole_5HT1A->5HT1A_Receptor Partial Agonist G_protein_5HT1A Gαi/o Signaling 5HT1A_Receptor->G_protein_5HT1A Serotonin_1A Serotonin Serotonin_1A->5HT1A_Receptor Full Agonist AC_inhibition_1A Adenylyl Cyclase Inhibition G_protein_5HT1A->AC_inhibition_1A Aripiprazole_5HT2A Aripiprazole 5HT2A_Receptor Serotonin 5-HT2A Receptor Aripiprazole_5HT2A->5HT2A_Receptor Antagonist G_protein_5HT2A Gαq/11 Signaling 5HT2A_Receptor->G_protein_5HT2A Serotonin_2A Serotonin Serotonin_2A->5HT2A_Receptor Agonist PLC_activation Phospholipase C Activation G_protein_5HT2A->PLC_activation

Caption: Aripiprazole's multimodal receptor signaling.

Conclusion

The synthesis of aripiprazole is a well-established process that relies on the strategic formation of the key intermediate, 1-(2,3-dichlorophenyl)piperazine, followed by its coupling with a quinolinone derivative. While this compound is not directly involved, the underlying chemistry of forming piperazine-containing intermediates is central to the overall synthesis. The provided protocols and data offer a comprehensive guide for researchers and professionals in the field of drug development, highlighting the critical parameters for achieving high yield and purity in the synthesis of aripiprazole. Understanding the synthetic pathway and the pharmacological mechanism of action is essential for the continued development and optimization of antipsychotic therapeutics.

References

Application Notes and Protocols: N-Alkylation Reactions with 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a versatile bifunctional reagent widely employed in organic synthesis. Its structure incorporates a reactive 2-chloroethyl group, which serves as an excellent electrophile, and a 4-methylpiperazine moiety. This combination makes it a crucial building block for introducing the methylpiperazine group into various molecular scaffolds, a common strategy in the development of pharmaceutically active compounds, particularly those targeting the central nervous system (CNS).[1][2][3] The chloroethyl group readily participates in nucleophilic substitution reactions with a range of nucleophiles, including amines, alcohols, and thiols, enabling the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[1][4]

Mechanism of N-Alkylation The N-alkylation reaction with 1-(2-Chloroethyl)-4-methylpiperazine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[4] A nucleophile, such as a primary or secondary amine, attacks the carbon atom bearing the chlorine atom. This attack occurs from the backside relative to the leaving group (chloride), proceeding through a pentacoordinate transition state. The reaction is typically facilitated by a base, which serves to neutralize the hydrochloride salt and deprotonate the nucleophile, thereby increasing its nucleophilicity.[4]

Caption: SN2 mechanism for N-alkylation.

Applications in Drug Development The 1-methylpiperazine scaffold is a prevalent structural motif in a multitude of biologically active molecules.[5] Its incorporation can favorably influence a compound's physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetic profiles. This compound is a key intermediate in the synthesis of numerous therapeutic agents, including:

  • Atypical Antipsychotics: Derivatives are fundamental to the synthesis of drugs like Aripiprazole, Olanzapine, and Quetiapine, which modulate dopamine and serotonin receptor pathways.[1][5][6]

  • Antidepressants and Anxiolytics: The piperazine ring is a common feature in drugs developed for various CNS disorders.

  • Bioconjugation: The reagent can act as a bifunctional linker, for example, in the creation of Antibody-Drug Conjugates (ADCs), where one end attaches to a protein and the other to a payload molecule.[7]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol outlines a general method for the alkylation of a secondary amine nucleophile, a common application for this reagent.[4]

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water & Brine

Procedure:

  • To a solution of the secondary amine in anhydrous acetonitrile, add potassium carbonate.

  • Add this compound to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the resulting residue between ethyl acetate and water.

  • Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.[4]

Protocol 2: Synthesis of the Reagent: 1-(2-Chloroethyl)-4-methylpiperazine

This protocol details the synthesis of the title compound from N-methylpiperazine.[8]

Materials:

  • N-methylpiperazine (1.0 eq, 9 mmol)

  • 1-Bromo-2-chloroethane (2.0 eq, 18 mmol)

  • 25% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction flask, add 10 mL of a 25% NaOH solution followed by N-methylpiperazine.

  • Heat the mixture to 50°C with stirring.

  • Slowly add 1-bromo-2-chloroethane dropwise to the heated mixture.

  • Maintain the reaction at 50°C for 6 hours with continuous stirring.[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.[8]

  • Filter to remove the desiccant and concentrate the filtrate to dryness under reduced pressure to yield the product.

Data Presentation: N-Alkylation Reaction Parameters

The efficiency of N-alkylation reactions is highly dependent on the specific substrates and conditions employed. The following table summarizes representative quantitative data from the literature for reactions using 1-(2-Chloroethyl)-4-methylpiperazine or analogous alkylating agents.

NucleophileAlkylating AgentBaseSolventTemp.Time (h)Yield (%)Reference
1-(2,4-dimethylphenylthio)phenyl)piperazine1-Bromo-2-chloroethaneK₂CO₃DMFRT1610[9]
10-hydroxydibenzo[b,f]thiepin1-(2-chloroethyl)-4-methylpiperazineNaHTolueneRefluxseveralN/A[4]
1-(2,3-dichlorophenyl)piperazine7-(4-bromobutoxy)-3,4-dihydroquinolin-2-oneNa₂CO₃EthanolReflux1285[1]
N-methylpiperazine1-Bromo-2-chloroethaneNaOHWater50°C623[8]

N/A: Not available in the cited source.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification Reactants 1. Combine Nucleophile, Base (K₂CO₃), and Solvent (MeCN) Add_Alkylating 2. Add 1-(2-Chloroethyl)-4- methylpiperazine HCl Reactants->Add_Alkylating Reflux 3. Heat to Reflux (12-24 hours) Add_Alkylating->Reflux Monitor 4. Monitor by TLC/LC-MS Reflux->Monitor Filter 5. Cool and Filter Inorganic Salts Monitor->Filter Concentrate 6. Concentrate Filtrate Filter->Concentrate Extract 7. Aqueous Extraction (EtOAc/Water) Concentrate->Extract Dry 8. Dry and Concentrate Organic Layer Extract->Dry Chromatography 9. Column Chromatography Dry->Chromatography Final_Product Final Product Chromatography->Final_Product

Caption: Experimental workflow for a typical N-alkylation reaction.

G cluster_drug Drug Action cluster_receptors Receptor Targets cluster_effects Downstream Effects Drug Atypical Antipsychotic (e.g., Aripiprazole derivative) D2 Dopamine D₂ Receptor Drug->D2 Partial Agonist HT1A Serotonin 5-HT₁ₐ Receptor Drug->HT1A Partial Agonist HT2A Serotonin 5-HT₂ₐ Receptor Drug->HT2A Antagonist D2_Effect Modulation of Dopaminergic Activity D2->D2_Effect HT_Effect Modulation of Serotonergic Activity HT1A->HT_Effect HT2A->HT_Effect

Caption: Simplified signaling pathway of atypical antipsychotics.[6]

References

Application Notes: Synthesis of Piperazine Derivatives using 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a key building block in synthetic organic and medicinal chemistry. Its molecular structure, featuring a 4-methylpiperazine scaffold coupled with a reactive 2-chloroethyl side chain, makes it an excellent electrophilic reagent.[1][2] The chlorine atom serves as an effective leaving group, enabling the efficient introduction of the 1-(4-methylpiperazinyl)ethyl moiety to various molecular scaffolds through nucleophilic substitution reactions.[1][3] This reactivity is fundamental for constructing complex heterocyclic systems and is prominently utilized in the development of therapeutic agents, particularly those targeting the central nervous system (CNS).[4][5]

Mechanism of Action: The primary utility of this compound is as an alkylating agent in SN2 (bimolecular nucleophilic substitution) reactions.[6] The chloroethyl group is susceptible to attack by a wide range of nucleophiles, including primary and secondary amines, phenols, and thiols.[7] Since the starting material is a hydrochloride salt and the reaction itself generates an equivalent of hydrochloric acid (HCl), a base is required to neutralize the acid. This prevents the protonation of the nucleophile, which would otherwise render it unreactive.[6]

Quantitative Data Summary

Successful synthesis of N-substituted piperazine derivatives using this method depends on the careful selection of several parameters. The following table summarizes typical reaction conditions derived from various literature procedures for N-alkylation reactions.

ParameterReagents / ConditionsPurpose & NotesCitations
Nucleophile Primary/Secondary Amines, Anilines, Phenols, ThiolsThe reactant that displaces the chloride to form the new C-N, C-O, or C-S bond.[6][8]
Base K₂CO₃, Na₂CO₃, Triethylamine (TEA), Diisopropylethylamine (DIPEA)Neutralizes HCl to keep the nucleophile in its active, deprotonated state. An excess (2-3 equivalents) is typically used.[6]
Solvent N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Ethanol, ToluenePolar aprotic solvents like DMF or ACN are often preferred as they effectively solvate reactants without interfering with the SN2 reaction.[6][8]
Temperature Room Temperature to 110 °CHigher temperatures accelerate the reaction rate, especially for less reactive nucleophiles. Reactions are often heated under reflux.[6][8]
Reaction Time 4 to 48 hoursDuration depends on the reactivity of the substrates and the temperature. Progress should be monitored by TLC or LC-MS.[6][8]
Additives Potassium Iodide (KI)Can be used catalytically to convert the alkyl chloride to the more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the substitution.[6]

Experimental Protocols

Protocol 1: N-Alkylation of a Substituted Aniline

This protocol describes a general method for the N-alkylation of a primary aromatic amine (aniline) with this compound.

Materials:

  • This compound (1.2 eq)

  • Substituted aniline (1.0 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Water & Brine

Procedure:

  • In a sealed tube or round-bottom flask, combine the substituted aniline (1.0 eq), this compound (1.2 eq), and the base (3.0 eq).[6]

  • Add a sufficient volume of solvent (e.g., Acetonitrile) to achieve a concentration of 0.1-0.5 M.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.[6]

  • Partition the resulting residue between dichloromethane and water.

  • Separate the layers and extract the aqueous phase with additional dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[6]

  • Purify the crude product via flash column chromatography on silica gel to afford the desired N-alkylated product.[6]

Protocol 2: O-Alkylation of a Phenol

This protocol provides an illustrative method for the O-alkylation of a phenolic compound.

Materials:

  • This compound (1.2 eq)

  • Substituted phenol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous Toluene or DMF

  • Ethyl Acetate

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add the substituted phenol (1.0 eq) and anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium phenoxide.

  • Add this compound (1.2 eq) to the mixture. Note: The free base can be used if available to avoid excess salt.

  • Heat the reaction mixture to reflux and stir for 8-16 hours, monitoring progress by TLC.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification reactants Combine Reactants: - Nucleophile (Amine/Phenol) - 1-(2-Chloroethyl)-4-methylpiperazine HCl - Base (K₂CO₃) - Solvent (ACN/DMF) heat Heat & Stir (e.g., 80-110 °C) reactants->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool concentrate Concentrate (Remove Solvent) cool->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: General experimental workflow for substitution reactions.

logical_flow cluster_nucleophiles Nucleophilic Substrates start 1-(2-Chloroethyl)-4- methylpiperazine HCl reaction Sₙ2 Alkylation start->reaction amines Primary / Secondary Amines amines->reaction phenols Phenols / Thiols phenols->reaction others Other Nucleophiles others->reaction library Diverse Library of Piperazine Derivatives reaction->library screening Biological Activity Screening library->screening signaling_pathway cluster_drug Drug Action cluster_neuron Postsynaptic Neuron drug Piperazine Derivative (e.g., Antipsychotic) receptor Dopamine D2 Receptor drug->receptor Antagonism signal Downstream Signaling receptor->signal response Altered Neuronal Response signal->response dopamine Dopamine dopamine->receptor Binds

References

Application Notes and Protocols for the Reaction of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of primary amines with 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a fundamental and widely utilized transformation in synthetic organic and medicinal chemistry. This reaction provides a straightforward and efficient route to introduce the 4-methylpiperazine moiety into a diverse range of molecules. The 4-methylpiperazine scaffold is a privileged structural motif found in numerous biologically active compounds, including approved pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] This document provides detailed experimental protocols, reaction conditions, and quantitative data for the successful execution of this important synthetic transformation.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic carbon atom of the chloroethyl group of 1-(2-chloroethyl)-4-methylpiperazine, displacing the chloride leaving group.[1] Since the starting material is a hydrochloride salt, a base is required to neutralize the HCl and to deprotonate the primary amine, thereby increasing its nucleophilicity.[1] Careful control of stoichiometry and reaction conditions is crucial to minimize potential side reactions, such as the dialkylation of the primary amine.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes various reported conditions and corresponding yields for the reaction of this compound with a selection of primary amines. This data is intended to provide a comparative overview to guide reaction optimization.

Primary AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aliphatic Primary Amine (General)K₂CO₃DMF80-1008-16Not specified[1]
Substituted Aniline (General)DIPEAAcetonitrileNot specifiedNot specifiedNot specified[1]
3-Chloroaniline-XyleneReflux2486Patent WO2016078107A1
Various Amines (General)K₂CO₃Acetonitrile8012-24Not specifiedBenchChem
Various Amines (General)Et₃NDichloromethane0 to RT6-12Not specifiedBenchChem

Experimental Protocols

Two general protocols are provided below, one for reactions with aliphatic primary amines and another for reactions with aromatic primary amines (anilines).

Protocol 1: Reaction with Aliphatic Primary Amines

This protocol is suitable for the N-alkylation of primary aliphatic amines with this compound.

Materials:

  • This compound (1.0 eq)

  • Primary aliphatic amine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Potassium iodide (KI) (0.1 eq, optional catalyst)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the primary aliphatic amine (1.1 eq), potassium carbonate (2.5 eq), and potassium iodide (0.1 eq).

  • Add a sufficient volume of DMF to dissolve the reactants (typically a concentration of 0.1-0.5 M).

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-4-methylpiperazine derivative.[1]

Protocol 2: Reaction with Aromatic Primary Amines (Anilines)

This protocol is adapted for the N-alkylation of less nucleophilic primary aromatic amines with this compound.

Materials:

  • This compound (1.2 eq)

  • Substituted aniline (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed tube or pressure vessel, combine the substituted aniline (1.0 eq), this compound (1.2 eq), and N,N-diisopropylethylamine (3.0 eq).

  • Add acetonitrile as the solvent.

  • Seal the vessel and heat the reaction mixture with stirring. The reaction temperature and time will depend on the reactivity of the aniline and should be determined empirically, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and extract the aqueous phase with additional dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue via flash column chromatography to afford the desired product.[1]

Mandatory Visualizations

Reaction_Workflow Experimental Workflow for the Reaction of 1-(2-Chloroethyl)-4-methylpiperazine HCl with Primary Amines cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine Reactants: - 1-(2-Chloroethyl)-4-methylpiperazine HCl - Primary Amine - Base (e.g., K2CO3 or DIPEA) - Solvent (e.g., DMF or ACN) Heating Heat and Stir (e.g., 80-100 °C) Reactants->Heating 1 Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring 2 Quenching Cool and Quench (e.g., add water) Monitoring->Quenching 3 Extraction Extract with Organic Solvent Quenching->Extraction 4 Washing Wash Organic Layer (Water, Brine) Extraction->Washing 5 Drying Dry and Concentrate Washing->Drying 6 Chromatography Purify by Column Chromatography Drying->Chromatography 7 Product Pure N-Substituted 4-Methylpiperazine Derivative Chromatography->Product 8

Caption: A typical workflow for the synthesis and purification.

Signaling_Pathway Reaction Mechanism: SN2 Substitution Reactants Primary Amine (R-NH2) + 1-(2-Chloroethyl)-4-methylpiperazine TransitionState Transition State [H2N---C---Cl] Reactants->TransitionState Nucleophilic Attack Product N-(2-(4-methylpiperazin-1-yl)ethyl)amine + Chloride Ion (Cl-) TransitionState->Product Chloride Departure

Caption: The SN2 reaction mechanism.

References

Application Notes and Protocols for the Synthesis of GPCR Ligands Using 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a key building block in medicinal chemistry, particularly for the synthesis of ligands targeting G-protein coupled receptors (GPCRs). The piperazine moiety is a common pharmacophore in many centrally active agents, and the reactive 2-chloroethyl group allows for its efficient incorporation into various molecular scaffolds through N-alkylation reactions.[1][2][3] This document provides detailed protocols and application notes for the use of this reagent in the synthesis of GPCR ligands, with a focus on atypical antipsychotics.

Application in the Synthesis of Atypical Antipsychotics

Atypical antipsychotics, such as olanzapine and aripiprazole, are important therapeutic agents for the treatment of schizophrenia and bipolar disorder.[4][5] These drugs exhibit complex pharmacological profiles, often interacting with multiple GPCRs, including dopamine (D₂, D₄), serotonin (5-HT₂ₐ, 5-HT₁ₐ), and adrenergic (α₁) receptors.[4][6] The synthesis of these molecules often involves the introduction of a piperazine or a substituted piperazine moiety, highlighting the utility of reagents like this compound.

While direct synthesis routes for some commercial drugs may utilize different starting materials, the N-alkylation of a core structure with a piperazine-containing side chain is a common synthetic strategy. The protocols outlined below are representative of the key chemical transformations involved.

Experimental Protocols

Protocol 1: General N-Alkylation of a Secondary Amine

This protocol describes a general method for the N-alkylation of a secondary amine with this compound. This is a foundational reaction for the synthesis of many GPCR ligands.

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)[1]

  • Acetonitrile (solvent)[1]

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the secondary amine in acetonitrile, add potassium carbonate.[1]

  • Add this compound to the mixture.[1]

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • Partition the residue between ethyl acetate and water.[1]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[1]

Protocol 2: Synthesis of an Olanzapine Precursor

This protocol describes the synthesis of a key intermediate in the production of olanzapine, an atypical antipsychotic that is a potent antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors. This synthesis involves the condensation of an intermediate with N-methylpiperazine. While this protocol uses N-methylpiperazine directly, the underlying reaction is analogous to the reactivity of 1-(2-chloroethyl)-4-methylpiperazine.

Materials:

  • 4-Amino-2-methyl-10H-thieno[2,3-b][1][4]benzodiazepine hydrochloride

  • N-methylpiperazine

  • Toluene

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a suitable reaction vessel, dissolve 4-amino-2-methyl-10H-thieno[2,3-b][1][4]benzodiazepine hydrochloride in a mixture of toluene and DMSO.[7]

  • Add N-methylpiperazine to the reaction mixture.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include aqueous washes and extraction with an organic solvent.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield olanzapine.

Quantitative Data

The following table summarizes representative reaction yields for the synthesis of olanzapine and aripiprazole, highlighting the efficiency of the N-alkylation step.

ProductStarting MaterialsKey Reaction TypeYield (%)Purity (%)Reference
Olanzapine4-Amino-2-methyl-10H-thieno[2,3-b][1][4]benzodiazepine and N-methylpiperazineNucleophilic Aromatic Substitution>90%>99%[8][9]
Aripiprazole7-(4-bromobutoxy)-3,4-dihydrocarbostyril and 1-(2,3-dichlorophenyl)piperazineN-Alkylation85%99.32%[5]

Visualizations

Signaling Pathway of Atypical Antipsychotics

Atypical antipsychotics like olanzapine and aripiprazole modulate multiple GPCR signaling pathways, primarily in the central nervous system. Their therapeutic effects are believed to result from a combination of antagonism at dopamine D₂ receptors and serotonin 5-HT₂ₐ receptors, as well as partial agonism at 5-HT₁ₐ receptors.[4]

GPCR_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D₂ Autoreceptor ↓ Dopamine Release ↓ Dopamine Release D2_auto->↓ Dopamine Release D2 D₂ Receptor ↓ cAMP ↓ cAMP D2->↓ cAMP HT2A 5-HT₂ₐ Receptor ↑ IP₃/DAG ↑ IP₃/DAG HT2A->↑ IP₃/DAG HT1A 5-HT₁ₐ Receptor HT1A->↓ cAMP Aripiprazole Aripiprazole Aripiprazole->D2 Partial Agonist Aripiprazole->HT2A Antagonist Aripiprazole->HT1A Partial Agonist Olanzapine Olanzapine Olanzapine->D2 Antagonist Olanzapine->HT2A Antagonist Dopamine Dopamine Dopamine->D2_auto Agonist Dopamine->D2 Agonist Serotonin Serotonin Serotonin->HT2A Agonist Serotonin->HT1A Agonist N_Alkylation_Workflow start Start reactants Combine Secondary Amine, 1-(2-Chloroethyl)-4-methylpiperazine HCl, and Base in Solvent start->reactants reaction Heat to Reflux (12-24h) reactants->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Pure N-Alkylated Product purification->product

References

Covalent Probe Development with 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent chemical probes are invaluable tools in chemical biology and drug discovery for the selective and irreversible modification of protein targets.[1][2] This allows for the study of protein function, target validation, and the development of potent and durable therapeutics.[1] 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a bifunctional molecule featuring a reactive chloroethyl amine moiety and a piperazine scaffold. The electrophilic nature of the chloroethyl group makes it a candidate for developing covalent probes that can form stable bonds with nucleophilic amino acid residues on target proteins.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in covalent probe development.

Application Notes

Principle of Covalent Labeling

The chloroethyl group of this compound can undergo an intramolecular cyclization to form a highly reactive aziridinium ion. This intermediate is a potent electrophile that can be attacked by nucleophilic side chains of amino acids within a protein's binding pocket. The primary targets for such alkylation are the thiol group of cysteine residues, and to a lesser extent, the imidazole group of histidine and the epsilon-amino group of lysine.[4][5] The formation of a stable, irreversible covalent bond enables the permanent labeling of the target protein.

Potential Applications

  • Target Identification and Validation: This probe can be used in chemoproteomic workflows to identify novel protein targets. By treating cell lysates or living cells with the probe and subsequently employing mass spectrometry-based proteomics, covalently modified proteins can be identified.

  • Enzyme Inhibition: If the covalent modification occurs within the active site of an enzyme, it can lead to irreversible inhibition, providing a powerful tool to study enzyme function.

  • Modulation of Protein-Protein Interactions: Covalent labeling at an interface can disrupt or stabilize protein-protein interactions, allowing for the investigation of cellular signaling pathways.

Advantages:

  • Irreversible Binding: The formation of a covalent bond leads to a durable and long-lasting effect, which can be advantageous for achieving sustained target engagement in biological systems.

  • Versatile Scaffold: The piperazine moiety is a common pharmacophore in drug development and can be further functionalized to improve selectivity and potency.[6]

Limitations:

  • Potential for Off-Target Reactivity: As with many covalent probes, there is a risk of non-specific labeling of highly reactive nucleophiles on other proteins. Careful optimization of concentration and incubation time is crucial.

  • Requirement for a Nucleophilic Residue: The target protein must possess a suitably located and accessible nucleophilic amino acid residue for covalent modification to occur.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5753-26-4[7]
Molecular Formula C₇H₁₆Cl₂N₂[3]
Molecular Weight 199.12 g/mol [3]
Appearance White to off-white solid[8]
Storage 2-8°C, under inert gas[8]

Table 2: Representative Experimental Conditions for Protein Labeling

ParameterRecommended RangeNotes
Probe Concentration 1 - 100 µMShould be optimized for each target protein.
Protein Concentration 1 - 10 µMDependent on the specific protein and assay.
Incubation Time 30 min - 4 hoursTime-course experiments are recommended.
pH 7.4 - 8.5Alkaline pH can enhance the reactivity of cysteine thiols.[4]
Temperature 25 - 37 °C

Experimental Protocols

Protocol 1: In Vitro Protein Labeling Assay

This protocol describes a general procedure for labeling a purified protein with this compound.

Materials:

  • Purified target protein

  • This compound

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Quenching solution (e.g., 10 mM dithiothreitol (DTT))

  • SDS-PAGE reagents

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • In a microcentrifuge tube, combine the target protein and the reaction buffer to a final volume of 50 µL.

  • Add the probe to the protein solution to achieve the desired final concentration. Include a vehicle control (solvent only).

  • Incubate the reaction mixture at the desired temperature for a specified time.

  • Stop the reaction by adding the quenching solution.

  • Analyze the reaction products by SDS-PAGE to observe any shifts in protein mobility, which may indicate covalent modification.

Protocol 2: Target Identification in Cell Lysate using Mass Spectrometry

This protocol outlines a workflow for identifying the protein targets of this compound in a complex biological sample.

Materials:

  • Cultured cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • Dounce homogenizer or sonicator

  • Bradford assay reagents

  • Trypsin

  • Reagents for liquid chromatography-tandem mass spectrometry (LC-MS/MS)

Procedure:

  • Harvest and lyse the cells to prepare a soluble proteome fraction.

  • Determine the protein concentration of the lysate using a Bradford assay.

  • Treat the lysate with the probe at various concentrations and for different incubation times. Include a vehicle control.

  • Quench the reaction with DTT.

  • Perform a protein clean-up step (e.g., chloroform/methanol precipitation).

  • Digest the proteins into peptides using trypsin.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the mass spectrometry data against a protein database to identify peptides that have been modified by the probe. The mass of the probe (minus HCl) will be added to the modified amino acid residue.

Visualizations

G Mechanism of Covalent Labeling Probe 1-(2-Chloroethyl)-4-methylpiperazine Aziridinium Aziridinium Ion (Reactive Intermediate) Probe->Aziridinium Intramolecular Cyclization Covalent_Adduct Covalently Modified Protein Aziridinium->Covalent_Adduct Nucleophilic Attack by Cys, His, or Lys Protein Target Protein (with Nucleophilic Residue) Protein->Covalent_Adduct

Caption: Covalent labeling mechanism.

G Target Identification Workflow cluster_0 Sample Preparation cluster_1 Proteomics cluster_2 Data Analysis Cell_Lysate Cell Lysate Probe_Treatment Probe Treatment Cell_Lysate->Probe_Treatment Digestion Tryptic Digestion Probe_Treatment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Database_Search Database Search LCMS->Database_Search Target_ID Target Identification Database_Search->Target_ID

Caption: Experimental workflow for target identification.

G Hypothetical Signaling Pathway Inhibition Signal Upstream Signal KinaseA Kinase A Signal->KinaseA KinaseB Kinase B KinaseA->KinaseB Effector Effector Protein KinaseB->Effector Response Cellular Response Effector->Response Probe Covalent Probe Probe->KinaseB Covalent Inhibition

Caption: Hypothetical inhibition of a signaling pathway.

References

Application Notes and Protocols: Reaction Conditions for 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of anilines with 1-(2-chloroethyl)-4-methylpiperazine hydrochloride is a crucial synthetic transformation for the generation of a diverse range of biologically active molecules. The resulting N-(2-(4-methylpiperazin-1-yl)ethyl)aniline scaffold is a key structural motif found in numerous pharmaceutical agents, particularly in the development of kinase inhibitors for oncology. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl group and displacing the chloride leaving group. Due to the hydrochloride salt form of the reactant and the generation of hydrochloric acid as a byproduct, the reaction necessitates the use of a base to neutralize the acid and to enhance the nucleophilicity of the aniline. This document provides detailed protocols, reaction conditions, and visualizations to guide researchers in successfully performing this important synthetic step.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions for the N-alkylation of various substituted anilines with this compound. Please note that yields and reaction times are highly dependent on the specific substrate and reaction conditions and may require optimization.

Aniline SubstrateBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
AnilineK₂CO₃ (3.0)AcetonitrileReflux12-24Varies[1]
Substituted AnilineDIPEA (3.0)Acetonitrile11024-48VariesN/A
Primary Aliphatic AmineK₂CO₃ (2.5), KI (0.1)DMF80-1008-16VariesN/A
1H-dibenzo[a,c]carbazoleK₂CO₃ (5.0), KI (1.0)AcetonitrileReflux1260[2]

Experimental Protocols

Two primary protocols are presented for the N-alkylation of anilines with this compound. Protocol 1 is a general method suitable for a wide range of anilines, while Protocol 2 is adapted for less nucleophilic or sterically hindered anilines that may require more forcing conditions.

Protocol 1: General N-Alkylation of Anilines

This protocol is suitable for anilines with moderate to high nucleophilicity.

Materials:

  • Substituted Aniline (1.0 eq)

  • This compound (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Potassium Iodide (KI) (catalytic amount, ~0.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aniline (1.0 eq), this compound (1.2 eq), potassium carbonate (3.0 eq), and potassium iodide (0.1 eq).

  • Add anhydrous DMF to the flask to dissolve the reactants (a concentration of 0.2-0.5 M is recommended).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated aniline.

Protocol 2: N-Alkylation of Less Reactive Anilines in a Sealed Vessel

This protocol is recommended for anilines that are less nucleophilic due to electronic or steric factors.

Materials:

  • Substituted Aniline (1.0 eq)

  • This compound (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Acetonitrile

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a sealed tube or pressure vessel, combine the substituted aniline (1.0 eq), this compound (1.2 eq), and diisopropylethylamine (3.0 eq).

  • Add anhydrous acetonitrile as the solvent.

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the layers and extract the aqueous phase with additional dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue via flash column chromatography to afford the desired product.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of anilines with this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification start Start reactants Combine Aniline, 1-(2-Chloroethyl)-4-methylpiperazine HCl, Base, and Solvent start->reactants heat Heat and Stir (80-110°C) reactants->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-Alkylated Aniline purify->product

General Experimental Workflow
Signaling Pathway: MEK/ERK Pathway Inhibition

Derivatives of N-(2-(4-methylpiperazin-1-yl)ethyl)aniline are precursors to potent MEK inhibitors, which are key components of the MAPK/ERK signaling pathway often dysregulated in cancer.[2] The diagram below illustrates the inhibition of this pathway.

MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor MEK Inhibitor (Derived from product) Inhibitor->MEK

MEK/ERK Signaling Pathway Inhibition

References

Application Notes and Protocols for 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a crucial building block in medicinal chemistry, primarily utilized for the introduction of the 4-methylpiperazine moiety into various molecular scaffolds. The piperazine ring is a common pharmacophore in many biologically active compounds, particularly those targeting the central nervous system (CNS).[1] The reactive 2-chloroethyl side chain of this reagent serves as an effective electrophile for nucleophilic substitution reactions, making it a versatile tool in the synthesis of numerous pharmaceutical agents.[1] This document provides detailed protocols, quantitative data, and workflow visualizations relevant to its application in drug synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
IUPAC Name 1-(2-chloroethyl)-4-methylpiperazine;hydrochloride[2]
CAS Number 5753-26-4[2]
Molecular Formula C₇H₁₆Cl₂N₂[2]
Molecular Weight 199.12 g/mol [2][3]
Appearance White to off-white solid[4]
Melting Point ~300°C (decomposition)[4]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[4]
Core Application: N-Alkylation Reactions

The primary role of this compound in medicinal chemistry is to serve as an alkylating agent. The terminal chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form a new carbon-nitrogen or carbon-oxygen bond, thereby incorporating the methylpiperazine group into the target molecule.

G cluster_product Product Scaffold Drug Scaffold (with -NH or -OH group) Product Final Drug Molecule (Scaffold-CH2CH2-N(CH2CH2)2N-CH3) Scaffold->Product N-Alkylation (Base, Solvent, Heat) Reagent 1-(2-Chloroethyl)-4- methylpiperazine HCl

Figure 1: General synthetic utility of 1-(2-Chloroethyl)-4-methylpiperazine HCl.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from N-methylpiperazine and 1-bromo-2-chloroethane.[4]

Materials:

  • N-methylpiperazine

  • 1-bromo-2-chloroethane

  • 25% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • To a dry reaction flask, add 10 mL of 25% NaOH solution and 1 mL (9 mmol) of N-methylpiperazine.[4]

  • Heat the mixture to 50°C.[4]

  • Slowly add 1.8 mL (18 mmol) of 1-bromo-2-chloroethane dropwise with stirring.[4]

  • Maintain the reaction mixture at 50°C for 6 hours with continuous stirring.[4]

  • After completion, cool the mixture to room temperature.[4]

  • Extract the mixture with ethyl acetate (3 x 20 mL).[4]

  • Combine the organic phases, wash with saturated NaCl solution (20 mL), and dry over anhydrous Na₂SO₄.[4]

  • Filter to remove the desiccant and concentrate the filtrate to dryness under reduced pressure.[4]

  • Add a small amount of ethanol to the residue, shake, and place in a refrigerator overnight.[4]

  • Concentrate the mixture to dryness under reduced pressure to yield the final product.[4]

Quantitative Data:

Parameter Value Reference
Yield 23% [4]
Product Form White Solid [4]

| Melting Point | 227-230°C |[4] |

Protocol 2: General N-Alkylation of a Secondary Amine

This protocol provides a general method for the N-alkylation of a secondary amine, which is a common application for this reagent.[5]

Materials:

  • Secondary amine substrate (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (solvent)

  • Ethyl acetate

  • Water & Brine

Procedure:

  • Dissolve the secondary amine substrate in acetonitrile in a reaction vessel.[5]

  • Add potassium carbonate to the solution.[5]

  • Add this compound to the mixture.[5]

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.[5]

  • Concentrate the filtrate under reduced pressure.[5]

  • Partition the residue between ethyl acetate and water.[5]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[5]

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.[5]

Protocol 3: Illustrative Synthesis of Clozapine

Clozapine is an atypical antipsychotic. Its synthesis involves the introduction of a methylpiperazine group, illustrating the utility of reagents like 1-(2-Chloroethyl)-4-methylpiperazine. The following is a generalized workflow based on established synthetic routes where a piperazine moiety is introduced.[6][7]

G Start Starting Materials (e.g., 2-amino-4-chloro- diphenylamine-2'-carboxylic acid derivative) Cyclization Cyclodehydration (e.g., POCl3, Heat) Start->Cyclization Intermediate Dibenzo[b,e][1,4]diazepine Intermediate Cyclization->Intermediate Alkylation N-Alkylation with 1-Methylpiperazine Intermediate->Alkylation Product Clozapine Alkylation->Product Workup Workup & Purification (Extraction, Recrystallization) Product->Workup Final Final Product (Yellow Crystals) Workup->Final

Figure 2: Generalized workflow for the synthesis of Clozapine.

Quantitative Data for Clozapine Synthesis:

Parameter Value Reference
Yield 41% [6]
Purity (Commercial Scale) >99.0% [7]

| Melting Point | 182-184°C |[6] |

Protocol 4: Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and the products derived from it.[8][9]

Instrumentation & Conditions:

  • System: High-Performance Liquid Chromatograph with a UV detector.[9]

  • Column: C18 reverse-phase column.[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile). A typical starting ratio is 80:20 (v/v) aqueous to organic.[8]

  • Detection: Low UV wavelength, as the compound lacks a strong chromophore.[8]

Procedure:

  • Prepare a standard solution of this compound of a known concentration.[9]

  • Dilute a small aliquot of the reaction mixture or final product in the mobile phase.[9]

  • Inject the prepared sample and standard solutions into the HPLC system.[9]

  • Analyze the resulting chromatograms to determine the retention time and peak area, which can be used to assess purity and quantify the compound against the standard.

Note: For enhanced sensitivity, derivatization with agents like dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to improve UV detection.[8] For comprehensive impurity profiling, GC-MS and LC-MS/MS are recommended techniques.[8]

Signaling Pathways of End-Product Drugs

The piperazine moiety introduced using reagents like this compound is critical to the pharmacological activity of many CNS drugs. Below are simplified diagrams of the signaling pathways for two major antipsychotics whose structures contain this key feature.

Aripiprazole

Aripiprazole, an atypical antipsychotic, functions as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and as an antagonist at serotonin 5-HT₂ₐ receptors.[9]

cluster_receptors Neuronal Receptors cluster_effects Downstream Effects Aripiprazole Aripiprazole D2 Dopamine D2 Aripiprazole->D2 Partial Agonist HT1A Serotonin 5-HT1A Aripiprazole->HT1A Partial Agonist HT2A Serotonin 5-HT2A Aripiprazole->HT2A Antagonist Modulation Modulation of Dopaminergic Activity D2->Modulation Stabilization Mood Stabilization HT1A->Stabilization Blockade Antipsychotic Effect HT2A->Blockade

Figure 3: Simplified signaling pathway of Aripiprazole.

Clozapine

Clozapine acts as an antagonist at multiple neurotransmitter receptors. It has a high affinity for dopamine D₄ and serotonin 5-HT₂ₐ receptors and a lower affinity for D₂ receptors compared to typical antipsychotics.[9]

cluster_receptors Neuronal Receptors cluster_effects Downstream Effects Clozapine Clozapine D4 Dopamine D4 Clozapine->D4 Antagonist HT2A Serotonin 5-HT2A Clozapine->HT2A Antagonist Other Other Receptors (e.g., D2, Muscarinic) Clozapine->Other Antagonist Effect1 Atypical Antipsychotic Action D4->Effect1 HT2A->Effect1 Effect2 Reduced Extrapyramidal Side Effects Other->Effect2

Figure 4: Overview of Clozapine's primary receptor interactions.

References

Application Notes and Protocols for the Synthesis of N-substituted Piperazines from 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-substituted piperazine motif is a ubiquitous structural feature in a vast number of biologically active compounds and approved pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a valuable and versatile synthetic building block used to introduce the N-methylpiperazine ethyl group onto various molecular scaffolds.[3] Its reactive chloroethyl group serves as a potent electrophile for nucleophilic substitution reactions with a wide range of primary and secondary amines.[1][4]

These application notes provide detailed protocols for the synthesis of N-substituted piperazines via the N-alkylation of amines with this compound. The methodologies, reaction conditions, and purification procedures are designed to guide researchers in achieving high yields and purity for their target compounds.

Reaction Principles and Mechanism

The core reaction is a bimolecular nucleophilic substitution (SN2).[1] The nucleophilic amine attacks the carbon atom bonded to the chlorine on the ethyl side chain of the piperazine derivative. This results in the displacement of the chloride ion, which is a good leaving group, and the formation of a new carbon-nitrogen bond.[1]

A critical aspect of this synthesis is the management of the acidic byproduct. Since the starting material is a hydrochloride salt and the reaction itself generates an additional equivalent of hydrochloric acid (HCl), a base is essential. The base neutralizes the HCl, preventing the protonation of the nucleophilic amine which would otherwise render it unreactive.[1] Careful control of stoichiometry is also necessary to minimize side reactions, such as the potential for dialkylation of a primary amine.[1]

Caption: General SN2 mechanism for N-alkylation.

Data Presentation: Summary of Experimental Conditions

Successful synthesis is dependent on the careful selection of reaction parameters. The choice of base and solvent largely depends on the nucleophilicity of the amine. The following table summarizes typical conditions.

Nucleophile TypeBaseSolventTemperature (°C)Typical Time (h)Notes
Primary Aliphatic Amine K₂CO₃, Na₂CO₃DMF, Acetonitrile80 - 1008 - 16Generally robust and high-yielding. A catalytic amount of KI can be added to increase reaction rate.[1]
Secondary Aliphatic Amine K₂CO₃, Na₂CO₃Acetonitrile, DMFReflux12 - 24Reactions may require longer times compared to primary amines due to increased steric hindrance.[4]
Aromatic Amine (Aniline) DIPEA, Et₃NAcetonitrile, DioxaneReflux (sealed tube)12 - 24Requires stronger, non-nucleophilic organic bases and higher temperatures due to lower nucleophilicity of anilines.[1]
Phenol/Thiophenol NaH, K₂CO₃DMF, Toluene25 - Reflux4 - 12Requires formation of the corresponding alkoxide or thiolate for efficient reaction.[4]

DIPEA: Diisopropylethylamine, DMF: N,N-Dimethylformamide

Experimental Protocols

Protocol 1: N-Alkylation of a Primary Aliphatic Amine

This protocol provides a general method for the reaction of a primary aliphatic amine with this compound.

Materials:

  • This compound (1.0 eq)

  • Primary aliphatic amine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Potassium iodide (KI) (0.1 eq, optional)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the primary aliphatic amine (1.1 eq), potassium carbonate (2.5 eq), and potassium iodide (0.1 eq).

  • Add a sufficient volume of DMF to achieve a reactant concentration of 0.1-0.5 M.

  • Heat the mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted piperazine derivative.

Protocol 2: N-Alkylation of an Aromatic Amine (Aniline)

This protocol is adapted for less nucleophilic aromatic amines and requires more forcing conditions.

Materials:

  • This compound (1.2 eq)

  • Substituted aniline (1.0 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed tube or pressure vessel, combine the substituted aniline (1.0 eq), this compound (1.2 eq), and diisopropylethylamine (3.0 eq).[1]

  • Add acetonitrile as the solvent.

  • Seal the vessel and heat the reaction mixture to reflux (typically 80-120 °C, depending on the desired pressure).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.[1]

  • Separate the layers and extract the aqueous phase with additional dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]

  • Purify the resulting residue via flash column chromatography to afford the desired product.

Mandatory Visualizations

experimental_workflow start 1. Reaction Setup Combine Reactants, Base, Solvent react 2. Heating & Stirring (e.g., 80-100°C, 8-16h) start->react monitor 3. Reaction Monitoring (TLC / LC-MS) react->monitor monitor->react Incomplete workup 4. Aqueous Work-up Quench, Extract with Organic Solvent monitor->workup Complete dry 5. Drying & Concentration Dry with Na₂SO₄, Evaporate Solvent workup->dry purify 6. Purification (Flash Column Chromatography) dry->purify characterize 7. Characterization (NMR, MS, etc.) purify->characterize end Pure Product characterize->end

Caption: General experimental workflow for N-alkylation.

signaling_pathway drug N-Substituted Piperazine (e.g., Atypical Antipsychotic) d2 Dopamine D2 Receptor drug->d2 Partial Agonism ht1a Serotonin 5-HT1A Receptor drug->ht1a Partial Agonism ht2a Serotonin 5-HT2A Receptor drug->ht2a Antagonism effect_d2 Modulation of Dopaminergic Activity d2->effect_d2 effect_ht1a Modulation of Serotonergic Activity (Anxiolytic/Antidepressant) ht1a->effect_ht1a effect_ht2a Blockade of Serotonergic Activity ht2a->effect_ht2a outcome Therapeutic Effect (Alleviation of Psychosis Symptoms) effect_d2->outcome effect_ht1a->outcome effect_ht2a->outcome

Caption: Simplified signaling pathway for a representative antipsychotic.

References

Application Notes and Protocols: 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride as a Versatile Building Block for Central Nervous System (CNS) Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is a key synthetic intermediate in the development of a variety of pharmaceuticals, particularly those targeting the central nervous system.[1] Its structure, featuring a reactive chloroethyl group attached to a methylpiperazine moiety, makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the efficient incorporation of the 4-methylpiperazine pharmacophore into diverse molecular scaffolds, a common feature in many antipsychotic and antiemetic drugs.[2][3] The piperazine ring itself is a prevalent motif in numerous biologically active compounds, contributing to desirable pharmacokinetic and pharmacodynamic properties.[2] This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound in the synthesis of CNS-active agents.

Core Applications in CNS Drug Synthesis

The primary application of this compound in CNS drug development is in the N-alkylation of various nucleophiles, particularly secondary amines within heterocyclic ring systems.[3] This reaction is fundamental to the synthesis of several phenothiazine antipsychotics, such as Prochlorperazine and Trifluoperazine.[4][5]

General Nucleophilic Substitution Reaction

The fundamental reaction involves the nucleophilic attack of a substrate on the electrophilic carbon of the chloroethyl group, leading to the displacement of the chloride leaving group and the formation of a new carbon-nitrogen or carbon-oxygen bond. A base is typically required to neutralize the hydrochloric acid generated during the reaction.[6]

G cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions reactant1 1-(2-Chloroethyl)-4- methylpiperazine HCl product N-Alkylated Product (e.g., Prochlorperazine) reactant1->product N-Alkylation reactant2 Nucleophile (Nu-H) (e.g., Phenothiazine) reactant2->product byproduct HCl base Base (e.g., NaNH2, K2CO3) solvent Solvent (e.g., Toluene, DMF) heat Heat

General N-alkylation reaction workflow.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of CNS drugs and related intermediates using this compound and its analogs.

ProductReactantsBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Prochlorperazine2-Chlorophenothiazine, 1-(3-Chloropropyl)-4-methylpiperazineSodium amide-----[7][4]
Prochlorperazine2-Chlorophenothiazine, 1-(3-Chloropropyl)-4-methylpiperazineSodium tertiary butoxideDimethyl sulfoxide30-50-61.999.88 (HPLC)[8]
Trifluoperazine2-(Trifluoromethyl)phenothiazine, 1-(3-Chloropropyl)-4-methylpiperazine*CatalystToluene80-120 (reflux)---[5]

*Note: Data for the structurally similar 1-(3-chloropropyl)-4-methylpiperazine is presented as a close analog for the synthesis of these specific drugs.

Experimental Protocols

Protocol 1: Synthesis of Prochlorperazine via N-Alkylation

This protocol describes the synthesis of Prochlorperazine by the N-alkylation of 2-chlorophenothiazine with a haloalkyl-4-methylpiperazine derivative.[7][4]

Materials:

  • 2-Chlorophenothiazine

  • 1-(3-Chloropropyl)-4-methylpiperazine (as an analog to this compound)

  • Sodium amide (NaNH₂) or Sodium tertiary butoxide

  • Toluene or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Hydrochloric acid (aq)

  • Sodium hydroxide (aq)

Procedure:

  • In a suitable reaction vessel, dissolve 2-chlorophenothiazine in the chosen organic solvent (e.g., Toluene or DMSO).

  • Add the base (e.g., sodium amide or sodium tertiary butoxide) portion-wise to the solution under an inert atmosphere.

  • To this mixture, add 1-(3-chloropropyl)-4-methylpiperazine dropwise at a controlled temperature.[8]

  • Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., Toluene).

  • Wash the organic layer with dilute hydrochloric acid.

  • The aqueous layer is then basified with a sodium hydroxide solution and the product is extracted with an organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude Prochlorperazine.

  • The crude product can be further purified by recrystallization or column chromatography.

G start Start dissolve Dissolve 2-Chlorophenothiazine in Toluene/DMSO start->dissolve add_base Add Base (e.g., NaNH2) portion-wise dissolve->add_base add_alkylating_agent Add 1-(3-Chloropropyl)-4- methylpiperazine dropwise add_base->add_alkylating_agent heat Heat and Monitor (TLC/HPLC) add_alkylating_agent->heat cool Cool to Room Temperature heat->cool quench Quench with Water cool->quench extract Extract with Toluene quench->extract acid_wash Wash with aq. HCl extract->acid_wash basify_extract Basify Aqueous Layer and Extract Product acid_wash->basify_extract dry_concentrate Dry and Concentrate Organic Layers basify_extract->dry_concentrate purify Purify Crude Product (Recrystallization/Chromatography) dry_concentrate->purify end Prochlorperazine purify->end

Experimental workflow for Prochlorperazine synthesis.

Protocol 2: Synthesis of Trifluoperazine via N-Alkylation

This protocol outlines the synthesis of Trifluoperazine, another phenothiazine antipsychotic, using a similar N-alkylation strategy.[5]

Materials:

  • 2-(Trifluoromethyl)phenothiazine

  • 1-(3-Chloropropyl)-4-methylpiperazine

  • Tetrabutylammonium bromide (Catalyst)

  • Toluene

  • A suitable base to maintain pH 9-12

  • Deionized water

  • Oxalic acid

  • Sodium hydroxide (aq)

  • Hydrochloric acid

Procedure:

  • Combine 2-(trifluoromethyl)phenothiazine, 1-(3-chloropropyl)-4-methylpiperazine, and a catalytic amount of tetrabutylammonium bromide in toluene.[5]

  • Adjust the pH of the mixture to 9-12 using a suitable base.

  • Heat the reaction mixture to reflux (80-120 °C) and monitor for completion.[5]

  • After the reaction is complete, cool the mixture and wash with water.

  • The crude trifluoperazine can be purified by converting it to its oxalate salt. Add oxalic acid to the organic layer to precipitate trifluoperazine oxalate.

  • Isolate the oxalate salt by filtration.

  • Convert the trifluoperazine oxalate back to the free base by treatment with an aqueous base (e.g., sodium hydroxide).

  • Extract the trifluoperazine free base with an organic solvent.

  • Finally, form the hydrochloride salt by treating the free base with hydrochloric acid to yield Trifluoperazine hydrochloride.

Signaling Pathways of Derived CNS Drugs

Drugs synthesized using this compound and its analogs often exert their effects by modulating neurotransmitter systems in the brain.

Prochlorperazine Signaling Pathway

Prochlorperazine is a typical antipsychotic that primarily acts as a dopamine D2 receptor antagonist in the mesolimbic pathway of the brain.[7][9] By blocking these receptors, it reduces the effects of dopamine, which is thought to be overactive in psychotic states.[9] Its antiemetic properties are due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ).[7]

G prochlorperazine Prochlorperazine d2_receptor Dopamine D2 Receptor (Mesolimbic Pathway) prochlorperazine->d2_receptor Antagonizes ctz_d2_receptor Dopamine D2 Receptor (Chemoreceptor Trigger Zone) prochlorperazine->ctz_d2_receptor Antagonizes dopamine_signal Dopamine Signaling d2_receptor->dopamine_signal Blocks antipsychotic_effect Antipsychotic Effect dopamine_signal->antipsychotic_effect Leads to emesis_signal Emesis Signal ctz_d2_receptor->emesis_signal Blocks antiemetic_effect Antiemetic Effect emesis_signal->antiemetic_effect Leads to

References

Troubleshooting & Optimization

Technical Support Center: Minimizing 1,4-Disubstituted Byproducts in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for minimizing the formation of 1,4-disubstituted byproducts during piperazine synthesis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and offers actionable solutions.

Issue 1: Significant Formation of 1,4-Disubstituted Byproduct

  • Question: My reaction is yielding a substantial amount of the 1,4-disubstituted piperazine, which is lowering the yield of my desired monosubstituted product. How can I enhance the selectivity for monosubstitution?

    • Answer: The formation of a disubstituted byproduct is a frequent challenge in piperazine chemistry, arising from the comparable reactivity of the second nitrogen atom after the initial substitution.[1][2] Several strategies can be employed to promote monosubstitution:

      • Use of Excess Piperazine: Employing a large excess of piperazine (ranging from 5 to 10 equivalents) statistically increases the probability of the electrophile reacting with an unreacted piperazine molecule.[1][2]

      • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, especially at reduced temperatures, can help to control the reaction rate and minimize the occurrence of disubstitution.[1][2]

      • Reaction Temperature Control: Higher temperatures can favor the formation of the thermodynamically more stable disubstituted product. It is crucial to monitor the reaction's progress and maintain an optimal temperature.[1]

      • Protecting Group Strategy: A highly controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine.[3] This ensures that only one nitrogen is available for the reaction. The protecting group is then removed in a subsequent step.[3]

      • Protonation: The use of a protonated piperazine salt can serve to protect one of the nitrogen atoms, thereby suppressing the competitive reaction that leads to disubstituted derivatives.[2][4]

Issue 2: Difficulty in Separating Monosubstituted Product from Disubstituted Byproduct

  • Question: I have already synthesized my product, but I am struggling to separate the desired monosubstituted piperazine from the 1,4-disubstituted byproduct. What purification strategies can I employ?

    • Answer: The separation of monosubstituted and disubstituted piperazines can be challenging due to their similar polarities. Here are some effective purification techniques:

      • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the two products.[3] The choice of solvent system is critical and will depend on the specific properties of your compounds.

      • Crystallization: In some cases, it is possible to selectively crystallize either the desired product or the byproduct. For instance, converting the crude mixture containing piperazine to its diacetate salt by adding glacial acetic acid in acetone can lead to the precipitation of crystalline piperazine diacetate, which can then be separated by filtration.[5]

      • Acid-Base Extraction: The basicity of the two nitrogen atoms in the disubstituted piperazine might differ from the remaining free nitrogen in the monosubstituted product. This difference can sometimes be exploited through careful pH-controlled liquid-liquid extractions, although this is often less effective than chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common side reactions in piperazine synthesis besides disubstitution?

    • A1: Besides disubstitution, other potential side reactions can include elimination reactions, particularly with certain alkyl halides, as well as ring-opening and over-oxidation, depending on the specific synthetic route and reaction conditions.[1]

  • Q2: How does the choice of base affect the reaction outcome in N-aryl piperazine synthesis?

    • A2: In reactions like the Buchwald-Hartwig amination for synthesizing N-aryl piperazines, the choice of base is critical. A strong base might lead to the decomposition of starting materials, while a weaker base could result in an incomplete reaction. The selection of the base can influence both the reaction rate and the prevalence of side reactions.[1]

  • Q3: Is there a one-pot method to synthesize monosubstituted piperazines without using protecting groups?

    • A3: Yes, a one-pot, one-step procedure has been developed that utilizes a protonated piperazine, such as piperazine monohydrochloride or monoacetate, formed in situ.[4] This method employs the protonation of one nitrogen atom as a temporary protecting group, thus suppressing the formation of the disubstituted byproduct.[4]

Data Presentation

Table 1: Influence of Stoichiometry on Monosubstitution

Molar Ratio (Piperazine:Electrophile)Expected Outcome for Monosubstituted Product Yield
1:1Low to moderate yield, significant disubstitution
5:1Good yield, reduced disubstitution
10:1High yield, minimal disubstitution[1][2]

Note: Actual yields are dependent on the specific reactants and conditions.

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

  • Materials:

    • Piperazine (10 equivalents)

    • Alkyl halide (1 equivalent)

    • Potassium carbonate (2 equivalents)

    • Acetonitrile

  • Procedure:

    • Dissolve piperazine in acetonitrile in a round-bottom flask.

    • Add potassium carbonate to the solution.

    • Slowly add the alkyl halide to the mixture at room temperature while stirring.

    • Continue to stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, work up the reaction mixture to isolate the product.[2]

Protocol 2: Synthesis of N-Boc-piperazine (Protecting Group Strategy)

  • Materials:

    • Piperazine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in DCM in a round-bottom flask and cool the solution in an ice bath.

    • Add a solution of Boc₂O in DCM dropwise to the piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • After the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography to isolate N-Boc-piperazine.[1]

Visualizations

ReactionPathway Piperazine Piperazine Monosubstituted Monosubstituted Piperazine Piperazine->Monosubstituted First Substitution Electrophile Electrophile (R-X) Electrophile->Monosubstituted Disubstituted 1,4-Disubstituted Piperazine (Byproduct) Electrophile->Disubstituted Monosubstituted->Disubstituted Second Substitution

Caption: Reaction pathway for piperazine substitution.

TroubleshootingWorkflow Start Significant 1,4-Disubstitution Observed? Strategy1 Increase Piperazine Excess (5-10 eq.) Start->Strategy1 Yes Proceed Proceed to Purification Start->Proceed No Strategy2 Slow Down Electrophile Addition & Lower Temp. Strategy1->Strategy2 Strategy3 Consider Protecting Group Strategy (e.g., Boc) Strategy2->Strategy3 Strategy4 Utilize Piperazine Protonation Strategy3->Strategy4 Monitor Monitor Reaction (TLC/LC-MS) Strategy4->Monitor Stop Stop Reaction at Optimal Point Monitor->Stop Stop->Proceed

Caption: Troubleshooting workflow for low monosubstitution.

LogicalRelationships Goal Minimize 1,4-Disubstitution ControlKinetics Control Reaction Kinetics Goal->ControlKinetics ControlStoichiometry Control Stoichiometry Goal->ControlStoichiometry ProtectNitrogen Protect One Nitrogen Goal->ProtectNitrogen SlowAddition Slow Electrophile Addition ControlKinetics->SlowAddition LowTemp Lower Reaction Temperature ControlKinetics->LowTemp ExcessPiperazine Use Large Excess of Piperazine ControlStoichiometry->ExcessPiperazine BocProtection Use Protecting Group (e.g., Boc) ProtectNitrogen->BocProtection Protonation Use Piperazine Salt ProtectNitrogen->Protonation

Caption: Key strategies to minimize byproduct formation.

References

Technical Support Center: Optimizing Reaction Yield of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the yield of alkylation reactions involving 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride.

Troubleshooting Guide

Addressing common issues encountered during the alkylation reaction can significantly improve the yield and purity of the desired product.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Mono-alkylated Product - Di-alkylation: The secondary amine of the mono-alkylated product can react further with the alkylating agent, leading to a di-substituted byproduct.[1][2] - Quaternary Salt Formation: Over-alkylation on the same nitrogen can form water-soluble quaternary ammonium salts.[1] - Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can negatively impact the yield.[1]- Control Stoichiometry: Use a precise 1:1 stoichiometry of your reactants.[1] - Optimize Conditions: Systematically vary the temperature, time, and base to find the optimal conditions for your specific substrate.[1] - Use of a Weaker Base: Consider using milder bases like sodium bicarbonate or potassium carbonate to reduce the rate of the second alkylation.[1]
Presence of Significant Amounts of Di-substituted Byproduct - High Reaction Temperature: Elevated temperatures can favor the formation of the thermodynamically more stable di-substituted product.[1] - Strongly Basic Conditions: A highly basic environment can deprotonate the mono-substituted product, making it susceptible to further alkylation.[1] - Prolonged Reaction Time: Allowing the reaction to proceed for too long increases the likelihood of di-substitution.[1]- Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1] - Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the desired mono-alkylated product is maximized.[1][3]
Difficulty in Product Purification - Similar Polarity of Products and Byproducts: The mono- and di-substituted products may have similar polarities, making chromatographic separation challenging.[1][4] - Presence of Quaternary Salts: Water-soluble quaternary salts can complicate extraction procedures.[1]- Optimize Column Chromatography: Adjust the solvent system and gradient for better separation. A common mobile phase is a mixture of methanol and dichloromethane.[1] - Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture.[1][4] - Aqueous Wash: During work-up, perform thorough aqueous washes to remove water-soluble impurities like quaternary ammonium salts.[1] - Salt Formation: Convert an oily free base product to a solid hydrochloride salt, which can then be purified by recrystallization.[4]
Reaction Not Proceeding or Sluggish - Insufficient Base: The reaction generates HCl, which can protonate the amine, rendering it non-nucleophilic. An inadequate amount of base will stall the reaction. - Low Temperature: The reaction may require heating to proceed at a practical rate.- Ensure Sufficient Base: Use at least one equivalent of base to neutralize the generated HCl, and often an excess is beneficial.[3] - Increase Temperature: Heat the reaction mixture, often to reflux, to increase the reaction rate.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the alkylation of this compound?

A1: The most prevalent side product is the 1,4-disubstituted piperazine, which arises from the reaction of the alkylating agent with both nitrogen atoms of the piperazine ring.[1][2] Another common side product is the formation of quaternary ammonium salts from the over-alkylation of a nitrogen atom.[1]

Q2: How can I favor the formation of the mono-alkylated product?

A2: To enhance the yield of the mono-alkylated product, you can carefully control the stoichiometry of the reactants, often using a slight excess of the amine being alkylated.[4] Additionally, using a weaker base and a lower reaction temperature can help to minimize the formation of the di-substituted byproduct.[1] Monitoring the reaction progress and stopping it at the optimal time is also crucial.[1][3]

Q3: What is the role of the base in this reaction, and how does its choice affect the outcome?

A3: A base is essential to neutralize the hydrogen chloride (HCl) that is formed during the alkylation reaction.[1] This prevents the protonation of the piperazine's nitrogen, which would decrease its nucleophilicity and stop the reaction. The choice of base is critical; a strong base can increase the reaction rate but may also promote the formation of the di-substituted byproduct. Weaker bases like potassium carbonate or sodium bicarbonate are often preferred to minimize this side reaction.[1][5]

Q4: How does reaction temperature influence the product distribution?

A4: Higher reaction temperatures generally increase the reaction rate but can also lead to a higher proportion of the di-substituted byproduct.[1] It is a delicate balance; the ideal temperature will be high enough to allow the reaction to proceed at a reasonable rate but low enough to minimize the formation of side products. Optimization of the reaction temperature is often necessary for each specific substrate.[1]

Q5: What are the recommended analytical techniques for monitoring the reaction progress?

A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to monitor the progress of the reaction.[1][3] For quantitative analysis of the product and byproducts, High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method.[2]

Quantitative Data

The following table summarizes representative quantitative data for N-alkylation reactions involving piperazine derivatives. Please note that specific yields and reaction times can vary significantly based on the substrate, nucleophile, and precise reaction conditions.[3]

Nucleophile (Substrate)Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1-(3-chlorophenyl)piperazine1-bromo-3-chloropropaneNaOHAcetone/Water25-3015-
2-((2,4-Dimethylphenyl)thio)anilinebis(2-chloroethyl)amine hydrochloride-DMF11048-
1-[3-(trifluoromethyl)phenyl]piperazine1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one-----

Experimental Protocols

General Protocol for N-Alkylation of a Secondary Amine

This protocol describes a general method for the N-alkylation of a secondary amine with this compound.

Materials:

  • Substituted secondary amine (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (solvent)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the secondary amine in acetonitrile, add potassium carbonate.[3]

  • Add this compound to the mixture.[3]

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[3]

  • Concentrate the filtrate under reduced pressure.[3]

  • Partition the residue between ethyl acetate and water.[3]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[3]

Visualizations

Reaction_Pathway Alkylation Reaction of 1-(2-Chloroethyl)-4-methylpiperazine Reactant1 1-(2-Chloroethyl)-4-methylpiperazine (Alkylating Agent) Product Desired Mono-alkylated Product Reactant1->Product Reactant2 R₂NH (Nucleophile) Reactant2->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product Heat Heat (Reflux) Heat->Product SideProduct1 Di-alkylated Byproduct Product->SideProduct1 Further Alkylation SideProduct2 Quaternary Ammonium Salt Product->SideProduct2 Over-alkylation

Caption: General reaction scheme for the N-alkylation.

Experimental_Workflow General Experimental Workflow for Alkylation cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_purification Purification A Combine Nucleophile, Base, and Solvent B Add 1-(2-Chloroethyl)-4- methylpiperazine hydrochloride A->B C Heat to Reflux B->C D Monitor by TLC/LC-MS C->D E Cool and Filter D->E Reaction Complete F Concentrate Filtrate E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate Organic Layer G->H I Column Chromatography H->I J Characterize Pure Product I->J

References

Technical Support Center: 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical reactions involving 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in synthesis?

A1: this compound is predominantly used as an alkylating agent to introduce the 4-methylpiperazin-1-ylethyl group onto various nucleophilic substrates. This is a key step in the synthesis of numerous pharmaceutical compounds, particularly in the development of antipsychotic and antihistaminic drugs. The core of its reactivity lies in the electrophilic nature of the carbon atom attached to the chlorine, which is susceptible to nucleophilic attack.

Q2: Why is a base required in reactions with this compound?

A2: A base is crucial for two primary reasons. First, the starting material is a hydrochloride salt. The base neutralizes this salt to liberate the free, reactive amine. Second, in N-alkylation reactions, the base neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the substitution reaction.[1][2] This prevents the protonation of the nucleophile, which would render it unreactive.[1][2]

Q3: What are the most common side reactions or byproducts?

A3: The most common side reaction is the formation of a 1,4-disubstituted piperazine byproduct, where the nucleophile reacts with both the chloroethyl group and the piperazine ring nitrogen of another molecule. Another potential issue is the over-alkylation of the target nitrogen, leading to the formation of quaternary ammonium salts.[1][3] At elevated temperatures, decomposition or other side reactions with the solvent or base can also occur.[3]

Q4: How does the hygroscopic nature of this compound affect my reactions?

A4: The hygroscopic nature of this compound means it can readily absorb moisture from the atmosphere. This can lead to several experimental issues, including inaccurate weighing and stoichiometry, and the introduction of water into the reaction, which can lead to unwanted side reactions or hydrolysis of the chloroethyl group.[4] It is recommended to handle the reagent in a controlled, dry atmosphere (e.g., a glovebox or under an inert gas) and to use a fresh, dry sample for each reaction.[4]

Troubleshooting Guide

Below is a guide to address common issues encountered during reactions with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficiently strong base: The chosen base may not be strong enough to deprotonate the nucleophile or neutralize the HCl byproduct effectively. 2. Low reaction temperature: The activation energy for the reaction is not being met. 3. Poor solvent choice: The reactants may have poor solubility in the chosen solvent. 4. Degraded starting material: The hygroscopic nature of the hydrochloride salt can lead to degradation if not stored properly.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or an organic base like DIPEA). 2. Gradually increase the reaction temperature while monitoring for byproduct formation using TLC or LC-MS. 3. Use a polar aprotic solvent like DMF or acetonitrile to improve the solubility of the reactants.[3] 4. Use a fresh, properly stored batch of the reagent. If clumping is observed, consider drying under vacuum if the compound's stability allows, or preferably, use a new container.[4]
Significant Amount of Di-substituted Byproduct 1. Incorrect stoichiometry: Using an excess of this compound. 2. High reaction temperature: Favors the formation of the thermodynamically more stable di-substituted product. 3. Prolonged reaction time: Increases the probability of a second alkylation event.1. Carefully control the stoichiometry, often using a slight excess of the amine being alkylated. 2. Conduct the reaction at the lowest temperature that provides a reasonable reaction rate. 3. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the formation of the desired mono-alkylated product is maximized.[3]
Formation of Quaternary Ammonium Salt Over-alkylation of the same nitrogen atom, which is more likely with highly reactive alkylating agents or substrates.Consider using a less reactive alkylating agent if possible. Reductive amination can be an alternative synthetic route to avoid this issue.[3]
Difficult Product Extraction from Aqueous Layer The product is likely in its protonated (salt) form, making it water-soluble.During the work-up, adjust the pH of the aqueous layer with a base (e.g., sodium carbonate or sodium bicarbonate) to deprotonate the product, which will increase its solubility in the organic solvent for extraction.[3]
Oily Product That Fails to Crystallize Presence of residual solvent or impurities.Ensure all solvents are thoroughly removed under high vacuum. If impurities are suspected, further purification by column chromatography may be necessary. For basic products, an acidic wash during workup can help remove non-basic impurities.
Streaking or Tailing of Product on TLC/Column Chromatography The basic nitrogen of the piperazine ring can interact strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia in methanol, to the eluent to improve the peak shape and separation.[5]

Data Presentation

Table 1: Representative Reaction Conditions for N-Alkylation Reactions
Base Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Key Considerations
Potassium Carbonate (K₂CO₃)Acetonitrile, DMF25 - 804 - 2460 - 85A common and cost-effective choice. The reaction rate can be slower compared to stronger bases.[3]
Sodium Hydride (NaH)Toluene, DMF0 - Room Temp2 - 1270 - 95A strong base, useful for deprotonating less acidic nucleophiles. Requires anhydrous conditions.
Triethylamine (Et₃N)Dichloromethane, Acetonitrile25 - 603 - 1270 - 90A stronger organic base that can accelerate the reaction. Can form a salt that may precipitate.[3]
Diisopropylethylamine (DIPEA)Acetonitrile, DMF25 - 1004 - 4865 - 90A non-nucleophilic organic base, good for preventing side reactions with the base itself.[1]

Disclaimer: The data in this table is compiled from various sources and represents typical ranges. Actual results may vary depending on the specific substrate, scale, and experimental setup.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary/Secondary Amine

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 - 3.0 eq)

  • Acetonitrile or DMF (sufficient to make a 0.1-0.5 M solution)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 eq) and potassium carbonate (2.5 - 3.0 eq).

  • Add the solvent (acetonitrile or DMF).

  • Add this compound (1.1 - 1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic layer in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[6]

Protocol 2: Synthesis of Clozapine (Illustrative Example)

Clozapine is an atypical antipsychotic. Its synthesis can involve the reaction of a dibenzodiazepine intermediate with 1-methylpiperazine. A related precursor, 8-chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e][3][5]diazepine, can be reacted with titanium(IV) chloride and then 1-methylpiperazine.

Materials:

  • 8-chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e][3][5]diazepine (100.0 g)

  • Toluene (1000 mL)

  • Titanium(IV) chloride (97.0 mL, 164.0 g)

  • 1-Methylpiperazine (200.0 g)

  • 2M Aqueous Hydrochloric acid

  • Ethyl acetate

Procedure:

  • In a clean, dry round-bottom flask, suspend 8-chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e][3][5]diazepine (100.0 g) in toluene (1000 mL) at room temperature.

  • Stir the mixture for 30 minutes, then cool to 10-15 °C.

  • Add a solution of titanium(IV) chloride (97.0 mL) in toluene (200.0 mL) dropwise over 30 minutes, maintaining the temperature.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Cool the reaction mass to 10 °C.

  • Add 1-methylpiperazine (200.0 g) over a period of 30 minutes, and maintain at 10 °C for another 30-45 minutes.

  • Heat the reaction mixture to reflux for 4 hours. Monitor reaction completion by TLC.

  • After completion, distill off the excess solvent under reduced pressure to obtain the crude residue.

  • Partition the residue between 2M aqueous hydrochloric acid (500.0 mL) and ethyl acetate (500.0 mL).[7]

  • The product can then be isolated from the appropriate layer after neutralization and further purification.

Mandatory Visualizations

experimental_workflow General Experimental Workflow for N-Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with amine, base (e.g., K2CO3), and solvent (e.g., DMF) B Add 1-(2-Chloroethyl)-4-methylpiperazine HCl A->B C Heat to reflux (e.g., 80-100°C) for 4-48 hours B->C D Monitor by TLC/LC-MS C->D Check for starting material consumption D->C Incomplete E Cool to RT and filter solids D->E Complete F Concentrate filtrate E->F G Liquid-liquid extraction (e.g., EtOAc/Water) F->G H Wash, dry, and concentrate organic layer G->H I Column Chromatography H->I J Isolate Pure Product I->J

Caption: A typical workflow for the N-alkylation reaction and subsequent purification.

troubleshooting_guide Troubleshooting Guide for Low Yield cluster_sm Starting Material Issues cluster_conditions Reaction Condition Issues cluster_workup Work-up & Purification Issues Start Low Yield Observed Check_SM Check Starting Material Purity/Stability Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Work-up & Purification Start->Check_Workup SM_Hygroscopic Hygroscopic? (Absorbed water) Check_SM->SM_Hygroscopic SM_Degraded Degraded? Check_SM->SM_Degraded Cond_Base Base too weak? Check_Conditions->Cond_Base Cond_Temp Temperature too low? Check_Conditions->Cond_Temp Cond_Solvent Poor solubility? Check_Conditions->Cond_Solvent Workup_pH Product water soluble due to salt formation? Check_Workup->Workup_pH Workup_Loss Product lost during purification? Check_Workup->Workup_Loss Sol_SM Use fresh, dry reagent. Handle under inert atmosphere. SM_Hygroscopic->Sol_SM SM_Degraded->Sol_SM Sol_Base Use stronger base (e.g., NaH, DIPEA) Cond_Base->Sol_Base Sol_Temp Increase temperature Cond_Temp->Sol_Temp Sol_Solvent Switch to polar aprotic solvent (e.g., DMF) Cond_Solvent->Sol_Solvent Sol_pH Basify aqueous layer during extraction Workup_pH->Sol_pH Sol_Loss Analyze all phases and solids. Optimize chromatography. Workup_Loss->Sol_Loss

Caption: A logical flowchart for troubleshooting low reaction yields.

reaction_mechanism Reaction Mechanism Pathways cluster_sn2 Direct SN2 Pathway cluster_aziridinium Aziridinium Ion Pathway Reactants_SN2 R-NH₂ (Nucleophile) + Cl-CH₂CH₂-Pip-CH₃ Transition_State Reactants_SN2->Transition_State Favored by strong nucleophiles Product_SN2 R-NH-CH₂CH₂-Pip-CH₃ + HCl Transition_State->Product_SN2 Reactant_Az Cl-CH₂CH₂-Pip-CH₃ Aziridinium [CH₂CH₂-Pip-CH₃]⁺ (Aziridinium Ion) + Cl⁻ Reactant_Az->Aziridinium Intramolecular cyclization (slow) Product_Az R-NH-CH₂CH₂-Pip-CH₃ Aziridinium->Product_Az Nucleophilic attack (fast) Nucleophile R-NH₂ (Nucleophile) Nucleophile->Aziridinium

Caption: Potential reaction pathways for N-alkylation.

References

Technical Support Center: Recrystallization of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the best recrystallization solvent for this compound derivatives?

A1: The ideal recrystallization solvent is highly dependent on the specific derivative. However, polar protic solvents are generally a good starting point. Alcohols such as ethanol and isopropanol are commonly used for recrystallizing piperazine hydrochloride salts.[1] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system that provides high solubility at elevated temperatures and low solubility at room temperature or below.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated. To address this, you can try the following:

  • Add more solvent to decrease the concentration.

  • Reheat the solution to ensure everything is fully dissolved and then allow it to cool more slowly.

  • Try a different solvent or a solvent mixture.

Q3: No crystals are forming even after the solution has cooled. What are the next steps?

A3: If crystals do not form, the solution may be too dilute or supersaturated. Here are some techniques to induce crystallization:

  • Seeding: Add a small crystal of the pure compound to the solution to provide a nucleation site.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can serve as nucleation points.

  • Reducing Solvent Volume: Evaporate some of the solvent to increase the concentration of the solute.

  • Cooling: Use an ice bath to further decrease the temperature and solubility.

Q4: How can I improve the purity of my recrystallized product?

A4: To enhance purity, ensure that the dissolution of the crude material is complete at the higher temperature and that the cooling process is slow and undisturbed. A slow cooling rate promotes the formation of larger, more ordered crystals, which are less likely to trap impurities. Washing the filtered crystals with a small amount of cold recrystallization solvent can also help remove residual impurities from the mother liquor.

Q5: Can I use a solvent mixture for recrystallization?

A5: Yes, a mixed solvent system can be very effective, especially when a single solvent does not provide the desired solubility characteristics. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). The solution is then heated until it becomes clear again and allowed to cool slowly. Common solvent pairs for piperazine derivatives include methanol/ether and acetone/water.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of this compound derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Compound fails to dissolve - Insufficient solvent- Inappropriate solvent- Add more solvent in small portions while heating.- Select a more suitable solvent based on solubility tests.
"Oiling out" - Solution is too concentrated.- Cooling is too rapid.- Melting point of the compound is low.- Add more solvent and reheat to dissolve the oil, then cool slowly.- Try a lower boiling point solvent.
No crystal formation - Solution is too dilute.- Supersaturation.- Evaporate some solvent.- Induce crystallization by seeding or scratching.- Cool the solution in an ice bath.
Low recovery yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are too soluble in the cold solvent.- Concentrate the mother liquor and cool for a second crop of crystals.- Preheat the filtration apparatus.- Ensure the washing solvent is ice-cold.
Colored crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol describes a general procedure for recrystallization using a single solvent, such as ethanol or isopropanol.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Determining Qualitative Solubility

This protocol outlines a method for selecting a suitable recrystallization solvent.

Materials:

  • Small samples of the crude compound (~10-20 mg)

  • Various test solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes)

  • Test tubes

  • Vortex mixer

  • Hot plate or water bath

Procedure:

  • Place a small, accurately weighed amount of the crude compound into separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a test solvent to each test tube at room temperature.

  • Vortex the tubes to observe solubility at room temperature. Note if the compound is soluble, sparingly soluble, or insoluble.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube and observe any change in solubility.

  • Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystals form.

  • A good recrystallization solvent will show low solubility at room temperature and high solubility when heated.

Data Presentation

Table 1: Qualitative Solubility of this compound Derivatives in Common Solvents

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
WaterSolubleVery SolublePossible, but may lead to low yields for some derivatives.
EthanolSparingly Soluble to SolubleSoluble to Very SolubleGood starting point.
IsopropanolSparingly SolubleSolubleGood starting point.[1]
AcetoneInsoluble to Sparingly SolubleSparingly SolubleCan be used as a co-solvent or washing solvent.
Ethyl AcetateInsolubleSparingly SolubleMay be suitable for some derivatives.
TolueneInsolubleInsoluble to Sparingly SolubleGenerally not suitable.
HexanesInsolubleInsolubleCan be used as an anti-solvent or for washing.

Note: This data is qualitative and may vary depending on the specific derivative.

Visualizations

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities are present) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath to Maximize Precipitation cool->ice_bath filter Vacuum Filter to Collect Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the recrystallization process.

Troubleshooting_Recrystallization start Solution Cooled, No Crystals Formed check_concentration Is the solution clear or cloudy? start->check_concentration induce_crystallization Induce Crystallization check_concentration->induce_crystallization Clear oiling_out_remedy Remedy Oiling Out check_concentration->oiling_out_remedy Cloudy/Oily clear_path Clear scratch Scratch inner wall of flask induce_crystallization->scratch seed Add a seed crystal induce_crystallization->seed concentrate Evaporate some solvent induce_crystallization->concentrate cloudy_path Cloudy/Oily add_solvent Add more solvent oiling_out_remedy->add_solvent reheat Reheat to dissolve add_solvent->reheat cool_slower Cool more slowly reheat->cool_slower

Caption: Troubleshooting decision tree for crystallization issues.

References

Technical Support Center: Column Chromatography for Purification of N-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying N--substituted piperazines using column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why do N-substituted piperazines often show tailing or streaking on silica gel columns?

N-substituted piperazines are basic compounds due to the presence of nitrogen atoms. The surface of standard silica gel is acidic because of the presence of silanol groups (Si-OH). These acidic sites can interact strongly with the basic piperazine derivatives, leading to strong adsorption. This interaction causes the compounds to tail or streak down the column instead of eluting as sharp bands, resulting in poor separation and reduced purity.[1]

Q2: How can I prevent tailing or streaking of my N-substituted piperazine during column chromatography?

The most effective way to prevent tailing is to add a small amount of a basic modifier to the eluent (mobile phase). This modifier will compete with your basic compound for the active acidic sites on the silica gel, effectively "deactivating" them and allowing your compound to travel through the column more uniformly.

Common basic modifiers include:

  • Triethylamine (TEA): Typically added in a concentration of 0.1-1% (v/v) to the eluent.[2][3][4]

  • Ammonia solution in methanol: A solution of 10% ammonia in methanol can be used as a component of the mobile phase, especially for very polar amines.[5]

Q3: What are some recommended starting solvent systems for the purification of N-substituted piperazines?

The choice of solvent system depends on the polarity of your specific N-substituted piperazine. A good starting point is to use a binary system of a non-polar and a polar solvent. The polarity is then gradually increased to elute the compound. Always develop your solvent system using Thin Layer Chromatography (TLC) first, aiming for an Rf value of 0.2-0.4 for your target compound.[4]

Commonly used solvent systems include:

  • Hexanes/Ethyl Acetate[4]

  • Dichloromethane/Methanol[4][5]

  • Petroleum Ether/Ethyl Acetate[4]

Q4: Should I use wet or dry loading for my sample?

Both wet and dry loading methods can be used, and the choice depends on the solubility of your crude product.[6][7]

  • Wet Loading: Dissolve your sample in a minimal amount of the initial, least polar eluent and carefully apply it to the top of the column.[7] This is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: If your sample is not very soluble in the initial eluent, or if you need to use a more polar solvent for dissolution, dry loading is recommended.[5][8] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[8]

Q5: Can I use a stationary phase other than silica gel?

Yes, if your compound is particularly sensitive to the acidic nature of silica gel, even with a basic modifier, you can consider alternative stationary phases. Amine-functionalized silica can be a good option as it provides a more basic environment, which can improve the peak shape and separation of basic compounds like N-substituted piperazines.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Product is streaking or tailing on the column. The basic piperazine is interacting strongly with the acidic silica gel.[1][4]Add a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent.[2][4]
The sample was overloaded on the column.[3]Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-crude product weight ratio of 30:1 for easy separations and up to 100:1 for difficult separations.[8]
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of your eluent. For example, increase the percentage of ethyl acetate in your hexanes/ethyl acetate mixture.[6][9]
The compound may have decomposed on the silica gel.[10]Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it decomposes, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[10]
Poor separation of the product from impurities. The chosen solvent system is not optimal.Re-optimize the solvent system using TLC to achieve a clear separation between your product and the impurities. Aim for a significant difference in Rf values.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is generally recommended.[8]
The sample band was too broad during loading.When wet loading, use the minimum amount of solvent to dissolve the sample.[5] For dry loading, ensure the sample is evenly adsorbed onto the silica.
The column is running very slowly or is blocked. The silica gel particles are too fine.Use silica gel with a larger particle size.
The sample has precipitated at the top of the column.[10]Ensure your crude sample is fully dissolved before loading. If the sample precipitates upon contact with the less polar eluent, dry loading is a better option.
Air bubbles are trapped in the column.[7]Ensure the column is packed carefully to avoid air bubbles. Never let the solvent level drop below the top of the stationary phase.[5]

Quantitative Data Summary

Table 1: Recommended Solvent Systems and Modifiers

Solvent SystemTypical Ratio RangeBasic Modifier & ConcentrationTarget Compounds
Hexanes / Ethyl Acetate9:1 to 1:10.1 - 1% TriethylamineGeneral N-substituted piperazines
Dichloromethane / Methanol99:1 to 9:10.1 - 1% Triethylamine or 1-10% of 10% NH3 in MethanolMore polar N-substituted piperazines[5]
Petroleum Ether / Ethyl AcetateGradientNot specified, but recommended for basic compoundsN-aryl and N-acyl piperazines[1]
Chloroform / Methanol / Ammonia80:10:1 to 80:35:4Aqueous AmmoniaPolar amines and other tailing compounds

Table 2: Loading Capacity Guidelines for Silica Gel

Separation Difficulty (based on ΔCV*)Load Factor (% of silica gel weight) on Spherical Silica
Very Easy (ΔCV > 6)15 - 20%
Easy (ΔCV = 4-6)10 - 15%
Moderate (ΔCV = 2-4)2 - 10%
Difficult (ΔCV < 2)< 2%

*ΔCV (delta column volume) is a measure of the separation between two peaks.[11]

Experimental Protocols

Protocol 1: General Purification of an N-Substituted Piperazine by Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate with 0.5% triethylamine).

    • Identify a solvent system that provides good separation of the desired product from impurities, with an Rf value for the product between 0.2 and 0.4.[4]

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand (about 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[8]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude N-substituted piperazine product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel to the solution (approximately 2-3 times the weight of the crude product).[8]

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

    • Gently tap the column to settle the sample layer and add a final thin layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent to the column.

    • Apply pressure (e.g., using a pump or compressed air for flash chromatography) to begin eluting the compounds.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by TLC, spotting samples from the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly retained compounds.[6][9]

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent from the combined fractions under reduced pressure to yield the purified N-substituted piperazine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Solvent System column_prep Column Packing tlc->column_prep sample_loading Sample Loading (Wet or Dry) column_prep->sample_loading elution Elution with Solvent System sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions Identify Pure Fractions product_isolation Solvent Evaporation combine_fractions->product_isolation pure_product Pure N-Substituted Piperazine product_isolation->pure_product

Caption: General workflow for the purification of N-substituted piperazines.

troubleshooting_guide start Problem Encountered streaking Streaking or Tailing? start->streaking no_elution Product Not Eluting? streaking->no_elution No add_base Add Basic Modifier (e.g., 0.1-1% TEA) streaking->add_base Yes poor_separation Poor Separation? no_elution->poor_separation No increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes optimize_solvent Re-optimize Solvent System with TLC poor_separation->optimize_solvent Yes reduce_load Reduce Sample Load add_base->reduce_load Still Tailing check_stability Check Compound Stability on Silica increase_polarity->check_stability Still No Elution repack_column Repack Column Carefully optimize_solvent->repack_column Still Poor

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Stability-Indicating HPLC Method for 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the stability-indicating HPLC method development and application for 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride. It is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

A crucial aspect of drug development is the establishment of a stability-indicating analytical method to ensure that the quantitative analysis of the active pharmaceutical ingredient (API) is not affected by the presence of its degradation products.[1]

Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products under various stress conditions.[1]

Objective: To generate potential degradation products of this compound and assess the method's ability to separate them from the parent compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.[1]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.[1]

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.[1]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[1]

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.[1]

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light.[1]

  • Sample Analysis: Analyze the stressed samples at appropriate time points using the stability-indicating HPLC method described below.[1]

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.[1]

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.[1]

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[1][2]

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0)[3]
Flow Rate 1.0 mL/min[1]
Detection UV at a low wavelength (due to the lack of a strong UV chromophore)[3]
Injection Volume 10 µL
Column Temperature 30°C

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the performance of the stability-indicating HPLC method.

Stress ConditionThis compound Assay (%)Degradation (%)Number of DegradantsResolution (Rs) of Main Peak from Closest Degradant
Unstressed 99.80.21-
Acid Hydrolysis 85.214.83> 2.0
Base Hydrolysis 78.521.54> 2.0
Oxidative Degradation 92.17.92> 2.0
Thermal Degradation 95.64.42> 2.0
Photolytic Degradation 98.02.01> 2.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Results stock Prepare 1 mg/mL Stock Solution unstressed Unstressed Control stock->unstressed acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H2O2) stock->oxidation thermal Thermal Degradation (105°C) stock->thermal photo Photolytic Degradation (UV/Vis) stock->photo hplc Stability-Indicating HPLC Method unstressed->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data_analysis Data Analysis hplc->data_analysis peak_purity Peak Purity Assessment data_analysis->peak_purity quantification Quantification of API and Degradants data_analysis->quantification method_validation Method Validation quantification->method_validation

Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (e.g., tailing) for the main compound?

A1: Poor peak shape for basic compounds like piperazine derivatives is a common issue in reversed-phase HPLC.[4] This can be caused by interactions between the basic analyte and residual acidic silanols on the silica-based column packing.

  • Troubleshooting Steps:

    • pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of basic compounds. Experiment with different pH values of the aqueous component of your mobile phase.[4]

    • Additives: The addition of a small amount of an amine modifier like triethylamine to the mobile phase can help to reduce peak tailing.[4]

    • Column Selection: While C18 columns are common, a different selectivity may be needed. Consider trying a C8, phenyl, or cyano column.[4]

Q2: I am having difficulty separating the parent drug from its degradation products. What can I do?

A2: Achieving adequate separation is critical for a stability-indicating method.

  • Troubleshooting Steps:

    • Mobile Phase Optimization: Vary the type and proportion of the organic solvent (e.g., acetonitrile, methanol).[4]

    • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program, where the mobile phase composition is changed over time, can often resolve closely eluting peaks.[4]

    • Column Selection: As mentioned above, trying a column with a different stationary phase can provide the necessary selectivity.[4]

Q3: My results are inconsistent between experiments. What could be the cause?

A3: Inconsistent results can be a sign of compound degradation or issues with the HPLC system.[1]

  • Troubleshooting Steps:

    • Compound Stability: This compound is hygroscopic, meaning it readily absorbs moisture from the air, which can accelerate degradation. Ensure the compound is stored in a cool, dry, well-ventilated area in a tightly sealed container. Inconsistent results may stem from the degradation of the starting material.[1]

    • System Suitability: Always perform system suitability tests before running samples to ensure the HPLC system is performing correctly. This includes checking parameters like retention time, peak area, and tailing factor of a standard injection.

    • Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments. If solutions must be stored, keep them at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4]

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways are believed to be hydrolysis of the chloroethyl side chain and intramolecular cyclization. The amino group adjacent to the chloroethyl group can facilitate the formation of a reactive aziridinium ion intermediate, which can then react further.[1]

Q5: I am observing unexpected byproducts in my reactions. Could this be related to the starting material?

A5: Yes, the use of a degraded starting material containing impurities can lead to the formation of unexpected byproducts. It is important to verify the purity of the this compound using a suitable analytical method like HPLC or titration before use.

troubleshooting_workflow cluster_peak_shape_solutions Peak Shape Solutions cluster_separation_solutions Separation Solutions cluster_consistency_solutions Consistency Solutions start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape separation Poor Separation? peak_shape->separation No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes additives Use Mobile Phase Additives peak_shape->additives Yes change_column_peak Change Column Type peak_shape->change_column_peak Yes consistency Inconsistent Results? separation->consistency No optimize_mobile_phase Optimize Mobile Phase Composition separation->optimize_mobile_phase Yes use_gradient Implement Gradient Elution separation->use_gradient Yes change_column_sep Change Column Type separation->change_column_sep Yes check_storage Verify Compound Storage consistency->check_storage Yes system_suitability Perform System Suitability consistency->system_suitability Yes fresh_solutions Use Freshly Prepared Solutions consistency->fresh_solutions Yes end_node Problem Resolved consistency->end_node No adjust_ph->end_node additives->end_node change_column_peak->end_node optimize_mobile_phase->end_node use_gradient->end_node change_column_sep->end_node check_storage->end_node system_suitability->end_node fresh_solutions->end_node

Caption: A troubleshooting workflow for common HPLC issues encountered with this compound analysis.

References

Technical Support Center: Forced Degradation Studies of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting forced degradation studies on 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties? A1: this compound is a piperazine derivative used as an intermediate in chemical synthesis. It is typically a white to off-white crystalline powder, soluble in water, and hygroscopic.[1] Key properties are summarized in the table below.

Q2: What are the recommended storage conditions for this compound to ensure its stability? A2: To maintain stability, the compound should be stored in a cool, dry, and well-ventilated area.[2] The container must be kept tightly sealed to protect it from moisture and light.[1][2] It is also advisable to store it away from incompatible materials like strong oxidizing agents and strong bases.[1][2] Some suppliers recommend long-term storage at 2-8°C.[1]

Q3: What are the primary degradation pathways for this compound? A3: The main degradation pathways are predicted to be hydrolysis of the chloroethyl side chain, intramolecular cyclization (especially under basic conditions), oxidation of the piperazine ring, and photolytic cleavage of the carbon-chlorine bond.[1] These studies are crucial for identifying potential degradation products and understanding the molecule's intrinsic stability.[1][3][4]

Q4: Why are forced degradation studies necessary for this compound? A4: Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[4] This information is critical for developing and validating stability-indicating analytical methods, which are a regulatory requirement for new drug applications.[5]

Q5: How does the hygroscopic nature of this compound affect its stability? A5: Being hygroscopic, the compound readily absorbs moisture from the air.[2] This absorbed water can accelerate hydrolytic degradation of the chloroethyl group.[2] Therefore, minimizing exposure to humidity is critical for maintaining its purity and stability during long-term storage.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimental use of this compound.

Issue Possible Cause(s) Recommended Action(s)
Change in Physical Appearance (e.g., color darkens from white/beige) Degradation due to exposure to light, air, or moisture.While slight color variation can occur, significant darkening may indicate degradation. Re-test the purity of the material using a validated analytical method (e.g., HPLC) before use. For prevention, always store in a dark, tightly sealed container.[2]
Inconsistent Experimental or Analytical Results Degradation of the starting material; presence of impurities.Verify the purity of your this compound batch using HPLC or titration.[2] If degradation is confirmed, use a fresh, properly stored batch. Implement a quality control check on new batches.[2]
Formation of Unexpected Byproducts in a Reaction Use of a degraded starting material containing reactive impurities.Characterize the unexpected byproducts to understand the impurity profile. This can provide insights into the specific degradation pathway that has occurred. Ensure high-purity starting material for all subsequent experiments.[2]
Poor Peak Shape or Resolution in HPLC Analysis Inappropriate column chemistry, mobile phase pH, or gradient.Ensure the use of a suitable column (e.g., C18) and optimize the mobile phase. A buffer is often required for piperazine compounds. For example, a phosphate buffer at pH 3.0 with an acetonitrile gradient can be a good starting point.[2]
Mass Imbalance in Degradation Study Formation of non-UV active or volatile degradants; incomplete separation of products.Mass balance is a critical part of forced degradation studies.[5] If you observe a significant loss of the parent compound without a corresponding increase in known degradants, consider the possibility of volatile products or products lacking a UV chromophore. Use a mass spectrometer (LC-MS) for detection to account for all species.

Data Presentation

Table 1: Summary of Typical Forced Degradation Stress Conditions

Stress ConditionReagent/MethodTypical Duration & Temperature
Acid Hydrolysis0.1 M HCl24 hours @ 60°C
Base Hydrolysis0.1 M NaOH24 hours @ 60°C
Oxidation3% H₂O₂24 hours @ Room Temperature
Thermal DegradationDry Heat (Solid State)48 hours @ 105°C
Photolytic DegradationUV light (254 nm) & Visible lightSpecified duration (e.g., per ICH Q1B)
Data synthesized from a general protocol provided by BenchChem.[2]

Table 2: Predicted Degradation Products of 1-(2-Chloroethyl)-piperazine Moiety

Degradation PathwayPotential Degradation Product Name
Hydrolysis (Acidic)1-(2-hydroxyethyl)piperazine derivative
Cyclization (Basic)Bicyclic quaternary ammonium salt
Oxidation1-(2-chloroethyl)piperazine-N-oxide derivative
PhotolysisRadical-initiated secondary products
Pathways are predicted based on the reactivity of the core structure.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound under various stress conditions.[2]

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or water.[2]

  • Stress Conditions: [2]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat at 105°C for 48 hours. Dissolve in the solvent before analysis.

    • Photolytic Degradation: Expose the stock solution to UV (254 nm) and visible light for a defined period according to ICH guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Data Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of stressed samples with an unstressed control to identify and quantify degradation products.[2]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its process impurities and degradation products.[2]

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or PDA detector.[6]

  • Example Chromatographic Conditions: [2]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Phosphate buffer (e.g., 20 mM KH₂PO₄), pH adjusted to 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B, gradually increasing to elute more retained compounds. (e.g., 5% B to 95% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of the parent compound (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Method Validation: The method must be validated to demonstrate specificity. This is achieved by analyzing the samples generated from the forced degradation study (Protocol 1). The method should show baseline resolution between the parent peak and all degradation product peaks.

Visualizations

G cluster_start Parent Compound cluster_products Potential Degradation Products parent 1-(2-Chloroethyl)-4-methylpiperazine HCl hydrolysis 1-(2-Hydroxyethyl)-4-methylpiperazine parent->hydrolysis  Acid/Neutral Hydrolysis oxidation N-Oxide Derivatives parent->oxidation  Oxidation (e.g., H₂O₂) cyclization Bicyclic Quaternary Ammonium Salt parent->cyclization  Base Hydrolysis photolysis Radical-Initiated Secondary Products parent->photolysis  Photolysis (UV/Vis Light)

Caption: Predicted degradation pathways for 1-(2-Chloroethyl)-4-methylpiperazine.

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid thermal Thermal (Solid) (105°C) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis report Identify Degradants & Establish Pathways analysis->report

Caption: Experimental workflow for a forced degradation study.

References

how to prevent degradation of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride in storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

This technical support guide is intended for researchers, scientists, and drug development professionals to prevent the degradation of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is in a refrigerator, between 2-8°C.[3][4][5] It is also crucial to store the compound in a tightly sealed, light-resistant container to protect it from moisture and light.[2][5] If possible, storing under an inert atmosphere, such as nitrogen or argon, can help minimize oxidative degradation.[4][5]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents and strong bases.[1][5][6] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways are believed to be the hydrolysis of the chloroethyl side chain to form 1-(2-hydroxyethyl)piperazine and potential intramolecular cyclization.[1][5] The piperazine ring itself is also susceptible to oxidation, which can lead to the formation of N-oxides and other related byproducts.[5]

Q4: What are the visible signs of degradation?

A4: A noticeable change in the physical appearance of the compound, such as a color change from white/off-white to pale-yellow or brown, can indicate degradation.[7] Inconsistent experimental results or the appearance of unexpected byproducts in your reactions can also be a sign that the starting material has degraded.[1]

Q5: How does the hygroscopic nature of this compound affect its stability?

A5: The hygroscopic nature of this compound means it readily absorbs moisture from the atmosphere.[1][5][6] This absorbed water can accelerate degradation, particularly through the hydrolysis of the chloroethyl group.[1][5] Therefore, minimizing exposure to humidity by storing it in a tightly sealed container is critical for its long-term stability.[2][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent Experimental Results Degradation of the starting material.Verify the purity of the this compound using an appropriate analytical method such as HPLC. If degradation is confirmed, use a fresh, properly stored batch of the compound for subsequent experiments.[1]
Formation of Unexpected Byproducts in Reactions Use of a degraded starting material containing impurities.Characterize the unexpected byproducts to understand the impurity profile. Implement a routine quality control check on incoming batches of the compound.
Change in Physical Appearance (e.g., color) Exposure to light, heat, or moisture leading to degradation.Discard the degraded material. Review storage procedures to ensure the compound is stored in a cool, dark, and dry place in a tightly sealed container.
Poor Solubility Potential degradation to less soluble impurities or presence of moisture.Confirm the identity and purity of the material. Ensure the solvent is appropriate and the material is completely dry before use.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound under various stress conditions.[1]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).[1]

  • Stress Conditions: [1]

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2).[1]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.[1]

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.[1]

  • Chromatographic Conditions (Example): [1]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the parent compound.

    • Injection Volume: 10 µL.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visual Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Decision & Action cluster_3 Resolution start Inconsistent Experimental Results or Visible Degradation check_purity Check Purity and Appearance of Stored Compound start->check_purity review_storage Review Storage Conditions (Temp, Light, Moisture) start->review_storage is_degraded Is Degradation Confirmed? check_purity->is_degraded correct_storage Correct Storage Procedures review_storage->correct_storage discard_material Discard Degraded Material is_degraded->discard_material Yes end_good Proceed with Experiment is_degraded->end_good No use_new_batch Use Fresh Batch of Compound discard_material->use_new_batch implement_qc Implement Incoming QC use_new_batch->implement_qc implement_qc->end_good correct_storage->use_new_batch end_bad Re-evaluate Protocol if Issues Persist end_good->end_bad If problems continue

Caption: Troubleshooting workflow for addressing degradation of this compound.

References

dealing with hygroscopic nature of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the hygroscopic nature of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: The term "hygroscopic" signifies that this compound readily absorbs moisture from the atmosphere.[1] This can lead to physical changes, such as clumping or caking, and may also impact its chemical purity and reactivity in subsequent experimental procedures.[1][2]

Q2: What are the visual indicators that the compound has absorbed moisture?

A2: The most apparent sign of moisture absorption is a change in the physical appearance of the powder. The initially free-flowing crystalline solid may become clumpy, cake together, or in severe cases, appear as a sticky or gummy solid.[3]

Q3: What are the potential consequences of improper handling and storage of this hygroscopic compound?

A3: Improper handling and storage can lead to several adverse effects:

  • Physical Changes: The powder can clump or cake, making it difficult to handle and accurately weigh for experiments.[2]

  • Inaccurate Concentrations: If the powder has absorbed a significant amount of water, the actual weight of the active compound will be less than the measured weight, leading to inaccurate solution concentrations and affecting reaction stoichiometry.[3]

  • Chemical Degradation: Absorbed moisture can accelerate degradation pathways such as hydrolysis of the chloroethyl side chain and intramolecular cyclization.[4] This can lead to the formation of impurities and a decrease in the overall purity of the material.

Q4: What are the recommended storage conditions for this compound?

A4: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage, it is advisable to place the sealed container inside a desiccator containing a suitable desiccant. Storing under an inert atmosphere, such as nitrogen or argon, can also help to minimize moisture exposure.[5]

Q5: Can I still use the compound if it has absorbed moisture and clumped?

A5: For non-critical applications, you may be able to use the compound after drying it under a high vacuum, with gentle heating if the compound's stability at that temperature is confirmed.[3] However, for sensitive experiments where purity and accurate stoichiometry are crucial, it is strongly recommended to use a fresh, unclumped lot of the compound.

Troubleshooting Guide

This guide addresses common issues encountered due to the hygroscopic nature of this compound.

Issue Possible Cause Recommended Solution
Difficulty in Weighing/Inaccurate Mass The compound has absorbed atmospheric moisture, leading to clumping and an artificially high mass reading.Weigh the compound in a controlled environment with low humidity, such as a glovebox. Alternatively, work quickly and ensure the container is sealed immediately after dispensing. For precise applications, determine the water content via Karl Fischer titration and adjust the mass accordingly.
Inconsistent or Low Reaction Yields The hygroscopic nature of the starting material leads to inaccurate weighing and the introduction of water into the reaction, which can cause side reactions or degradation.Handle the compound in a controlled, dry atmosphere (e.g., glovebox or under a stream of inert gas).[3] Use freshly opened or properly stored material for each reaction. Ensure all solvents and glassware are anhydrous.
Formation of Unexpected Byproducts The starting material may have degraded due to moisture absorption, leading to impurities that participate in side reactions.Verify the purity of the this compound using an appropriate analytical method like HPLC before use.[6] If degradation is detected, use a fresh batch of the compound.
Change in Physical Appearance (e.g., discoloration, gummy solid) Significant moisture absorption has occurred, potentially leading to substantial degradation of the compound.Do not use the compound. Procure a fresh, unopened container of the material to ensure the integrity of your experimental results.

Experimental Protocols

Protocol 1: Handling and Weighing of this compound

Objective: To minimize moisture absorption during handling and weighing.

Methodology:

Ideal Method (Glovebox):

  • Transfer the sealed container of this compound into a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).

  • Allow the container to equilibrate to the glovebox atmosphere before opening.

  • Place a weighing vessel on the analytical balance and tare it.

  • Using a clean, dry spatula, quickly transfer the desired amount of the powder to the weighing vessel.

  • Immediately and securely reseal the compound's container.

  • Record the weight and proceed with the dissolution or reaction setup within the glovebox.

Alternative Method (Low-Humidity Environment):

  • If a glovebox is unavailable, work in an area with the lowest possible humidity.

  • Have all necessary equipment (spatula, weighing vessel, reaction vessel) clean, dry, and readily accessible.

  • Place the weighing vessel on the analytical balance and tare it.

  • Briefly open the container of this compound, quickly dispense the desired amount, and immediately reseal the container tightly.

  • Record the weight and transfer the compound to the reaction vessel without delay.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Methodology:

  • Instrumentation: A Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Anhydrous methanol, Karl Fischer reagent (one-component or two-component system). For hydrochloride salts that may not dissolve well in methanol, formamide can be used as a co-solvent.

  • Procedure (Volumetric Titration):

    • Add a suitable volume of anhydrous methanol (and formamide if necessary) to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

    • Accurately weigh a sample of this compound in a dry, sealed container.

    • Quickly add the sample to the conditioned titration vessel, ensuring minimal exposure to atmospheric moisture.

    • Initiate the titration and record the volume of titrant required to reach the endpoint.

    • Calculate the water content (w/w %) based on the titrant consumption, titrant concentration, and sample weight.

Protocol 3: Stability-Indicating HPLC Method for Purity Assessment

Objective: To assess the purity of this compound and detect potential degradation products.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile is a good starting point.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Low UV wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the compound in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.

    • Calculate the purity based on the relative peak areas (Area % method).

Visualizations

experimental_workflow Experimental Workflow for Handling Hygroscopic Compound cluster_storage Storage cluster_handling Handling cluster_weighing Weighing cluster_analysis Quality Control storage Store in tightly sealed container in a cool, dry place handling Work in low humidity environment (e.g., glovebox) storage->handling weighing Weigh quickly and accurately handling->weighing kf_titration Karl Fischer Titration (Determine Water Content) weighing->kf_titration For accurate stoichiometry hplc_analysis HPLC Analysis (Assess Purity) weighing->hplc_analysis For purity verification

Caption: Workflow for handling this compound.

troubleshooting_logic Troubleshooting Logic for Clumped Compound start Compound is clumped is_sensitive Is the experiment sensitive to moisture/purity? start->is_sensitive use_fresh Use a fresh, unclumped lot of the compound is_sensitive->use_fresh Yes dry_compound Dry the compound under high vacuum is_sensitive->dry_compound No check_stability Is the compound stable to gentle heating? dry_compound->check_stability gentle_heat Apply gentle heat during vacuum drying check_stability->gentle_heat Yes proceed_caution Proceed with caution (for non-critical applications) check_stability->proceed_caution No gentle_heat->proceed_caution

Caption: Decision tree for handling clumped compound.

References

removing unreacted 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride from product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that are relevant for its removal?

A1: this compound is a salt, making it highly polar and generally soluble in aqueous solutions.[1] This property is the primary basis for its separation from less polar organic products.

Q2: What is the most straightforward method to remove the bulk of unreacted this compound?

A2: An aqueous workup is the most effective initial step. Because this compound is a salt, it has high water solubility.[1] By partitioning the crude reaction mixture between an organic solvent and water, the unreacted starting material will preferentially move into the aqueous layer.

Q3: My product is also a piperazine derivative. Will it also be water-soluble?

A3: The solubility of your product depends on its overall structure. If your synthesis involved adding a large, non-polar group to the piperazine ring, your product will likely be significantly less water-soluble than the starting material, allowing for effective separation by extraction. However, if your product is also highly polar, alternative purification methods like chromatography or crystallization may be necessary.

Q4: How can I neutralize the reaction mixture before extraction?

A4: It is often necessary to basify the reaction mixture to deprotonate the piperazine nitrogens, which makes the desired product soluble in organic solvents.[1] This can be achieved by adding a suitable base such as a 1M NaOH solution or a saturated sodium bicarbonate (NaHCO₃) solution until the pH of the aqueous layer is greater than 9.[1]

Q5: What should I do if I suspect a 1,4-disubstituted piperazine byproduct has formed?

A5: The 1,4-disubstituted byproduct is typically less polar than your desired monosubstituted product.[1] This difference in polarity can be exploited for separation using column chromatography.[1]

Troubleshooting Guides

Issue: Low product yield after aqueous extraction.
Possible Cause Troubleshooting Step
Product precipitated out during workup. Carefully examine any filtered solids or precipitates for your product. Wash these solids with a suitable solvent to recover any trapped product.[1]
Incomplete extraction of the product from the aqueous layer. Perform multiple extractions (at least three) with an appropriate organic solvent like dichloromethane or ethyl acetate to ensure complete removal of your product from the aqueous phase.[1]
Product has some water solubility. After the initial extractions, wash the combined organic layers with brine (a saturated NaCl solution). This can help to "salt out" your product from any residual water and reduce its solubility in the aqueous phase.[1]
Issue: Unreacted starting material still present after extraction.
Possible Cause Troubleshooting Step
Insufficient washing of the organic layer. A thorough wash of the organic layer with an aqueous solution is crucial for removing the water-soluble starting material.[1] Increase the number of aqueous washes.
Inefficient partitioning. Ensure vigorous mixing of the organic and aqueous layers during extraction to maximize the transfer of the starting material into the aqueous phase.
Issue: Product co-elutes with impurities during column chromatography.
Possible Cause Troubleshooting Step
Sub-optimal solvent system. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation.[1]
Stationary phase is not ideal. Consider using a different stationary phase, such as alumina instead of silica gel.[1]
Streaking or tailing of the product on TLC/column. The basic nitrogen of the piperazine can interact strongly with acidic silica gel. Add a small amount of a basic modifier, like triethylamine (~0.1-1%) or ammonia in methanol, to the eluent to improve the peak shape.[1]

Experimental Protocols

Protocol 1: Purification by Aqueous Extraction

This protocol describes the removal of unreacted this compound from a reaction mixture where the desired product is significantly less water-soluble.

1. Quenching and Solvent Removal:

  • If applicable, cool the reaction mixture to room temperature.
  • If the reaction was run in a water-miscible solvent (e.g., DMF, acetonitrile), remove the solvent under reduced pressure.

2. Basification:

  • To the reaction residue, add deionized water and an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
  • Adjust the pH of the aqueous layer to >9 by slowly adding a base such as 1M NaOH solution or saturated NaHCO₃ solution.[1] Monitor the pH using pH paper.

3. Extraction:

  • Transfer the biphasic mixture to a separatory funnel.
  • Shake the funnel vigorously, venting frequently.
  • Allow the layers to separate and drain the organic layer.
  • Extract the aqueous layer two more times with the organic solvent.[1]

4. Washing:

  • Combine all the organic layers.
  • Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[1]

5. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]
  • Filter off the drying agent.
  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

This protocol is for separating the desired product from unreacted starting material and other byproducts based on polarity.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent.
  • Spot the solution on a TLC plate.
  • Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) to find an eluent that provides good separation between your product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.[1]

2. Column Preparation:

  • Prepare a slurry of silica gel in the chosen eluent.
  • Pack a chromatography column with the slurry.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
  • Alternatively, for less soluble products, perform a "dry loading" by adsorbing the product onto a small amount of silica gel and then adding this to the top of the column.

4. Elution:

  • Run the column with the chosen eluent, collecting fractions.
  • Monitor the fractions by TLC to identify which ones contain the purified product.

5. Concentration:

  • Combine the pure fractions containing the product.
  • Remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Principle of Separation Best Suited For Advantages Disadvantages
Aqueous Extraction Differential solubility between aqueous and organic phases.Removing highly polar, water-soluble impurities like hydrochloride salts.Fast, simple, and effective for bulk removal.Not effective for separating compounds with similar solubilities.
Column Chromatography Differential adsorption to a stationary phase based on polarity.Separating compounds with different polarities, such as mono- and di-substituted products.High resolution separation is possible.Can be time-consuming and requires larger volumes of solvent.
Crystallization Differences in solubility of the product and impurities in a given solvent at different temperatures.Final purification of a solid product to a high degree of purity.Can yield very pure material.Product may "oil out" or fail to crystallize; can result in yield loss.[2]

Visualizations

G cluster_0 Purification Workflow crude_product Crude Reaction Mixture aqueous_workup Aqueous Workup (Basify & Extract) crude_product->aqueous_workup organic_layer Organic Layer (Product + Less Polar Impurities) aqueous_workup->organic_layer aqueous_layer Aqueous Layer (Unreacted Starting Material) aqueous_workup->aqueous_layer dry_concentrate Dry & Concentrate organic_layer->dry_concentrate waste Waste aqueous_layer->waste crude_product_isolated Crude Product dry_concentrate->crude_product_isolated chromatography Column Chromatography crude_product_isolated->chromatography pure_product Pure Product chromatography->pure_product

Caption: General purification workflow for products synthesized with this compound.

G cluster_1 Troubleshooting: Impurities in Product start Product Contains Impurities (Post-Extraction) check_sm Unreacted Starting Material Present? start->check_sm check_byproduct Other Byproducts Present? check_sm->check_byproduct No wash_more Perform Additional Aqueous Washes check_sm->wash_more Yes column_chrom Perform Column Chromatography check_byproduct->column_chrom Yes pure Pure Product check_byproduct->pure No wash_more->check_byproduct column_chrom->pure

Caption: Decision tree for troubleshooting the presence of impurities after initial extraction.

References

improving solubility of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a chemical intermediate commonly used in the synthesis of pharmaceuticals.[1] As a hydrochloride salt, it exhibits high polarity, which often leads to poor solubility in many common organic solvents used for reactions. This can result in low reaction rates, incomplete conversions, and challenges in product purification.

Q2: What are the general solubility characteristics of this compound?

Q3: How can I improve the solubility of this compound for my reaction?

A3: Several strategies can be employed, which can be broadly categorized into chemical modification and reaction condition optimization. Chemical modification involves converting the hydrochloride salt to its more organic-soluble free base form. Reaction condition optimization includes selecting appropriate solvent systems, adjusting the temperature, or utilizing techniques like phase-transfer catalysis.

Q4: What is "free-basing" and how does it help with solubility?

A4: "Free-basing" is the process of converting the hydrochloride salt to its corresponding free amine by treatment with a base. The free base is less polar and generally exhibits significantly higher solubility in a wider range of organic solvents. This approach is a common first step to achieve a homogeneous reaction mixture.

Q5: What is phase-transfer catalysis and how is it applicable here?

A5: Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase containing the hydrochloride salt and an organic phase containing the other reactant).[3] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the reactive anion from the aqueous phase to the organic phase, enabling the reaction to proceed without requiring high solubility of the salt in the organic solvent.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Low or No Reaction Poor solubility of the hydrochloride salt in the reaction solvent.1. Convert to Free Base: Perform a "free-basing" step before the reaction. 2. Use a Polar Aprotic Solvent: Solvents like DMF or acetonitrile may offer better solubility.[5] 3. Employ Phase-Transfer Catalysis: Use a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[1] 4. Increase Temperature: Gradually increase the reaction temperature while monitoring for side products.[5]
Reaction is Slow or Stalls Insufficient concentration of the dissolved reactant in the organic phase.1. Optimize Solvent System: Try a mixture of solvents to improve solubility. 2. Increase Catalyst Loading: If using PTC, a higher catalyst concentration might improve the transfer rate. 3. Ensure Efficient Stirring: Vigorous stirring is crucial for mass transfer in biphasic systems.
Formation of Side Products High reaction temperatures leading to decomposition or undesired reactions.1. Optimize Temperature: Run the reaction at a lower temperature for a longer duration.[5] 2. Use a Milder Base: If free-basing in situ, a very strong base might cause side reactions with the solvent or other reactants.[5]
Inconsistent Reaction Yields The hygroscopic nature of the hydrochloride salt leading to inaccurate weighing and introduction of water.1. Handle in a Controlled Atmosphere: Use a glovebox or an inert gas stream when weighing and transferring.[6] 2. Dry the Compound: If clumping is observed, consider drying the material under a high vacuum if the compound is stable at the applied temperature.[6]

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent Qualitative Solubility Notes
WaterSolubleExpected for a hydrochloride salt.
EthanolSolubleOften used for recrystallization.[2]
Isopropyl AlcoholSolubleEmployed as a recrystallization solvent.[2]
AcetoneSparingly Soluble / Insoluble (cold)Used as a washing solvent, implying low solubility.[2]
N,N-Dimethylformamide (DMF)Reported as a reaction solventSuggests at least moderate solubility, especially at elevated temperatures.[7]
AcetonitrileReported as a reaction solventSuggests at least moderate solubility.[5]
Ethyl AcetateLow SolubilityUsed for extraction of the free base.[8]
TolueneLow SolubilityOften used in biphasic systems with PTC.[4]

Experimental Protocols

Protocol 1: In Situ Free-Basing for Homogeneous Reaction

This protocol describes the conversion of the hydrochloride salt to its free base within the reaction vessel to improve solubility.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., Acetonitrile, DMF)

  • Inorganic base (e.g., anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃))

  • Reactant (e.g., a nucleophile for N-alkylation)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous organic solvent.

  • Add the inorganic base (2.0-2.5 eq).

  • Stir the suspension at room temperature for 30-60 minutes. The formation of the free base can sometimes be observed as a change in the appearance of the solid.

  • Add the second reactant to the mixture.

  • Heat the reaction mixture to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture and filter off the inorganic salts.

  • The filtrate containing the product can then be worked up as required.

Protocol 2: Reaction using Phase-Transfer Catalysis (PTC)

This protocol is suitable for reactions where the hydrochloride salt has very low solubility in the desired organic solvent.

Materials:

  • This compound

  • Organic solvent (e.g., Toluene, Dichloromethane)

  • Aqueous solution of a base (e.g., 25% NaOH solution)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride)

  • Reactant soluble in the organic phase

Procedure:

  • In a reaction flask, dissolve the organic-soluble reactant in the chosen organic solvent.

  • In a separate vessel, prepare an aqueous solution of this compound. Alternatively, the solid salt can be suspended in water.

  • Combine the organic and aqueous phases in the reaction flask.

  • Add the phase-transfer catalyst (typically 1-10 mol%).

  • Add the aqueous base solution.

  • Stir the biphasic mixture vigorously to ensure efficient mixing and mass transfer between the phases.

  • Heat the reaction to the desired temperature and monitor its progress.

  • After the reaction is complete, cool the mixture and separate the aqueous and organic layers.

  • The organic layer containing the product can be washed, dried, and purified.

Visualizations

experimental_workflow cluster_start Starting Material cluster_options Solubility Enhancement Strategy cluster_reaction Reaction cluster_end Outcome start 1-(2-Chloroethyl)-4- methylpiperazine HCl option1 In Situ Free-Basing start->option1 Add Base (e.g., K₂CO₃) option2 Phase-Transfer Catalysis start->option2 Add PTC Catalyst & Aqueous Base reaction Homogeneous or Biphasic Reaction option1->reaction option2->reaction product Desired Product reaction->product

Caption: Decision workflow for improving reaction conditions.

Caption: Mechanism of Phase-Transfer Catalysis.

References

Validation & Comparative

Characterization of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride and its derivatives. We will delve into the experimental data, provide detailed protocols, and compare NMR with alternative analytical techniques, offering a comprehensive resource for researchers in drug development and related fields.

Introduction to Spectroscopic Characterization

This compound is a key building block in the synthesis of numerous pharmaceutical compounds. Its precise structural elucidation and purity assessment are critical for ensuring the quality and efficacy of final drug products. NMR spectroscopy stands as a primary tool for the unambiguous determination of molecular structure. This guide will focus on the application of ¹H and ¹³C NMR for the characterization of this compound and its analogues, while also presenting a comparative analysis with other common analytical methods.

Data Presentation: NMR Spectral Data

Due to the limited availability of publicly accessible, experimentally verified NMR data for this compound, this guide presents predicted ¹H and ¹³C NMR data alongside experimental data for structurally related compounds. This comparative approach allows for a robust framework for spectral interpretation. The protonation of the piperazine nitrogen atoms significantly influences the chemical shifts, generally causing a downfield shift for adjacent protons and carbons.

Table 1: Comparative ¹H NMR Data of this compound and Related Compounds

Compound/FragmentProtonsPredicted/Observed Chemical Shift (δ) ppmMultiplicityNotes
1-(2-Chloroethyl)-4-methylpiperazine HCl (Predicted) -CH₃ ~2.8 s Singlet peak for the methyl group.
Piperazine ring protons ~3.0 - 3.8 m Multiple complex multiplets are expected due to the asymmetric nature of the molecule and protonation.
-N-CH₂-CH₂-Cl ~3.9 t Triplet, deshielded by the adjacent nitrogen.
-N-CH₂-CH₂-Cl ~4.2 t Triplet, further deshielded by the chlorine atom.
Piperazine Dihydrochloride (in D₂O)Piperazine ring protons~3.4sA single peak due to the symmetrical nature of the dication.
1-(2-Chloroethyl)piperidine HCl (in CDCl₃)Piperidine ring protons1.5-3.0mComplex multiplets due to a less symmetrical structure.
-N-CH₂-~2.8tTriplet, deshielded by the nitrogen.
-CH₂-Cl~3.7tTriplet, deshielded by the chlorine atom.

Table 2: Comparative ¹³C NMR Data of this compound and Related Compounds

Compound/FragmentCarbonsPredicted/Observed Chemical Shift (δ) ppmNotes
1-(2-Chloroethyl)-4-methylpiperazine HCl (Predicted) -CH₃ ~43 Methyl carbon signal.
Piperazine ring carbons ~50 - 55 Multiple peaks expected due to different chemical environments.
-N-CH₂-CH₂-Cl ~58 Carbon adjacent to the nitrogen.
-N-CH₂-CH₂-Cl ~39 Carbon adjacent to the chlorine.
Piperazine DihydrochloridePiperazine ring carbons~42Single peak due to symmetry.
1-(2-Chloroethyl)piperidine HClPiperidine ring carbons22-55Multiple peaks reflecting the different carbon environments.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled structural detail, other analytical techniques are often employed for routine analysis, purity determination, and quantification.

Table 3: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and is quantitative (qNMR).Lower sensitivity compared to other methods. Higher equipment cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and identifies them by their mass-to-charge ratio.High resolution for volatile and thermally stable compounds. High sensitivity.Derivatization is often required for non-volatile compounds. Potential for thermal degradation of analytes.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a mobile and stationary phase.Readily available instrumentation. Good for routine analysis and purity checks.Piperazine and its simple derivatives often lack a strong chromophore, requiring derivatization for sensitive UV detection.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound derivatives.

Materials:

  • This compound derivative

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD)

  • 5 mm NMR tubes

  • Micropipette or syringe

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the hydrochloride salt for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. For hydrochloride salts, Deuterated water (D₂O) is often a good choice due to high solubility.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution into a clean NMR tube to a height of approximately 4-5 cm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Reference the chemical shifts to the residual solvent peak or an internal standard.

Visualizations

Chemical Structure

cluster_0 This compound N1 N C2 CH2 N1->C2 CEt1 CH2 N1->CEt1 N4 N+H C5 CH2 N4->C5 CMe CH3 N4->CMe C3 CH2 C2->C3 C3->N4 C6 CH2 C5->C6 C6->N1 CEt2 CH2Cl CEt1->CEt2 Cl_ion Cl-

Caption: Structure of this compound.

NMR Experimental Workflow

SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcquisition Transfer to NMR tube DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing Raw FID data SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->SpectralAnalysis Processed Spectra StructureElucidation Structure Elucidation SpectralAnalysis->StructureElucidation Interpretation

Caption: General workflow for NMR-based structural characterization.

Comparative HPLC Purity Analysis of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride and two common alternative piperazine derivatives: 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP). This document is intended to assist researchers in selecting and implementing appropriate analytical methods for quality control and purity assessment of these critical synthetic intermediates.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is crucial to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). HPLC is a cornerstone technique for assessing the purity of such non-chromophoric small molecules. A primary challenge in the analysis of many piperazine derivatives is their lack of a strong UV chromophore, which can necessitate derivatization or detection at low UV wavelengths.[1] This guide explores a direct HPLC-UV method for this compound and compares it with methods for alternative piperazine reagents.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method depends on the specific properties of the analyte and the desired sensitivity. The following tables summarize the key chromatographic parameters and performance characteristics for the purity analysis of this compound, 1-benzylpiperazine, and 1-(3-chlorophenyl)piperazine.

Table 1: HPLC Method Parameters for Purity Analysis

Parameter1-(2-Chloroethyl)-4-methylpiperazine HCl1-Benzylpiperazine (BZP)1-(3-Chlorophenyl)piperazine (mCPP)
HPLC Method Direct Reversed-Phase HPLC-UVReversed-Phase HPLC-UVReversed-Phase HPLC-UV
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)C18 (e.g., 4.6 mm x 250 mm, 10 µm)C8 or C18
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (20:80, v/v)[1]100% Sodium Hexylammonium Phosphate (NaHAP) BufferAcetonitrile, Water, and Phosphoric Acid
Flow Rate 1.0 mL/min[1]1.0 mL/minNot Specified
Detection UV at 210 nm[1]UV at 210 nmUV at 254 nm
Column Temp. 30 °C[1]Not SpecifiedNot Specified
Injection Vol. 10 µL[1]3.0 µLNot Specified

Table 2: Performance and Purity Data

CompoundTypical PurityCommon ImpuritiesKey Analytical Challenges
1-(2-Chloroethyl)-4-methylpiperazine HCl >95% to 97%[2][3]1,4-disubstituted byproductsLack of a strong UV chromophore
1-Benzylpiperazine (BZP) ≥98%[4][5]Dibenzylpiperazine[6]Potential for co-elution with related substances
1-(3-Chlorophenyl)piperazine (mCPP) ≥98% to 99%[7][8]Process-related impuritiesMetabolite of several drugs, requiring selective methods

Experimental Protocols

Detailed methodologies for the HPLC purity analysis of each compound are provided below. These protocols are based on established methods and can be adapted as needed.

HPLC Purity Analysis of this compound

Objective: To determine the purity of this compound by direct reversed-phase HPLC-UV.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (for buffer preparation)

  • Phosphoric acid (to adjust pH)

  • Water (HPLC grade)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM) and adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of acetonitrile and the phosphate buffer in a 20:80 (v/v) ratio.[1]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C[1]

    • Detection Wavelength: 210 nm[1]

    • Injection Volume: 10 µL[1]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard.

Alternative Method: HPLC with NBD-Cl Derivatization for Enhanced Sensitivity

For higher sensitivity, derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed.[1]

Derivatization Procedure:

  • Prepare a 100 µg/mL solution of the sample in a suitable buffer (e.g., borate buffer, pH 9.0).

  • Add an equal volume of a 1 mg/mL solution of NBD-Cl in methanol.[1]

  • Allow the reaction to proceed to completion.

  • Analyze the derivatized sample by HPLC with UV detection at a wavelength appropriate for the NBD derivative (e.g., 340 nm).

HPLC Purity Analysis of 1-Benzylpiperazine (BZP)

Objective: To determine the purity of 1-Benzylpiperazine by reversed-phase HPLC-UV.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 10 µm)

  • Data acquisition and processing software

Reagents:

  • Sodium hexylammonium phosphate (NaHAP) buffer components (sodium hydroxide, phosphoric acid, hexylamine)

  • Water (HPLC grade)

  • 1-Benzylpiperazine reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare the NaHAP buffer as per standard laboratory procedures. The mobile phase is 100% NaHAP buffer.

  • Standard Solution Preparation: Accurately weigh and prepare a standard solution of BZP at approximately 1.0 mg/mL in 0.01 N HCl.

  • Sample Solution Preparation: Accurately weigh an amount of the BZP sample and dilute with 0.01 N HCl to a final concentration that approximates the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 3.0 µL

  • Analysis and Calculation: Follow the same procedure as for this compound.

HPLC Purity Analysis of 1-(3-Chlorophenyl)piperazine (mCPP)

Objective: To determine the purity of 1-(3-Chlorophenyl)piperazine by reversed-phase HPLC-UV.

Instrumentation:

  • HPLC system with a UV detector

  • C8 or C18 analytical column

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • 1-(3-Chlorophenyl)piperazine reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, water, and a small amount of phosphoric acid to control the pH. The exact ratio should be optimized for the specific column and system.

  • Standard and Sample Preparation: Prepare standard and sample solutions of mCPP in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Detection Wavelength: 254 nm[9]

    • Other parameters such as flow rate and column temperature should be optimized for best separation.

  • Analysis and Calculation: Follow the same procedure as for the other compounds.

Visualization of Experimental Workflow and Method Comparison

The following diagrams illustrate the general workflow for HPLC purity analysis and a logical comparison of the different analytical approaches.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: General workflow for HPLC purity analysis.

Method_Comparison cluster_direct Direct HPLC-UV cluster_deriv HPLC-UV with Derivatization cluster_gcms GC-MS (Alternative) direct_adv Advantages: - Simple - Fast - Cost-effective direct_disadv Disadvantages: - Lower sensitivity for  poor chromophores deriv_adv Advantages: - Increased sensitivity - Improved selectivity deriv_disadv Disadvantages: - Additional sample prep step - Potential for side reactions gcms_adv Advantages: - High sensitivity - Structural information (MS) gcms_disadv Disadvantages: - Requires volatile/thermostable  compounds or derivatization - More complex instrumentation start Analytical Need start->direct_adv Routine QC start->deriv_adv Trace Analysis start->gcms_adv Impurity ID

Caption: Comparison of analytical approaches for piperazine derivatives.

References

A Comparative Guide to the Synthetic Utility of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride and Bis(2-chloroethyl)amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of nitrogen-containing heterocyclic compounds, particularly those with a piperazine moiety, chemists are often faced with a strategic choice between introducing a pre-formed piperazine ring or constructing it de novo. This guide provides an objective comparison of two key reagents that embody these distinct approaches: 1-(2-chloroethyl)-4-methylpiperazine hydrochloride, which serves to introduce an N-methylpiperazine group, and bis(2-chloroethyl)amine, a bifunctional alkylating agent used for the formation of the piperazine ring itself. This comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Core Functional and Structural Differences

The primary distinction between these two reagents lies in their synthetic application. This compound is a monofunctional alkylating agent designed for the straightforward incorporation of a 4-methylpiperazine unit onto a nucleophilic substrate. In contrast, bis(2-chloroethyl)amine (also known as nor-nitrogen mustard) is a potent bifunctional alkylating agent primarily employed in the construction of the piperazine ring through a cyclization reaction with a primary amine.

Quantitative Data Presentation

The following tables summarize key quantitative data for representative syntheses utilizing each reagent, providing a comparative overview of their performance in terms of reaction yields and conditions.

Table 1: Synthesis of 1-(2,3-dichlorophenyl)piperazine (Aripiprazole Intermediate) using Bis(2-chloroethyl)amine hydrochloride

ParameterValueReference
Reactants 2,3-Dichloronitrobenzene, Bis(2-chloroethyl)amine hydrochloride, Iron powder, Ammonium chloride[1]
Solvent Diethylene glycol ether, Water[1]
Temperature 130°C[1]
Reaction Time 20 hours[1]
Yield 68.0 - 69.4%[1]
Purity (HPLC) 99.0 - 99.4%[1]

Table 2: Synthesis of Cyclophosphamide using Bis(2-chloroethyl)amine hydrochloride

ParameterValueReference
Reactants Bis(2-chloroethyl)amine hydrochloride, Phosphoryl chloride, 3-Aminopropanol, N-Methylmorpholine[2]
Solvent None (Solvent-free)[2]
Temperature 4°C to Room Temperature[2]
Reaction Time 20 hours[2]
Conversion Yield (HPLC) ~69.8%[2]
Purity Not Specified[2]

Table 3: Synthesis of Clozapine using N-Methylpiperazine (Alternative to this compound)

ParameterValueReference
Reactants 8-chloro-5H-benzo[b,e][3][4]diazepin-11(10H)-one core, POCl₃, N-Methylpiperazine[5]
Solvent Xylenes (for core synthesis)[5]
Temperature Reflux[5]
Reaction Time Not Specified[5]
Yield 41%[6]
Purity Not Specified[6]

Experimental Protocols

Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride using Bis(2-chloroethyl)amine hydrochloride

This protocol describes the de novo formation of the piperazine ring in the synthesis of a key intermediate for the atypical antipsychotic, aripiprazole.

Materials:

  • 2,3-Dichloronitrobenzene

  • Bis(2-chloroethyl)amine hydrochloride

  • Diethylene glycol ether

  • Iron powder

  • Ammonium chloride

  • Purified water

  • Potassium iodide

  • Tetrabutylammonium bromide

  • Acetone

Procedure:

  • In a 500ml reaction flask, add 10g of 2,3-dichloronitrobenzene, 9.3g of bis(2-chloroethyl)amine hydrochloride, 100ml of diethylene glycol ether, 8.7g of iron powder, 14.0g of ammonium chloride, 125ml of purified water, 0.90g of potassium iodide, and 1.68g of tetrabutylammonium bromide.[1]

  • Heat the mixture to 130°C and maintain this temperature for 20 hours.[1]

  • After 20 hours, stop heating and allow the reaction mixture to cool to room temperature.[1]

  • Filter the mixture by suction.[1]

  • To the mother liquor, add 100ml of acetone and stir for 1.5 hours to induce crystallization.[1]

  • Filter the crystalline product by suction and dry to obtain the crude product.[1]

General Protocol for N-Alkylation of a Secondary Amine using 1-(2-chloroethyl)-4-methylpiperazine

This protocol illustrates the general procedure for introducing the 4-methylpiperazine moiety using 1-(2-chloroethyl)-4-methylpiperazine.

Materials:

  • Secondary amine (e.g., dibenzo[b,f]thiepin-10-ol)

  • 1-(2-chloroethyl)-4-methylpiperazine

  • Sodium hydride (NaH)

  • Anhydrous Toluene

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the secondary amine in anhydrous toluene.

  • At room temperature, add sodium hydride to the solution to form the corresponding salt.

  • Add 1-(2-chloroethyl)-4-methylpiperazine to the reaction mixture.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Experimental Workflows

G cluster_0 Pathway 1: De Novo Piperazine Ring Synthesis cluster_1 Pathway 2: Introduction of Pre-formed Piperazine Moiety a1 Primary Amine (e.g., 2,3-Dichloroaniline) c1 Cyclization Reaction a1->c1 b1 Bis(2-chloroethyl)amine HCl b1->c1 d1 N-Arylpiperazine (e.g., Aripiprazole Intermediate) c1->d1 a2 Nucleophilic Substrate (e.g., Secondary Amine) c2 N-Alkylation Reaction a2->c2 b2 1-(2-Chloroethyl)-4- methylpiperazine HCl b2->c2 d2 N-Substituted-4-methylpiperazine (e.g., Clozapine analogue) c2->d2

Caption: Comparative synthetic pathways.

Signaling Pathways

G cluster_0 DNA Alkylation by Nitrogen Mustards A Bis(2-chloroethyl)amine B Aziridinium Ion (Reactive Intermediate) A->B Intramolecular cyclization D Monofunctional Adduct B->D Alkylation C Guanine N7 in DNA C->D E DNA Cross-linking D->E Second Alkylation F Inhibition of DNA Replication & Cell Death E->F

Caption: Mechanism of DNA damage by bis(2-chloroethyl)amine.

cluster_0 Atypical Antipsychotic Mechanism of Action drug Atypical Antipsychotic (e.g., Aripiprazole, Clozapine) d2 Dopamine D2 Receptor drug->d2 Partial Agonist/ Antagonist ht2a Serotonin 5-HT2A Receptor drug->ht2a Antagonist effect_pos ↓ Positive Symptoms (Hallucinations, Delusions) d2->effect_pos effect_neg ↑ Negative Symptoms (Alogia, Avolition) ht2a->effect_neg

Caption: Simplified signaling of atypical antipsychotics.

Conclusion

The choice between this compound and bis(2-chloroethyl)amine hydrochloride is fundamentally a decision between two distinct synthetic strategies.

Bis(2-chloroethyl)amine hydrochloride is the reagent of choice for the de novo construction of the piperazine ring, particularly in the synthesis of N-arylpiperazines and certain chemotherapeutic agents like cyclophosphamide.[3][6] Its bifunctional nature allows for the efficient formation of the heterocyclic core from primary amines.[3] However, its high reactivity and hazardous nature necessitate stringent handling precautions.[3]

This compound and its analogues are ideal for the late-stage introduction of a piperazine moiety onto a complex molecular scaffold. This approach is prevalent in the synthesis of numerous central nervous system drugs. The primary challenge with this reagent is controlling selectivity to achieve mono-alkylation, which can often be addressed through careful control of stoichiometry and reaction conditions.

Ultimately, the optimal choice will depend on the specific target molecule, the overall synthetic plan, and the desired efficiency and scalability of the process. This guide provides the foundational data and protocols to assist researchers in making an informed decision based on the specific requirements of their research and development objectives.

References

A Comparative Guide to Alkylating Agents for Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[1] Its synthesis, particularly through N-alkylation, is a critical step in the development of new chemical entities. This guide provides an objective comparison of common alkylating strategies for piperazine synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Key Alkylation Strategies at a Glance

The primary methods for introducing alkyl groups onto the piperazine nitrogen atoms are direct alkylation, reductive amination, and the Buchwald-Hartwig amination. Each approach offers distinct advantages and is suited for different substrate scopes and synthetic goals.

Method Alkylating Agent Key Advantages Common Challenges
Direct Alkylation Alkyl Halides (R-Br, R-I), Alkyl SulfonatesStraightforward, widely used, readily available reagents.[2]Over-alkylation leading to di-substituted and quaternary ammonium salt byproducts.[2][3]
Reductive Amination Aldehydes or KetonesPrevents the formation of quaternary ammonium salts, good for introducing complex alkyl groups.[2][4]Requires a reducing agent, may involve a two-step, one-pot process.[2]
Buchwald-Hartwig Amination Aryl Halides (Ar-Br, Ar-Cl) or TriflatesExcellent for forming N-aryl bonds, versatile, and efficient.[1][5]Requires a palladium catalyst and a phosphine ligand, which can be costly and require careful handling.[1]

Performance Comparison of Alkylating Agents

The choice of alkylating agent and reaction conditions significantly impacts the yield and selectivity of piperazine synthesis. The following tables summarize representative quantitative data for different alkylation methods.

Table 1: Direct N-Alkylation of Piperazine Derivatives
Starting PiperazineAlkylating AgentBaseSolventTemp (°C)TimeYield (%)Reference
1-(4-bromophenyl)piperazineAlkyl Bromide (1.1 eq)K₂CO₃ (2.0 eq)Acetonitrile60-80Monitored by TLC/LC-MSNot specified[2]
N-Acetylpiperazine1-BromobutaneK₂CO₃THFRefluxOvernightNot specified[2]
Piperazine (excess)Alkyl HalidePyridinePyridineReflux12 h>60[6]
N-Boc-piperazineAlkyl HalideK₂CO₃AcetonitrileNot specifiedNot specifiedNot specified[6]
Table 2: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis
Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
4-BromotoluenePd₂(dba)₃ (2)XantPhos (4)NaO-t-BuToluene100Not specifiedNot specified[1]
Aryl Chlorides(NHC)Pd(allyl)ClNot applicableNaO-t-BuToluene10010 minup to 97[7][8]
4-Bromoanisole(NHC)Pd(allyl)ClNot applicableNaO-t-BuToluene1005 min90[8]

Experimental Protocols

Detailed methodologies for the key alkylation strategies are provided below.

Protocol 1: Direct Mono-N-Alkylation of a Substituted Piperazine

This protocol describes a general procedure for the mono-N-alkylation of a substituted piperazine with an alkyl bromide.[2]

Materials:

  • 1-(4-bromophenyl)piperazine

  • Alkyl Bromide (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask, add 1-(4-bromophenyl)piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as column chromatography.

Protocol 2: Reductive Amination for N-Alkylation

This protocol outlines a general procedure for N-alkylation via reductive amination using sodium triacetoxyborohydride (STAB) as the reducing agent.[2][4]

Materials:

  • Piperazine derivative (e.g., 2-(piperazin-1-yl)ethanamine)

  • Aldehyde or Ketone (e.g., 1-methyl-4-piperidone)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or other suitable solvent

  • Acetic Acid (optional, as catalyst)

Procedure:

  • To a stirred solution of the piperazine derivative and the aldehyde or ketone in the chosen solvent, add sodium triacetoxyborohydride in portions. A catalytic amount of acetic acid can be added if required.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of N-Boc-piperazine

This protocol provides a general method for the palladium-catalyzed N-arylation of N-Boc-piperazine.[1]

Materials:

  • Aryl halide (1.0 equivalent)

  • N-Boc-piperazine (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)

  • Phosphine ligand (e.g., XantPhos, BINAP)

  • Base (e.g., NaO-t-Bu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent (this step may not be necessary for pre-catalysts).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding and executing these synthetic transformations.

G cluster_0 Direct Alkylation cluster_1 Reductive Amination cluster_2 Buchwald-Hartwig Amination A1 Piperazine C1 Mono-alkylated Piperazine A1->C1 Base B1 Alkyl Halide (R-X) B1->C1 D1 Di-alkylated Piperazine C1->D1 Excess R-X A2 Piperazine C2 Iminium Ion A2->C2 B2 Aldehyde/Ketone B2->C2 D2 N-Alkyl Piperazine C2->D2 Reducing Agent (e.g., NaBH(OAc)₃) A3 N-Boc-piperazine D3 N-Aryl-N'-Boc-piperazine A3->D3 B3 Aryl Halide (Ar-X) B3->D3 C3 Pd(0) Catalyst C3->D3 Base, Ligand G start Start: Select Alkylation Strategy reagents Prepare Reactants: Piperazine derivative, Alkylating agent, Base/Catalyst start->reagents setup Set up Reaction under Appropriate Conditions (Inert atmosphere if needed) reagents->setup reaction Run Reaction and Monitor Progress (TLC, LC-MS) setup->reaction workup Reaction Work-up: Quenching, Extraction, Washing reaction->workup purification Purification: Column Chromatography, Crystallization, or Distillation workup->purification characterization Product Characterization: NMR, MS, etc. purification->characterization end End: Pure N-Alkyl Piperazine characterization->end

References

Comparative Guide to Analytical Methods for Monitoring 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, monitoring the synthesis of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is crucial for ensuring reaction completion, optimizing yield, and controlling impurity profiles. The selection of an appropriate analytical method is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of key analytical techniques, complete with performance data and detailed experimental protocols, to aid in this selection process.

The primary analytical methods for monitoring this reaction and characterizing piperazine derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each method offers distinct advantages and is suited to different analytical requirements, from routine quantitative analysis to detailed structural elucidation.

Data Presentation: A Comparative Overview

The performance of each analytical technique is summarized below. The choice of method will depend on the specific analytical needs, such as the required sensitivity, the need for structural information, and the available instrumentation.

ParameterHPLC-UV (Direct)HPLC-UV (with Derivatization)GC-MSNMR Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[1]Chemical modification of the analyte to attach a UV-active chromophore, followed by HPLC-UV analysis.[2]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.[1]Measures the nuclear magnetic resonance of atomic nuclei (e.g., ¹H, ¹³C) to elucidate molecular structure and quantify species.[1]
Linearity Range Method Dependent30 - 350 ppm[1]0.016 - 10 µg/mL (for piperazine derivatives)[1]Quantitative over a wide range, dependent on sample concentration and instrument parameters.
Accuracy (% Recovery) Method Dependent104.87 - 108.06%79 - 108% (for piperazine derivatives)[1]High accuracy, often used for purity assessment without a reference standard (qNMR).
Precision (% RSD) Method Dependent< 4.0%< 15%[1]High precision, typically < 2%.
Limit of Detection (LOD) Lower sensitivity due to weak chromophore.[2]30 ppm[1]0.002 - 0.312 µg/mL[1]Lower sensitivity compared to chromatographic methods.
Key Advantage Simple, direct analysis for routine quality control.[2]Greatly enhanced sensitivity and selectivity.[2]High sensitivity and structural information from mass spectra.Provides unambiguous structural confirmation and real-time kinetic data without separation.[3]
Key Disadvantage Poor sensitivity for trace analysis.[2]Requires an additional reaction step, which can introduce variability.Requires analyte to be volatile or derivatized; potential for thermal degradation.Lower throughput and sensitivity; complex mixture analysis can be challenging.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of piperazine derivatives and can be adapted for monitoring the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) - Direct UV Method

This method is suitable for routine monitoring where high sensitivity is not a primary requirement.[2]

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, pH 3.0). A typical starting ratio is 20:80 (v/v) acetonitrile to buffer.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV at 210 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]

HPLC-UV with NBD-Cl Derivatization

To enhance sensitivity, derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) is employed. This agent reacts with the secondary amine of the piperazine ring to form a stable, UV-active product.[4]

  • Instrumentation: HPLC system with a UV detector and a suitable reversed-phase column (e.g., Chiralpak IC).

  • Mobile Phase: A mixture of Acetonitrile, methanol, and Diethylamine (DEA) (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 340 nm.

  • Injection Volume: 10 µL.

  • Derivatization & Sample Preparation:

    • Prepare a sample solution in a suitable buffer (e.g., borate buffer, pH 9.0).

    • Add a solution of NBD-Cl in methanol.

    • Heat the mixture (e.g., 60°C for 30 minutes) to complete the reaction.

    • Cool the solution and dilute with the mobile phase before injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and identification capabilities for volatile compounds and their derivatives.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with a capillary column suitable for amine analysis (e.g., DB-17 or DB-5ms, 30 m x 0.53 mm x 1 µm).[1][5]

  • Carrier Gas: Helium at a flow of 2 mL/min.[5]

  • Injector Temperature: 250°C.[5]

  • Detector (MS Transfer Line) Temperature: 260°C.[5]

  • Oven Temperature Program: Start at 150°C for 10 min, then ramp at 35°C/min up to 260°C and hold for 2 minutes.[5]

  • Injection Volume: 1.0 µL.[5]

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol. If derivatization is needed to improve volatility or peak shape, add an agent such as trifluoroacetic anhydride (TFAA) to the sample solution before injection.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for real-time reaction monitoring, providing detailed structural information on reactants, intermediates, and products directly in the reaction mixture.[3][6]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent that is compatible with the reaction chemistry (e.g., D₂O, DMSO-d₆).

  • Experimental Setup:

    • Acquire a spectrum of the starting material.

    • Initiate the reaction.

    • At regular time intervals, withdraw an aliquot of the reaction mixture, quench the reaction if necessary, and dissolve it in the deuterated solvent for analysis. Alternatively, for in-situ monitoring, the reaction can be run directly in an NMR tube.

  • Data Analysis: Monitor the decrease in the integral of characteristic reactant peaks and the increase in the integral of product peaks over time. For 1-(2-Chloroethyl)-4-methylpiperazine, key signals to monitor would include the singlet for the N-methyl group and the triplets for the ethyl and piperazine ring protons.[7][8]

Visualization of Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate analytical method based on the specific requirements of the reaction monitoring task.

G cluster_0 Analytical Goal Definition cluster_1 Primary Analytical Need cluster_2 Recommended Method start Define Reaction Monitoring Requirement quant Routine Quantitative Analysis (Purity, Conversion %) start->quant struct Structural Confirmation & Real-time Kinetics start->struct trace High-Sensitivity Trace & Impurity Analysis start->trace hplc_direct Direct HPLC-UV quant->hplc_direct Simple & Fast nmr NMR Spectroscopy struct->nmr Unambiguous Structure hplc_deriv HPLC-UV with Derivatization trace->hplc_deriv Best Detection Limits gcms GC-MS trace->gcms Best Detection Limits

References

Identifying Byproducts of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride Reactions by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel therapeutics often involves the use of versatile building blocks like 1-(2-chloroethyl)-4-methylpiperazine hydrochloride. Its reactive chloroethyl group allows for the introduction of the 4-methylpiperazine moiety, a common pharmacophore in many active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. However, like many chemical reactions, those involving this reagent are not always perfectly selective and can lead to the formation of various byproducts. Accurate identification of these byproducts is crucial for process optimization, impurity profiling, and ensuring the safety and efficacy of the final drug substance.

This guide provides a comparative overview of mass spectrometry (MS) based methods for identifying byproducts in reactions utilizing this compound. We will explore common byproducts, their mass spectral characteristics, and provide detailed experimental protocols for their analysis.

Common Byproducts and Their Mass Spectrometric Signatures

In nucleophilic substitution reactions where this compound is used as an alkylating agent, several byproducts can be anticipated. Understanding their structures and expected mass spectral behavior is the first step in their identification.

One of the most common impurities that can arise is the 1,4-disubstituted piperazine byproduct . This occurs when a difunctional nucleophile reacts with two molecules of this compound, or when the initial product acts as a nucleophile itself in a subsequent reaction. Another potential byproduct is the dimer of the starting material, which can form under certain conditions.

The mass spectrometric fragmentation of piperazine-containing compounds is well-characterized and typically involves cleavages of the piperazine ring and the bonds adjacent to the nitrogen atoms. Electrospray ionization (ESI) is a soft ionization technique commonly used for these analyses, typically generating a protonated molecule [M+H]⁺. Subsequent fragmentation in tandem MS (MS/MS) provides structural information.

Table 1: Common Byproducts and Their Expected Mass Spectrometric Data

Byproduct StructureChemical FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)Key MS/MS Fragment Ions (m/z)
Starting Material: 1-(2-Chloroethyl)-4-methylpiperazineC₇H₁₅ClN₂162.66163.67113, 84, 56
Dimer: 1,2-bis(4-methylpiperazin-1-yl)ethaneC₁₂H₂₆N₄226.36227.37113, 99, 70, 57
Hydroxyethyl derivative: 2-(4-methylpiperazin-1-yl)ethanolC₇H₁₆N₂O144.22145.23113, 99, 71, 58

Note: The fragmentation patterns of piperazine derivatives can be complex, and the observed fragments will depend on the collision energy and the specific mass spectrometer used. The key fragment ions listed are based on typical cleavage patterns of the piperazine ring and its substituents.

Experimental Protocols

To effectively identify byproducts, a robust analytical method is essential. Forced degradation studies are a valuable tool to intentionally generate potential byproducts and confirm the stability-indicating nature of the analytical method.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of a reaction mixture containing this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a solution of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid crude reaction product to 105°C for 48 hours.

  • Sample Analysis: Analyze the stressed samples at various time points using the LC-MS method detailed below.

Protocol 2: LC-MS/MS Analysis

Objective: To separate and identify byproducts in a reaction mixture by liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. The specific gradient should be optimized for the particular reaction mixture.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MS Scan Range: m/z 50-500.

  • MS/MS: For fragmentation analysis, the protonated molecules of interest are selected as precursor ions and subjected to collision-induced dissociation (CID). The collision energy should be optimized for each compound to obtain informative fragment spectra.

Data Presentation and Visualization

Clear visualization of the analytical workflow and potential reaction pathways is essential for understanding the origin of byproducts.

Reaction_Byproduct_Workflow cluster_reaction Chemical Reaction cluster_analysis Byproduct Identification Reactant_A Nucleophile Reaction_Vessel Reaction Reactant_A->Reaction_Vessel Reactant_B 1-(2-Chloroethyl)-4- methylpiperazine HCl Reactant_B->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product LC_Separation LC Separation Crude_Product->LC_Separation MS_Detection MS Detection ([M+H]⁺) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Byproduct_ID Byproduct Identification MSMS_Fragmentation->Byproduct_ID

Caption: Workflow for reaction and subsequent identification of byproducts.

Byproduct_Formation Start 1-(2-Chloroethyl)-4-methylpiperazine HCl + Nucleophile (Nu-H) Desired_Product Desired Product (Nu-CH₂CH₂-Piperazine-CH₃) Start->Desired_Product Primary Reaction Byproduct_1 Dimerization Byproduct ((CH₃-Pip)-CH₂CH₂-(Pip-CH₃)) Start->Byproduct_1 Side Reaction (Self-condensation) Byproduct_3 Hydrolysis Byproduct (HO-CH₂CH₂-Pip-CH₃) Start->Byproduct_3 Reaction with H₂O Byproduct_2 Disubstitution Byproduct (Nu-(CH₂CH₂-Pip-CH₃)₂) Desired_Product->Byproduct_2 Further Reaction

Caption: Potential pathways for byproduct formation in reactions.

Comparison with Alternative Methods

While LC-MS is a powerful tool for identifying reaction byproducts, other analytical techniques can provide complementary information.

Table 2: Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantages
LC-MS/MS High sensitivity and selectivity; provides molecular weight and structural information.Requires specialized equipment and expertise; ionization efficiency can vary between compounds.
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurements, enabling determination of elemental composition.Higher cost and complexity compared to standard MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent separation for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds; not suitable for thermally labile byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for definitive identification.Lower sensitivity compared to MS; requires isolation and purification of the byproduct.
High-Performance Liquid Chromatography (HPLC) with UV Detection Widely available and robust for quantification.Does not provide structural information; requires chromophores for detection.

Conclusion

The identification of byproducts in reactions involving this compound is a critical aspect of pharmaceutical development. A systematic approach combining forced degradation studies with advanced analytical techniques like LC-MS/MS provides a powerful strategy for comprehensive byproduct profiling. By understanding the potential side reactions and the characteristic mass spectral fragmentation patterns of piperazine derivatives, researchers can efficiently identify and characterize these impurities, leading to more robust and well-controlled synthetic processes. The methodologies and data presented in this guide offer a solid foundation for scientists and researchers to tackle the challenges of byproduct identification in their drug discovery and development endeavors.

Comparative Guide to the Synthesis of 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic protocols for 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride, a key intermediate in the synthesis of numerous pharmaceuticals. The following sections detail established synthetic routes, present comparative data on their performance, and provide thorough experimental protocols and validation data.

Comparison of Synthetic Methodologies

Two primary synthetic routes for this compound are prevalent in the literature. The choice of method often depends on factors such as starting material availability, desired scale, and safety considerations.

Table 1: Comparison of Synthesis Protocols

ParameterMethod A: Alkylation of N-MethylpiperazineMethod B: Chlorination of 1-(2-hydroxyethyl)-4-methylpiperazine
Starting Materials N-Methylpiperazine, 1-Bromo-2-chloroethane1-(2-hydroxyethyl)-4-methylpiperazine, Thionyl chloride
Reaction Time 6 hoursNot explicitly stated, but typically a few hours
Yield 23%[1]Data not available in the searched literature
Purity Not explicitly stated, product identified by melting pointData not available in the searched literature
Key Reagents Sodium hydroxideThionyl chloride
Safety Considerations 1-Bromo-2-chloroethane is a toxic and carcinogenic compound.Thionyl chloride is a corrosive and toxic reagent that reacts violently with water.

Experimental Protocols

Method A: Alkylation of N-Methylpiperazine

This protocol describes the synthesis of 1-(2-Chloroethyl)-4-methylpiperazine dihydrochloride from N-methylpiperazine and 1-bromo-2-chloroethane.

Experimental Procedure: [1]

  • To a dry reaction flask, add 10 mL of a 25% sodium hydroxide solution and 1 mL (9 mmol) of N-methylpiperazine.

  • Heat the mixture to 50°C.

  • Slowly add 1.8 mL (18 mmol) of 1-bromo-2-chloroethane dropwise with stirring.

  • Maintain the reaction mixture at 50°C for 6 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic phases, wash with a saturated sodium chloride solution (20 mL), and dry over anhydrous sodium sulfate.

  • Filter to remove the desiccant and concentrate the filtrate under reduced pressure.

  • To the residue, add a small amount of an ethanol/sodium hydroxide solution, shake, and store in a refrigerator overnight.

  • Concentrate the mixture to dryness under reduced pressure to obtain the product.

This procedure yields the dihydrochloride salt with a reported melting point of 227-230°C.[1]

Method B: Chlorination of 1-(2-hydroxyethyl)-4-methylpiperazine (Proposed)

While a specific protocol with yield and purity for the target molecule was not found in the searched literature, a common synthetic strategy for converting hydroxyethylamines to their corresponding chloroethyl derivatives involves the use of a chlorinating agent like thionyl chloride. A general procedure for a similar transformation is described in a patent for the synthesis of 2-piperidinoethyl chloride hydrochloride. This suggests a feasible route for the synthesis of this compound.

General Proposed Procedure:

  • Dissolve 1-(2-hydroxyethyl)-4-methylpiperazine in an inert solvent (e.g., toluene).

  • Slowly add thionyl chloride to the solution at a controlled temperature (e.g., 70-85°C).

  • After the addition is complete, maintain the reaction at temperature until completion.

  • Cool the reaction mixture to allow for the precipitation of the hydrochloride salt.

  • Isolate the product by filtration and purify by recrystallization.

Validation of Synthesis

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Table 2: Analytical Data for this compound

AnalysisPredicted/Reported Data
Melting Point 227-230°C (dihydrochloride)[1]
¹H NMR Predicted chemical shifts (in CDCl₃): Piperazine ring protons (~3.0 - 3.5 ppm, m), -N-CH₂-CH₂-Cl (~2.9 ppm, t), -N-CH₂-CH₂-Cl (~3.8 ppm, t)[2]
¹³C NMR Predicted chemical shifts (in CDCl₃): Piperazine ring carbons (~45 - 55 ppm), -N-CH₂-CH₂-Cl (~53 ppm), -N-CH₂-CH₂-Cl (~42 ppm)[2]
FTIR Characteristic peaks for C-H stretching, C-N stretching, and C-Cl stretching are expected.
Mass Spectrometry Molecular Weight: 199.12 g/mol (hydrochloride)[3]

Visualizing the Synthesis

The following diagrams illustrate the synthetic workflows described above.

MethodA N_methylpiperazine N-Methylpiperazine NaOH NaOH, 50°C, 6h N_methylpiperazine->NaOH Bromo_chloroethane 1-Bromo-2-chloroethane Bromo_chloroethane->NaOH Product 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride NaOH->Product

Caption: Synthetic workflow for Method A.

MethodB Hydroxyethyl 1-(2-hydroxyethyl)-4-methylpiperazine Thionyl_chloride Thionyl Chloride Hydroxyethyl->Thionyl_chloride Product 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride Thionyl_chloride->Product

Caption: Proposed synthetic workflow for Method B.

Safety Information

Both synthetic routes involve hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • 1-Bromo-2-chloroethane: Toxic and carcinogenic.

  • Thionyl chloride: Corrosive, toxic, and reacts violently with water.

  • This compound: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

Researchers should consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

Comparative Reactivity Analysis of 1-(2-Chloroethyl)-4-methylpiperazine and Other Chloroethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-(2-Chloroethyl)-4-methylpiperazine with other notable chloroethylamine compounds. The reactivity of these compounds is a critical determinant of their biological activity, particularly for those utilized as alkylating agents in cancer chemotherapy. This document summarizes available quantitative data, presents detailed experimental protocols for reactivity assessment, and visualizes the key chemical transformations and biological signaling pathways involved.

Core Reactivity Principle: The Aziridinium Ion

The chemical reactivity of 2-chloroethylamines is predominantly governed by the intramolecular cyclization to form a highly strained and electrophilic three-membered ring known as the aziridinium ion. This intermediate is the key reactive species responsible for the alkylation of nucleophiles, such as the N7 position of guanine in DNA. The rate of formation of this aziridinium ion is the rate-determining step for the overall alkylation reaction and is influenced by the electronic and steric properties of the substituents on the nitrogen atom.

Caption: General reaction mechanism for chloroethylamines involving the formation of a reactive aziridinium ion intermediate.

Quantitative Reactivity Comparison

While specific kinetic data for the cyclization and hydrolysis of 1-(2-Chloroethyl)-4-methylpiperazine is not widely available in published literature, a comparative analysis can be drawn from data on analogous nitrogen mustards. The following table summarizes representative kinetic data for several well-characterized chloroethylamines. The reactivity is influenced by the electron-donating or withdrawing nature of the substituents on the nitrogen atom. Aliphatic amines are generally more reactive than aromatic amines because the lone pair of electrons on the nitrogen is more available to participate in the intramolecular cyclization.

CompoundStructureTypeRate Constant (k) or Half-life (t½)Conditions
1-(2-Chloroethyl)-4-methylpiperazine CN1CCN(CC1)CCClAliphaticData not publicly available-
Mechlorethamine (HN2) CH₃N(CH₂CH₂Cl)₂Aliphatick ≈ 0.001 min⁻¹ (hydrolysis)66.7% acetone-water, 25°C
Chlorambucil c1ccc(cc1)CCCC(=O)O)N(CCCl)CCClAromatict½ ≈ 1.7 hours (hydrolysis)25°C
Bis(2-chloroethyl)amine HN(CH₂CH₂Cl)₂Aliphatict½ = 22.73 hours (reaction with NaOEt)Anhydrous, 25°C
Tris(2-chloroethyl)amine (HN3) N(CH₂CH₂Cl)₃Aliphatict½ = 30.14 hours (reaction with NaOEt)Anhydrous, 25°C

Experimental Protocols for Reactivity Assessment

The reactivity of chloroethylamines can be quantitatively determined by monitoring the rate of disappearance of the parent compound or the rate of formation of the resulting products. Two common methods are detailed below.

Determination of Cyclization Rate by Chloride Ion Titration (Mohr's Method)

This method measures the rate of formation of chloride ions as the chloroethylamine undergoes intramolecular cyclization.

Materials:

  • Chloroethylamine compound of interest

  • Standardized silver nitrate (AgNO₃) solution (e.g., 0.01 M)

  • Potassium chromate (K₂CrO₄) indicator solution

  • Solvent (e.g., ethanol/water mixture)

  • Thermostated water bath

  • Burette, pipettes, and conical flasks

  • pH meter

Procedure:

  • Reaction Setup: Prepare a solution of the chloroethylamine at a known concentration in the chosen solvent system. Place the reaction flask in a thermostated water bath to maintain a constant temperature.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Titration: a. To the aliquot, add a few drops of potassium chromate indicator. The solution should have a pH between 6.5 and 10.5 for the Mohr method to be accurate.[1] b. Titrate the sample with the standardized silver nitrate solution. The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate of silver chromate.[2]

  • Data Analysis: a. Calculate the concentration of chloride ions at each time point from the volume of silver nitrate solution used. b. Plot the concentration of chloride ions versus time. c. For a first-order reaction, the rate constant (k) can be determined from the slope of a plot of ln([Cl⁻]∞ - [Cl⁻]t) versus time, where [Cl⁻]∞ is the final chloride ion concentration and [Cl⁻]t is the concentration at time t.

Chloride_Titration_Workflow Start Start Prepare_Solution Prepare chloroethylamine solution in a thermostated bath Start->Prepare_Solution Take_Aliquot Withdraw aliquot at time t Prepare_Solution->Take_Aliquot Add_Indicator Add K₂CrO₄ indicator Take_Aliquot->Add_Indicator Titrate Titrate with AgNO₃ until red-brown precipitate forms Add_Indicator->Titrate Record_Volume Record volume of AgNO₃ Titrate->Record_Volume Repeat Repeat at different time intervals Record_Volume->Repeat Repeat->Take_Aliquot Analyze_Data Calculate [Cl⁻] and determine the rate constant (k) Repeat->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for determining the cyclization rate of chloroethylamines using chloride ion titration.

Monitoring Aziridinium Ion Formation and Subsequent Reactions by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the disappearance of the starting material and the appearance of the aziridinium ion intermediate and/or the final alkylated product in real-time.

Materials:

  • Chloroethylamine compound of interest

  • Deuterated solvent (e.g., D₂O, CD₃CN)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a solution of the chloroethylamine in the chosen deuterated solvent directly in an NMR tube.

  • Data Acquisition: a. Acquire an initial ¹H NMR spectrum (t=0). b. Place the NMR tube in the spectrometer at a constant temperature. c. Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: a. Identify the characteristic signals for the protons of the starting material, the aziridinium ion (which may be transient), and the final product. Protons adjacent to the nitrogen in the aziridinium ion will typically show a significant downfield shift. b. Integrate the signals corresponding to a specific proton in the starting material and the product at each time point. c. Plot the concentration (proportional to the integral value) of the starting material versus time. d. Determine the rate constant (k) by fitting the data to the appropriate integrated rate law (typically first-order).

NMR_Workflow Start Start Prepare_Sample Prepare chloroethylamine solution in deuterated solvent in an NMR tube Start->Prepare_Sample Initial_Spectrum Acquire ¹H NMR spectrum at t=0 Prepare_Sample->Initial_Spectrum Incubate Incubate at constant temperature Initial_Spectrum->Incubate Acquire_Spectra Acquire spectra at regular time intervals Incubate->Acquire_Spectra Process_Spectra Integrate signals of reactant and product Acquire_Spectra->Process_Spectra Plot_Data Plot concentration vs. time Process_Spectra->Plot_Data Determine_Rate Determine the rate constant (k) Plot_Data->Determine_Rate End End Determine_Rate->End

Caption: Workflow for monitoring the reactivity of chloroethylamines using ¹H NMR spectroscopy.

Biological Signaling Pathway: DNA Damage Response

The cytotoxicity of many chloroethylamines stems from their ability to alkylate DNA, leading to the formation of DNA adducts and interstrand cross-links.[3] This DNA damage triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). A key player in this pathway is the tumor suppressor protein p53.[3][4] Upon DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate p53.[3][4] Activated p53 can then induce cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, trigger apoptosis (programmed cell death).

DNA_Damage_Response DNA_Damage DNA Alkylation & Interstrand Cross-links ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Activates p53 p53 Activation (Phosphorylation) ATM_ATR->p53 Phosphorylates & Activates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces (if damage is severe) DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Allows time for Cell_Survival Cell Survival DNA_Repair->Cell_Survival Leads to Cell_Death Cell Death Apoptosis->Cell_Death Leads to

Caption: Simplified signaling pathway of the DNA damage response initiated by chloroethylamine-induced DNA alkylation.

References

Spectral Data Comparison Guide: 1-(2-Chloroethyl)-4-methylpiperazine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride and its structurally related derivatives. Due to the limited availability of published experimental data for this compound, this guide utilizes predicted spectral data for the primary compound and compares it with experimental data from key analogues. This approach offers a robust framework for researchers in the process of synthesizing and characterizing novel piperazine derivatives.

Comparative Spectral Data Analysis

The following tables summarize key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its selected analogues. The data for the target compound is predicted, while the data for the analogues is based on experimental findings.

Table 1: Comparative ¹H NMR Data (Chemical Shift δ [ppm])

CompoundPiperazine Ring Protons-N-CH₂- (ethyl)-CH₂-Cl (ethyl)Other ProtonsSolventData Type
1-(2-Chloroethyl)-4-methylpiperazine HCl ~3.0 - 3.5 (m)~2.9 (t)~3.8 (t)-CH₃: ~2.8 (s)-Predicted[1]
1-(2-Chloroethyl)piperidine HCl1.5 - 3.0 (m)~2.8 (t)~3.7 (t)-CDCl₃Experimental[1]
Piperazine Dihydrochloride~3.4 (s)---D₂OExperimental[1]
N-Methylpiperazine~2.3-2.6 (m)---CH₃: ~2.2 (s)CDCl₃Experimental
N-Ethylpiperazine~2.4-2.6 (m)~2.4 (q)--CH₃: ~1.1 (t)CDCl₃Experimental

Table 2: Comparative ¹³C NMR Data (Chemical Shift δ [ppm])

CompoundPiperazine Ring Carbons-N-CH₂- (ethyl)-CH₂-Cl (ethyl)Other CarbonsSolventData Type
1-(2-Chloroethyl)-4-methylpiperazine HCl ~45 - 55~58~42-CH₃: ~46-Predicted[1]
1-(2-Chloroethyl)piperidine HCl22 - 55~59~43-CDCl₃Experimental[1]
Piperazine Dihydrochloride~42---D₂OExperimental[1]
N-Methylpiperazine~55, ~46---CH₃: ~46CDCl₃Experimental
N-Ethylpiperazine~54, ~47~52--CH₃: ~12CDCl₃Experimental

Table 3: Comparative IR Data (Wavenumber cm⁻¹)

CompoundN-H StretchC-H StretchC-N StretchC-Cl StretchKey Functional Group Bands
1-(2-Chloroethyl)-4-methylpiperazine HCl 2400-3000 (strong, broad)2850-2960 (medium-strong)1100-1250 (medium)650-750 (medium-strong)N-H bend: 1560-1620 (medium) (Predicted)[1]
1-(2-Chloroethyl)piperidine HCl2400-2700 (broad)2850-3000~1100~730-
Piperazine Dihydrochloride2400-3200 (very broad)2850-3000~1150-N-H bend: ~1580
N-Methylpiperazine~3280 (weak)2800-3000~1150--
N-Ethylpiperazine~3280 (weak)2800-3000~1160--

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound derivatives.

Materials:

  • This compound derivative (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃)

  • 5 mm NMR tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. For hydrochloride salts, D₂O is often a suitable solvent. Ensure complete dissolution, using a vortex mixer or sonicator if necessary.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean NMR tube to a height of about 4-5 cm.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • For ¹³C NMR, acquire a proton-decoupled spectrum, typically requiring a larger number of scans.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound derivatives.

Method 1: KBr Pellet Technique

Materials:

  • This compound derivative (1-2 mg)

  • Potassium bromide (KBr), IR grade (100-200 mg)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Grind the sample with KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place a portion of the mixture into a pellet press and apply pressure to form a translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of a blank KBr pellet.

    • Place the sample pellet in the spectrometer and record the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR)

Materials:

  • This compound derivative (solid powder)

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

    • Record the sample spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms interpretation Spectral Data Interpretation nmr->interpretation ftir->interpretation ms->interpretation elucidation Structure Confirmation interpretation->elucidation comparison Comparison with Analogues interpretation->comparison elucidation->synthesis Iterative Refinement

Caption: Workflow for the synthesis and spectral characterization of piperazine derivatives.

References

A Comparative Guide to Alternatives for 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, 1-(2-chloroethyl)-4-methylpiperazine hydrochloride is a widely utilized building block for introducing the N-methylpiperazine moiety into target molecules. This N-alkylation reaction is fundamental to the synthesis of numerous pharmaceuticals. However, challenges such as selectivity control, reaction efficiency, and the generation of byproducts necessitate a thorough evaluation of alternative reagents and synthetic strategies. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes.

The primary challenge in using symmetrically N,N'-unsubstituted or monosubstituted piperazines is controlling the degree of alkylation, as both nitrogen atoms are susceptible to reaction, potentially leading to undesired di-substituted byproducts.[1][2][3] Effective synthetic strategies often focus on either modifying the leaving group for enhanced reactivity or employing protecting groups to ensure mono-alkylation.

Comparison of Primary Synthetic Strategies and Reagents

The selection of an appropriate alkylating agent depends on the specific synthetic goal, the nature of the substrate, and desired reaction outcomes. The main alternatives to direct alkylation with this compound fall into three categories: utilizing a precursor with a more reactive leaving group, employing a protecting group strategy for controlled mono-alkylation, or building the piperazine ring de novo.

Alternative 1: Precursors with Enhanced Leaving Groups

Instead of the chloro derivative, reagents with better leaving groups, such as tosylates (-OTs) or mesylates (-OMs), can be employed. These are typically synthesized from the common precursor, 1-(2-Hydroxyethyl)-4-methylpiperazine.[4][5] Converting the hydroxyl group into a sulfonate ester significantly increases the reactivity of the reagent in nucleophilic substitution reactions.[6][7]

Alternative 2: Controlled Mono-Alkylation with Protecting Groups

To overcome the common problem of di-alkylation, a piperazine derivative with one nitrogen atom protected can be used.[1][3] The most common example is 1-Boc-4-(2-chloroethyl)piperazine, where the tert-butyloxycarbonyl (Boc) group ensures that alkylation occurs selectively on the unprotected nitrogen.[8] This strategy prevents unwanted side reactions and simplifies purification.[8][9] Following the alkylation step, the Boc group is readily removed under acidic conditions.[1]

Alternative 3: De Novo Synthesis of the Piperazine Ring

A different approach involves constructing the piperazine ring as part of the synthesis of the target molecule. Reagents like bis(2-chloroethyl)amine hydrochloride are used to form the piperazine ring by reacting with a primary amine, such as an aniline derivative.[10][11] This method is particularly useful for the synthesis of N-arylpiperazines.[12]

Data Presentation: Comparison of Alkylating Agent Alternatives

The following table summarizes the key features of the primary alternatives to this compound.

Reagent/PrecursorKey FeatureAdvantagesDisadvantagesTypical Base/Solvent
1-(2-Chloroethyl)-4-methylpiperazine HCl Standard chloro-alkylating agentCommercially available, well-documented reactivity.Risk of di-alkylation, moderate reactivity compared to other leaving groups.K₂CO₃, NaH / Acetonitrile, Toluene[13]
1-(2-Hydroxyethyl)-4-methylpiperazine Precursor to better leaving groupsVersatile starting material for tosylates, mesylates, etc.[4]Requires an additional activation step (e.g., tosylation).Pyridine, Et₃N / DCM for activation step[7]
Alkyl Tosylates/Mesylates Excellent leaving groupsHigher reactivity than chlorides, leading to faster reactions or milder conditions.[6][7]May require synthesis from the corresponding alcohol; potential for side reactions if not handled correctly.K₂CO₃ / Acetonitrile[13]
1-Boc-4-(2-chloroethyl)piperazine Boc-protected nitrogenExcellent control for mono-alkylation, preventing di-substituted byproducts.[8]Requires an additional deprotection step; higher reagent cost.[1]K₂CO₃ / Acetone[1]
Bis(2-chloroethyl)amine HCl Piperazine ring formation reagentForms the N-aryl piperazine ring de novo from anilines.[10]Not a direct replacement; different synthetic strategy. Highly reactive and requires careful handling.[12]Diethylene glycol monomethyl ether (no base)[10]
Data Presentation: Quantitative Comparison of Leaving Group Ability

The efficiency of the leaving group is critical for reaction kinetics. This efficiency is related to the stability of the anion formed upon its departure, which can be estimated by the pKa of its conjugate acid. A lower pKa indicates a more stable anion and a better leaving group.[14]

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative S_N2 Reaction Rate
Mesylate -OMsMethanesulfonic acid~ -1.9[14]1.00[14]
Tosylate -OTsp-Toluenesulfonic acid~ -2.8[14]0.70[14]
Chloride -ClHydrochloric acid~ -7.0Slower than sulfonates[6]

Note: Relative reaction rates are highly dependent on specific reaction conditions, substrates, and solvents. The data presented reflects a specific comparative study.[14]

Experimental Protocols

The following protocols are generalized procedures based on common laboratory practices for N-alkylation and related reactions.

Protocol 1: General N-Alkylation of a Secondary Amine

This protocol describes a general method for the N-alkylation of a secondary amine using a haloalkylpiperazine derivative like this compound.[13]

  • Setup: To a solution of the secondary amine substrate (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate (K₂CO₃) (3.0 eq).

  • Addition of Reagent: Add this compound (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (or an appropriate temperature) and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Partition the resulting residue between ethyl acetate and water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: Alkylation and Deprotection using 1-Boc-piperazine

This two-step protocol illustrates the use of a Boc-protecting group to achieve mono-alkylation.[1]

Step A: Alkylation

  • Setup: In a reaction flask, combine 1-Boc-piperazine (1.0 eq), the alkylating agent (e.g., an alkyl halide, 1.0 eq), and potassium carbonate in acetone.

  • Reaction: Stir the mixture at reflux until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture and filter off the solid base. Evaporate the solvent from the filtrate to obtain the crude Boc-protected mono-alkylated piperazine.

Step B: Boc Deprotection

  • Setup: Dissolve the Boc-protected compound from Step A in a suitable solvent like dichloromethane (DCM).

  • Reaction: Add an excess of Trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane. Stir the reaction at room temperature.

  • Monitoring and Workup: Monitor the deprotection by TLC or LC-MS. Once complete, concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the final mono-alkylated piperazine salt.

Protocol 3: De Novo Synthesis of an N-Aryl Piperazine

This protocol describes the formation of a piperazine ring from an aniline derivative using bis(2-chloroethyl)amine hydrochloride.[10]

  • Setup: In a reaction vessel under a dry nitrogen atmosphere, combine the aniline substrate (3.0 mmol), bis(2-chloroethyl)amine hydrochloride (3.0 mmol), and diethylene glycol monomethyl ether (0.75 mL).

  • Reaction: Heat the mixture to 150 °C for 6–12 hours.

  • Workup: Cool the mixture to room temperature. Dissolve the residue in methanol (~4 mL) and add diethyl ether (~150 mL) to precipitate the product.

  • Isolation: Filter the precipitate and wash with diethyl ether to provide the N-aryl piperazine hydrochloride salt. The free amine can be obtained by treating the salt with a base like Na₂CO₃ solution followed by extraction.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows and synthetic strategies discussed.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate (1 eq), Base (e.g., K2CO3, 3 eq), & Solvent (e.g., ACN) add_alkyl Add Alkylating Agent (1.2 eq) reagents->add_alkyl heat Heat to Reflux (12-24h) add_alkyl->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool & Filter Inorganic Salts monitor->cool concentrate Concentrate Filtrate cool->concentrate extract Extract with EtOAc/Water, Dry, & Concentrate concentrate->extract purify Purify via Column Chromatography extract->purify product product purify->product Final Product

Caption: Experimental workflow for a typical N-alkylation reaction.

G cluster_strategies Synthetic Strategies cluster_s1_details Details for Strategy 1 cluster_s2_details Details for Strategy 2 cluster_s3_details Details for Strategy 3 start Goal: Synthesize N-Substituted Piperazine s1 Strategy 1: Direct Alkylation start->s1 s2 Strategy 2: Protected Alkylation start->s2 s3 Strategy 3: De Novo Synthesis start->s3 s1_reagent Reagent: 1-(2-X)-4-Me-Piperazine (X = Cl, OTs, OMs) s1->s1_reagent s2_reagent Reagent: 1-Boc-4-(2-Cl-ethyl)piperazine s2->s2_reagent s3_reagent Reagent: Bis(2-chloroethyl)amine s3->s3_reagent s1_issue Challenge: Potential Di-alkylation s1_reagent->s1_issue s2_steps Steps: 1. Alkylation 2. Deprotection s2_reagent->s2_steps s2_adv Advantage: High Selectivity s2_steps->s2_adv s3_use Application: Forms piperazine ring from aniline precursor s3_reagent->s3_use

Caption: Comparison of primary synthetic strategies for piperazine derivatives.

G cluster_derivatives Activated Alkylating Agents precursor 1-(2-Hydroxyethyl) -4-methylpiperazine chloro 1-(2-Chloroethyl) -4-methylpiperazine precursor->chloro  SOCl₂ or similar tosyl 1-(2-Tosyloxyethyl) -4-methylpiperazine precursor->tosyl  TsCl, Pyridine mesyl 1-(2-Mesyloxyethyl) -4-methylpiperazine precursor->mesyl  MsCl, Et₃N

Caption: Conversion of a hydroxyethyl precursor to various alkylating agents.

References

A Comparative Guide to Assessing the Purity of Synthesized N-Arylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized N-arylpiperazines, a critical step in ensuring the quality, safety, and efficacy of these widely used pharmaceutical compounds. We present a detailed overview of common analytical methods, their performance characteristics, and typical impurities encountered during synthesis and storage.

Overview of Analytical Techniques for Purity Assessment

The determination of purity for N-arylpiperazines relies on a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of selectivity, sensitivity, and the type of information it provides. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis.

dot

Analytical_Techniques cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Other Methods cluster_purity Purity Assessment HPLC HPLC Purity Overall Purity Profile HPLC->Purity Quantitative Analysis of Non-Volatile Impurities GC_MS GC-MS GC_MS->Purity Analysis of Volatile Impurities & Identification qNMR qNMR qNMR->Purity Absolute Quantification & Structural Confirmation Elemental_Analysis Elemental Analysis Elemental_Analysis->Purity Verification of Elemental Composition

Caption: Relationship between key analytical techniques for purity assessment.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the nature of the N-arylpiperazine and its potential impurities. The following table summarizes the performance of the most common techniques.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR) Elemental Analysis
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.Determines the percentage of C, H, N, and other elements in a compound.
Primary Use Quantitation of the main component and non-volatile impurities. Stability-indicating assays.Identification and quantification of volatile impurities, residual solvents, and thermally stable related substances.Absolute purity determination without the need for a specific reference standard for each impurity. Structural confirmation.Confirmation of the empirical formula and assessment of inorganic impurities.
Typical Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 10 ng/mLAnalyte dependent, typically in the low mg range for accurate quantification.Not applicable for impurity detection in the same way as other methods.
Typical Limit of Quantitation (LOQ) 0.05 - 5 µg/mL[1]0.5 - 50 ng/mLAnalyte dependent, typically requires sufficient material for a good signal-to-noise ratio.Not applicable for impurity quantification.
Precision (Typical %RSD) < 2%< 5%< 1%Accepted deviation of ±0.4% from the theoretical value.
Accuracy High, dependent on reference standards.High, especially with isotopic dilution techniques.Very high, considered a primary ratio method.High for elemental composition, but does not provide information on organic impurities.
Advantages Versatile, robust, widely available, suitable for a broad range of N-arylpiperazines.High sensitivity and selectivity, excellent for impurity identification.Non-destructive, provides structural information, high precision and accuracy.Provides fundamental information about the elemental composition of the bulk material.
Limitations Requires reference standards for impurities, may not be suitable for volatile compounds.Limited to thermally stable and volatile compounds, derivatization may be required.Lower sensitivity compared to chromatographic methods, requires more sample, potential for signal overlap.Does not detect organic impurities with the same elemental composition as the main compound (isomers).

Common Impurities in N-Arylpiperazine Synthesis

Impurities in N-arylpiperazines can originate from starting materials, intermediates, by-products of side reactions, and degradation of the final product. Understanding the synthetic route is crucial for identifying potential process-related impurities.

For instance, in the synthesis of Aripiprazole , key intermediates include 7-(4-bromobutoxy)-3,4-dihydroquinolinone and 1-(2,3-dichlorophenyl)piperazine.[2] Impurities can arise from these starting materials or from side reactions during their coupling.[2] Similarly, the synthesis of Ziprasidone involves the condensation of 5-(2-chloroethyl)-6-chlorooxindole with 1-(1,2-benzisothiazol-3-yl)piperazine, where unreacted starting materials and by-products of this reaction can be potential impurities.

Common Process-Related Impurities:

  • Unreacted Starting Materials and Intermediates: Residual amounts of the initial reactants and intermediate compounds.

  • By-products from Side Reactions: For example, in syntheses involving the reaction of anilines with bis(2-chloroethyl)amine, over-alkylation can lead to the formation of quaternary ammonium salts.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from cross-coupling reactions) and reagents.

  • Isomeric Impurities: Positional isomers of the aryl substituent on the piperazine ring.

Common Degradation Products:

N-arylpiperazines can degrade under various stress conditions such as heat, light, humidity, and extreme pH. Forced degradation studies are essential to identify potential degradation products.[3] Common degradation pathways include:

  • Oxidation: The piperazine ring and other susceptible functional groups can be oxidized.

  • Hydrolysis: Amide or other hydrolyzable functionalities in more complex N-arylpiperazine derivatives can be cleaved. For instance, forced degradation of Buspirone hydrochloride shows buspirone acid hydrochloride as a major degradation product.[1][4]

  • N-dealkylation: Cleavage of the N-alkyl or N-aryl bond can occur, particularly in metabolic studies, but also as a chemical degradation pathway.[5]

Experimental Protocols

This protocol is a representative example for the purity determination of an N-arylpiperazine derivative by reversed-phase HPLC.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Reagents and Materials:

  • N-arylpiperazine reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.05 M KH2PO4 buffer (pH 3.0, adjusted with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the N-arylpiperazine reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the synthesized N-arylpiperazine sample and prepare a 100 µg/mL solution in the mobile phase in a 100 mL volumetric flask.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the blank (mobile phase), followed by the standard solution and the sample solution.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the total area of all peaks, or by using the response factor of the reference standard.

dot

HPLC_Workflow start Start prep_reagents Prepare Mobile Phase & Buffer start->prep_reagents prep_std Prepare Standard Solution prep_reagents->prep_std prep_sample Prepare Sample Solution prep_reagents->prep_sample equilibrate Equilibrate HPLC System prep_std->equilibrate prep_sample->equilibrate inject Inject Blank, Standard, & Sample Solutions equilibrate->inject acquire Acquire Chromatograms inject->acquire process Process Data & Calculate Purity acquire->process end End process->end

Caption: Experimental workflow for HPLC purity analysis.

This protocol provides a general procedure for determining the absolute purity of an N-arylpiperazine using qNMR with an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Analytical balance with high precision.

Reagents and Materials:

  • N-arylpiperazine sample.

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known certificate of analysis.

  • Deuterated solvent (e.g., DMSO-d6, CDCl3) in which both the sample and internal standard are fully soluble.

Procedure:

  • Sample and Standard Preparation: Accurately weigh a specific amount of the N-arylpiperazine sample and the internal standard into a vial. The molar ratio should be chosen to give comparable signal intensities for the selected peaks.

  • Dissolution: Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Use a 90° pulse angle.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the N-arylpiperazine and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Illustrative Signaling Pathway

For drug development professionals, understanding the biological context of an N-arylpiperazine is crucial. Many N-arylpiperazines, such as Aripiprazole, act as partial agonists at dopamine D2 receptors and serotonin 5-HT1A receptors, and as antagonists at serotonin 5-HT2A receptors. The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), a common target for N-arylpiperazines.

dot

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR (e.g., D2, 5-HT1A, 5-HT2A) G_Protein G-Protein GPCR->G_Protein Activates Ligand N-Arylpiperazine Ligand->GPCR Binds to Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified GPCR signaling pathway for N-arylpiperazines.

This guide provides a foundational understanding of the critical aspects of purity assessment for synthesized N-arylpiperazines. For specific applications, method development and validation according to regulatory guidelines (e.g., ICH) are essential.

References

Safety Operating Guide

Safe Disposal of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride must comply with local, regional, and national regulations. This guide provides essential operational procedures for researchers, scientists, and drug development professionals to ensure safety and compliance.

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1]

Required Personal Protective Equipment:

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

II. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.

  • Containment: For minor spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][2]

  • Cleanup: After the material has been collected, clean the spill area thoroughly.

  • Major Spills: For large spills, it may be necessary to alert emergency responders.[2]

III. Disposal Pathway

The primary and mandated route for the disposal of this compound is through an approved waste disposal plant.[3][4] It is crucial to adhere to all institutional and regulatory guidelines.

Step-by-Step Disposal Protocol:

  • Containerization: Place the waste material in a clearly labeled, sealed container.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Storage: Store the sealed container in a designated, secure waste collection area. This area should be cool, dry, and well-ventilated, away from incompatible materials.[1]

  • Collection: Arrange for collection by a licensed hazardous waste disposal service.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal Disposal & Documentation PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess Assess Waste Type and Quantity PPE->Assess Container Select Appropriate Waste Container Assess->Container Label Label Container with Chemical Name and Hazard Information Container->Label Seal Securely Seal the Container Label->Seal Store Store in Designated Hazardous Waste Area Seal->Store Doc Complete Waste Disposal Manifest Store->Doc Transport Arrange for Licensed Waste Transporter Doc->Transport Final Dispose at Approved Waste Disposal Plant Transport->Final

Disposal Workflow for this compound

IV. Hazard Information

Understanding the hazards associated with this compound is fundamental to its safe handling and disposal. According to safety data, this compound is classified with the following hazards:

  • Harmful if swallowed (H302)[5]

  • Causes skin irritation (H315)[5]

  • Causes serious eye irritation (H319)[5]

  • May cause respiratory irritation (H335)[5]

Precautionary statements advise to avoid breathing dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling.[3][4] In case of exposure, it is critical to seek medical attention.

This procedural guidance is intended to supplement, not replace, the comprehensive information available in the Safety Data Sheet (SDS) and institutional safety protocols. Always consult the SDS for this compound and your organization's specific procedures before handling or disposing of this chemical.

References

Personal protective equipment for handling 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 126055-32-1), tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing exposure risks.

Chemical and Physical Properties [1]

PropertyValue
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
AppearancePale-yellow to Brown Solid
Storage TemperatureRefrigerator

Hazard Identification and GHS Classification [1][2]

This substance is classified as hazardous. Always consult the Safety Data Sheet (SDS) before use.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, OralWarningH302: Harmful if swallowed
Skin Corrosion/IrritationWarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationWarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposureWarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory to prevent skin contact, eye exposure, and inhalation.

Core PPE Requirements:

  • Gloves: Wear two pairs of powder-free, disposable gloves.[3] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff. Change the outer glove immediately if contaminated and both pairs at least every two hours.

  • Eye Protection: Use tight-sealing safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Body Protection: A disposable, low-permeability, lint-free lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs is required.[3] For large quantities or tasks with a high risk of splashing, consider a "bunny suit" for full-body protection.[5]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a certified chemical fume hood or if dust generation is likely.[4]

Operational Plan: Handling Procedures

Adherence to a strict, step-by-step protocol is crucial for safe handling.

1. Pre-Handling Preparations:

  • Consult SDS: Always review the Safety Data Sheet before starting any new procedure.

  • Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4][6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][6]

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the chemical to the work area.

  • Don PPE: Put on all required personal protective equipment as outlined above.

2. Handling the Compound:

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation. Avoid generating dust.[4]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • General Handling:

    • Wash hands thoroughly after handling.[4]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Keep the container tightly closed when not in use.[4]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate deactivating agent and then with soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the exposed person to fresh air at once. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7][8]
Skin Contact Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated wipes) in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container.

  • Contaminated PPE: Dispose of all used PPE, including gloves, gowns, and shoe covers, in a designated hazardous waste container.[3]

Disposal Procedure:

  • Dispose of all waste through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.

Visual Workflow for Handling and Disposal

The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Consult SDS prep2 Designate Area (Fume Hood) prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh/Prepare Solution prep4->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Segregate Waste post1->post2 post3 Doff PPE post2->post3 disp1 Store Waste Securely post2->disp1 post4 Wash Hands post3->post4 disp2 Contact EHS for Pickup disp1->disp2

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-4-methylpiperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.